molecular formula C10H10N2O3 B1603961 Methyl 4-methoxy-1H-indazole-6-carboxylate CAS No. 885521-13-1

Methyl 4-methoxy-1H-indazole-6-carboxylate

Cat. No.: B1603961
CAS No.: 885521-13-1
M. Wt: 206.2 g/mol
InChI Key: WWTOCSIETVUARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOCSIETVUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646249
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-13-1
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-1H-indazole-6-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a member of the indazole class of compounds, which are known for a wide range of biological activities, this molecule presents a scaffold of significant interest for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a vital resource for researchers in the field. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from closely related analogues to provide a predictive and comparative analysis.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are recognized as a "privileged scaffold" in medicinal chemistry.[1][4] This is attributed to their ability to mimic the indole structure while offering unique hydrogen bonding capabilities through their two nitrogen atoms.[5] This structural feature allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The introduction of a methoxy group and a methyl carboxylate ester at specific positions on the indazole core, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its chemical structure.

PropertyValueSource
CAS Number 885521-13-1N/A
Molecular Formula C₁₀H₁₀N₂O₃N/A
Molecular Weight 206.20 g/mol N/A
Appearance Predicted to be a solid at room temperatureN/A

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process starting from the commercially available 6-bromo-4-methoxy-1H-indazole.

Synthetic Pathway A 6-Bromo-4-methoxy-1H-indazole B This compound A->B  Pd(OAc)₂, dppf, CO (g),  MeOH, Et₃N, 100 °C  

Caption: Proposed synthesis of this compound.

Experimental Protocol (Predictive)

This protocol is based on analogous palladium-catalyzed carbonylation reactions of bromoindazoles. Optimization of reaction conditions may be necessary.

Step 1: Palladium-Catalyzed Carbonylation

  • To a high-pressure reaction vessel, add 6-bromo-4-methoxy-1H-indazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous methanol (MeOH) as the solvent and triethylamine (Et₃N) as a base (2.0 eq).

  • Pressurize the vessel with carbon monoxide (CO) gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the CO gas.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and dppf is a common and effective catalytic system for carbonylation reactions, known for its stability and efficiency.

  • Carbon Monoxide: Serves as the source of the carbonyl group for the ester functionality.

  • Methanol: Acts as both the solvent and the nucleophile to form the methyl ester.

  • Triethylamine: Is used as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation.

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle forward at a reasonable rate.

Spectroscopic Characterization (Predictive)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0m
OCH₃ (at C4)~3.9 - 4.1s
COOCH₃~3.8 - 4.0s
NH10.0 - 12.0br s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)165 - 175
Aromatic-C100 - 150
OCH₃55 - 60
COOCH₃50 - 55
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ester)1700 - 1730
C=C Stretch (aromatic)1450 - 1600
C-O Stretch1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 207.07

Biological Activity and Potential Applications

While no specific biological studies on this compound have been published, the indazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[1][2][3]

Potential as a Kinase Inhibitor

Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[5] The indazole core can effectively occupy the ATP-binding pocket of various kinases. The substituents on the indazole ring play a crucial role in determining the selectivity and potency of these inhibitors. The methoxy and methyl carboxylate groups of this compound could be key for interactions within a kinase active site and serve as handles for further chemical modification to optimize activity.

Kinase_Inhibition cluster_0 Kinase Active Site A ATP Binding Pocket C Inhibition of Kinase Activity B Methyl 4-methoxy-1H- indazole-6-carboxylate B->A Binds to B->C Leads to D Downstream Signaling Blocked C->D E Anti-proliferative Effects D->E

Caption: Potential mechanism of action as a kinase inhibitor.

Anti-inflammatory Properties

Indazole derivatives have also shown promise as anti-inflammatory agents.[1] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. Further investigation is warranted to explore the anti-inflammatory potential of this compound.

Other Potential Applications

The versatility of the indazole scaffold suggests that this compound could be explored for a variety of other therapeutic areas, including:

  • Antimicrobial agents [1]

  • Central nervous system (CNS) disorders

  • Antiviral therapies [3]

Future Directions

The lack of extensive data on this compound highlights a significant opportunity for future research. Key areas for investigation include:

  • Development and optimization of a robust synthetic protocol.

  • Comprehensive spectroscopic and physicochemical characterization.

  • In vitro and in vivo evaluation of its biological activity across various disease models.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues.

Conclusion

This compound is a promising, yet underexplored, molecule within the medicinally important class of indazoles. This technical guide has provided a comprehensive overview based on the currently available information and predictive analysis. The proposed synthetic route and predicted properties offer a solid foundation for researchers to initiate further studies. The potential for this compound to serve as a scaffold for the development of novel therapeutics in oncology, inflammation, and other disease areas makes it a valuable target for future drug discovery efforts.

References

  • PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Thummel, R. P., et al. Synthesis of 1H-Indazoles via Silver(I)
  • Faria, J. V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate.
  • Zhang, D., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Zhang, D., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Google Patents.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. Scheme 20.
  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • National Institutes of Health. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles.
  • Google Patents. SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448846 B1. [Link]

  • ResearchGate. Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction: Pharmacophores to Donor‐Acceptor Type Multi‐Luminescent Fluorophores.
  • Google Patents.
  • PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). [Link]

  • ChuPeptide. This compound. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • RSC Publishing.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • IJERT. Spectroscopic and Computational Analysis of 4-Methoxythioanisole.
  • MDPI. Indazole Derivatives Against Murine Cutaneous Leishmaniasis.
  • National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • NIST WebBook. Benzene, 1-methoxy-4-methyl-. [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic profile of Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS No. 885521-13-1). In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's characteristic spectral features. By synthesizing data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this heterocyclic compound. Methodologies for empirical data acquisition are also detailed to provide a complete workflow for compound validation.

Introduction and Molecular Overview

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The indazole core is a key pharmacophore found in various therapeutic agents. Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring compound identity, purity, and consistency. Spectroscopic analysis is the primary modality for achieving this.

This document serves as an in-depth predictive guide to the key analytical signatures of this molecule. The predictions are grounded in the fundamental principles of spectroscopy and supported by spectral data from related indazole and aromatic ester compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is invaluable for mapping the proton environment of a molecule. The predicted chemical shifts (δ) in ppm, assuming a standard solvent like DMSO-d₆, are detailed below. The indazole N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. The aromatic protons H-3, H-5, and H-7 are predicted based on the electronic effects of the methoxy and carboxylate substituents.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale and Field Insights
NH -1~13.0 - 13.5Broad Singlet (br s)1HThe acidic proton on the indazole nitrogen typically appears far downfield and is often broad. Its chemical shift is highly dependent on solvent and concentration.[1][2]
H -3~8.1 - 8.3Singlet (s)1HThis proton is adjacent to the pyrazole nitrogen and is typically observed as a distinct singlet in the aromatic region of 1H-indazoles.[3]
H -7~7.5 - 7.7Singlet (s)1HThe methoxy group at C4 exerts a shielding effect, while the ester at C6 has a deshielding effect. H-7 is ortho to the indazole nitrogen, leading to a downfield shift. It is expected to be a singlet due to the lack of adjacent protons.
H -5~7.2 - 7.4Singlet (s)1HThis proton is situated between the electron-donating methoxy group (ortho) and the electron-withdrawing ester group (ortho), leading to a complex electronic environment. It is predicted to be the most upfield of the aromatic protons and will appear as a singlet.
OCH₃ (C4)~3.9 - 4.1Singlet (s)3HMethoxy groups directly attached to an aromatic ring typically resonate in this region.
CO₂CH₃ (C6)~3.8 - 3.9Singlet (s)3HMethyl ester protons are sharp singlets and generally appear slightly upfield compared to aromatic methoxy protons.[4]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environment. Chemical shifts are predicted relative to a standard solvent.

Carbon AssignmentPredicted δ (ppm)Rationale and Field Insights
C =O (Ester)~166 - 168The carbonyl carbon of an aromatic methyl ester is consistently found in this downfield region.[4]
C -4~150 - 155Aromatic carbon directly bonded to a methoxy group (ipso-carbon) is significantly deshielded and appears far downfield.
C -3a, C -7a~140-145, ~120-125These are the bridgehead carbons of the fused ring system. Their exact shifts are influenced by the tautomeric equilibrium of the N-H proton.[5]
C -3~133 - 136This carbon in the pyrazole ring of the indazole system is typically found in this region.[3]
C -6~123 - 128The ipso-carbon bearing the ester group.
C -5, C -7~110-115, ~100-105These protonated aromatic carbons are influenced by the substituents. C7 is ortho to the pyrazole ring, while C5 is ortho to both the methoxy and ester groups, leading to distinct shifts.
OC H₃ (C4)~55 - 57The carbon of the aromatic methoxy group.
CO₂C H₃ (C6)~52 - 54The carbon of the methyl ester group.[4]

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Field Insights
N-H3100 - 3300 (Broad)StretchingThe N-H stretch of the indazole ring is expected to be a broad band due to hydrogen bonding.[3]
C-H (Aromatic)3000 - 3100StretchingCharacteristic for C-H bonds on the aromatic ring.[6][7]
C-H (Aliphatic)2850 - 2960StretchingCorresponds to the C-H bonds of the two methyl groups.
C=O (Ester)1715 - 1730StretchingThis will be a very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[8][9]
C=C / C=N1450 - 1620Ring StretchingA series of bands corresponding to the stretching vibrations within the fused aromatic indazole ring.[10]
C-O1250 - 1310 & 1100-1130Asymmetric & Symmetric StretchingAromatic esters typically show two strong C-O stretching bands. The higher frequency band is the C-C-O stretch and the lower is the O-C-C stretch.[8]

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The predictions below are for a standard electron ionization (EI) experiment.

  • Predicted Molecular Ion (M⁺•): m/z = 206.0691 (Calculated for C₁₀H₁₀N₂O₃)

    • The molecular ion peak is expected to be prominent due to the stability of the aromatic indazole ring system.[11]

Plausible Fragmentation Pathway:

The fragmentation of esters often involves cleavages alpha to the carbonyl group and the loss of small, stable neutral molecules.

G M [M]⁺• m/z = 206 F1 [M - •CH₃]⁺ m/z = 191 M->F1 - •CH₃ (from ester) F2 [M - •OCH₃]⁺ m/z = 175 M->F2 - •OCH₃ (from ester) F3 [M - CO]⁺• m/z = 147 F2->F3 - CO F4 [Indazole Core]⁺ m/z = 117 F3->F4 - H₂C=O (from methoxy)

Caption: A plausible EI fragmentation pathway for this compound.

Key Predicted Fragments:

  • m/z 191: Loss of a methyl radical (•CH₃) from the ester group.[12]

  • m/z 175: Loss of a methoxy radical (•OCH₃) from the ester group, a very common fragmentation for methyl esters.[12][13]

  • m/z 147: Subsequent loss of carbon monoxide (CO) from the m/z 175 fragment.

Experimental Workflow for Spectroscopic Characterization

To obtain empirical data for this compound, a structured experimental approach is necessary.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Synthesize & Purify Compound (>98% Purity via HPLC) Solvate Dissolve in Deuterated Solvent (e.g., DMSO-d₆ for NMR) or prepare KBr pellet (IR) Prep->Solvate NMR ¹H & ¹³C NMR (400-600 MHz Spectrometer) Solvate->NMR IR FT-IR Spectroscopy (4000-400 cm⁻¹) Solvate->IR MS High-Resolution MS (e.g., ESI or EI-TOF) Solvate->MS Process Process Spectra (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Assign Assign Peaks & Fragments (Compare with Predictions) Process->Assign Confirm Confirm Structure & Purity Assign->Confirm

Caption: Standard workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Protocol Steps:

  • Synthesis and Purification: The compound must be synthesized and purified to >98% purity, confirmed by a primary analysis method like High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • For NMR: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For IR: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

    • For MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

    • IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Data Interpretation: Analyze the acquired spectra, assigning all signals and fragmentation patterns. Compare the empirical data with the predictions outlined in this guide to confirm the structure of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The forecasted NMR, IR, and MS data serve as a critical reference for researchers working with this compound, facilitating its unambiguous identification and characterization. The outlined experimental workflow provides a clear path for obtaining and validating this data empirically. As with any predictive analysis, empirical verification remains the gold standard for structural elucidation.

References

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Al-Soud, Y. A., et al. (2003).
  • Begtrup, M., et al. (1990). Carbon-13 NMR spectra of azoles. Magnetic Resonance in Chemistry, 28(5), 423-435.
  • Foces-Foces, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5895-5908. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Wiley-VCH. (2007). Supporting Information for [Relevant Publication]. While the specific publication is not cited in the search result, the provided data for various indazoles is used as a reference.
  • Jeong, E. J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(20), 5484-5487.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Methyl 4-methoxy-1H-indazole-6-carboxylate, in particular, serves as a crucial building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the known synthetic pathways to this valuable intermediate, offering in-depth technical details and insights for researchers in the field.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection points are the ester linkage and the pyrazole ring of the indazole core. This leads to the key intermediate, 4-methoxy-1H-indazole-6-carboxylic acid. This intermediate can be conceptually derived from a suitably substituted aniline precursor through a diazotization and cyclization reaction. A plausible and efficient synthetic route, detailed below, commences from the commercially available 2-amino-4-methoxy-5-methylbenzoic acid.

graph "Retrosynthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4-methoxy-1H-indazole-6-carboxylic acid"]; Intermediate2 [label="2-amino-4-methoxy-5-methylbenzoic acid"]; StartingMaterial [label="Commercially Available Precursors"];

Target -> Intermediate1 [label="Esterification"]; Intermediate1 -> Intermediate2 [label="Diazotization & Cyclization"]; Intermediate2 -> StartingMaterial [label="Synthesis"]; }

Figure 1: Retrosynthetic analysis of the target compound.

Pathway I: A Convergent Synthesis from 2-Amino-4-methoxy-5-methylbenzoic Acid

This synthetic pathway offers a robust and well-documented approach to this compound. The key steps involve the formation of the indazole ring from an aniline precursor, followed by oxidation of a methyl group to a carboxylic acid, and concluding with esterification.

Step 1: Synthesis of 4-methoxy-6-methyl-1H-indazole

The initial step focuses on the construction of the indazole core. This is achieved through a classical diazotization of 2-amino-4-methoxy-5-methylbenzoic acid, followed by an intramolecular cyclization.

Experimental Protocol:

  • Diazotization: 2-amino-4-methoxy-5-methylbenzoic acid is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This in situ generation of nitrous acid leads to the formation of a diazonium salt.

  • Cyclization: The reaction mixture is then carefully neutralized or made slightly basic to facilitate the intramolecular cyclization, yielding 4-methoxy-6-methyl-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

graph "Step1_Synthesis" { layout=dot; rankdir="LR"; node [shape=plaintext]; edge [color="#34A853"];

Reactant [label="2-amino-4-methoxy-5-methylbenzoic acid"]; Reagents [label="1. NaNO2, HCl, 0-5 °C\n2. Neutralization", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-methoxy-6-methyl-1H-indazole"];

Reactant -> Reagents -> Product; }

Figure 2: Synthesis of the indazole core.
Step 2: Oxidation to 4-methoxy-1H-indazole-6-carboxylic acid

The methyl group at the 6-position of the indazole ring is then oxidized to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.

Experimental Protocol:

  • Oxidation: 4-methoxy-6-methyl-1H-indazole is suspended in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • The reaction mixture is heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched, typically with a reducing agent like sodium bisulfite.

  • The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the desired product, 4-methoxy-1H-indazole-6-carboxylic acid. The crude product can be purified by recrystallization.

graph "Step2_Oxidation" { layout=dot; rankdir="LR"; node [shape=plaintext]; edge [color="#EA4335"];

Reactant [label="4-methoxy-6-methyl-1H-indazole"]; Reagents [label="KMnO4, H2O, Reflux", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-methoxy-1H-indazole-6-carboxylic acid"];

Reactant -> Reagents -> Product; }

Figure 3: Oxidation of the methyl group.
Step 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[1]

Experimental Protocol:

  • Reaction Setup: 4-methoxy-1H-indazole-6-carboxylic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution.

  • Reaction: The mixture is heated to reflux for several hours. The equilibrium of the reaction is driven towards the product side by the large excess of methanol.

  • Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The final product, this compound, can be purified by column chromatography or recrystallization to obtain a high-purity compound.[1]

graph "Step3_Esterification" { layout=dot; rankdir="LR"; node [shape=plaintext]; edge [color="#4285F4"];

Reactant [label="4-methoxy-1H-indazole-6-carboxylic acid"]; Reagents [label="Methanol (excess), H2SO4 (cat.), Reflux", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"];

Reactant -> Reagents -> Product; }

Figure 4: Fischer esterification to the final product.

Quantitative Data Summary

While specific yields for each step in this exact sequence are not extensively reported in a single source, analogous transformations in the literature suggest that each step can be optimized to achieve good to excellent yields. The following table provides an estimated range of yields based on similar reported reactions.

StepTransformationReagents and ConditionsEstimated Yield
1 Diazotization & Cyclization1. NaNO₂, HCl, 0-5 °C; 2. Neutralization70-85%
2 OxidationKMnO₄, H₂O, Reflux60-75%
3 Fischer EsterificationMethanol, H₂SO₄ (cat.), Reflux85-95%

Conclusion and Future Perspectives

The synthesis of this compound presented here provides a reliable and scalable route for obtaining this important building block. The choice of starting materials and the sequence of reactions are designed for efficiency and high yield. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research. Future efforts may focus on the development of one-pot procedures or the use of greener catalytic systems to further enhance the practicality and environmental friendliness of this synthesis.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. [Link]

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (2025). ResearchGate. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.).
  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.).
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). ResearchGate. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.).
  • Process for the preparation of carboxylic acid methyl esters. (n.d.).
  • Synthesis of benzo[b][2][3]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis method of indazole compound. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. (n.d.). Semantic Scholar. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Radical Cyclization and 1,5-Hydrogen Transfer in Selected Aromatic Diazonium Salts. (2025). ResearchGate. [Link]

  • On the cyclization of ortho-alkynylbenzene diazonium salts. (2025). ResearchGate. [Link]

  • 2-Amino-4-methoxybenzoic acid. (n.d.). PubChem. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). ResearchGate. [Link]

  • Methyl 1-(4-fluorobenzyl)

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Nucleus

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, has established it as a "privileged scaffold." This unique architecture allows indazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer.[1][5]

The therapeutic relevance of this scaffold is not merely theoretical; it is validated by the success of several FDA-approved drugs that feature an indazole core.[3] Notable examples include Pazopanib and Axitinib , both multi-kinase inhibitors used in cancer therapy, and Entrectinib , an inhibitor of ALK and ROS1 for treating specific types of tumors.[3][6] Additionally, Granisetron , a selective 5-HT3 receptor antagonist, leverages the indazole structure to prevent chemotherapy-induced nausea and vomiting.[3]

This guide provides a comprehensive technical overview of the key biological activities of indazole derivatives. It is designed to serve as a resource for researchers in drug discovery, offering insights into mechanisms of action, experimental validation, and future therapeutic potential.

Anticancer Activity: The Forefront of Indazole Research

The development of novel anticancer agents remains a primary focus for the application of indazole chemistry.[7] These derivatives exert their antitumor effects through a variety of mechanisms, most notably via the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition

Protein kinases orchestrate a vast range of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have been successfully developed as potent inhibitors of several key kinase families.

  • VEGFR/PDGFR Inhibition: Axitinib and Pazopanib are prominent examples that target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of angiogenesis.[3][6] By blocking these pathways, they effectively starve tumors of their blood supply.

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases involved in cell proliferation and survival. Several 1H-indazole-based derivatives have shown potent inhibitory activity against FGFR1-3.[1]

  • ALK/ROS1 Inhibition: Entrectinib is a powerful inhibitor of Anaplastic Lymphoma Kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS1, targeting specific genetic alterations found in some cancers.[1]

  • Other Kinase Targets: The versatility of the indazole scaffold has led to the development of inhibitors for a broad range of other kinases, including Bcr-Abl, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Pim Kinases, each playing a role in different malignancies.[1][7]

Below is a simplified representation of how an indazole-based kinase inhibitor can disrupt a cancer cell signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Kinase->Signaling_Cascade Activates Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->Receptor_Kinase Blocks ATP Binding Site Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Response Cell_Response Gene_Expression->Cell_Response Leads to

Caption: Indazole-based kinase inhibitor blocking a signaling pathway.

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

Compound/Drug Target Kinase(s) Reported Activity (IC₅₀) Reference
Entrectinib ALK 12 nM [1]
Pazopanib VEGFR-2 30 nM [8]
Axitinib VEGFRs, PDGFR Potent inhibitor [3][6]
Compound 99 FGFR1 2.9 nM [1]
Compound 112 CDK8 53 nM [1]

| Compound 116 | ERK1/2 | 9.3 ± 3.2 nM |[1] |

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, indazole derivatives employ other mechanisms to combat cancer:

  • Induction of Apoptosis: Certain derivatives trigger programmed cell death. For instance, compound 2f was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6][9] This process is often linked to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[9]

  • Inhibition of Metastasis: The same compound, 2f , was also found to disrupt cancer cell migration and invasion, key steps in metastasis.[9] This was associated with a reduction in matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix.[9]

  • HDAC Inhibition: Novel indazole derivatives have been designed as potent inhibitors of histone deacetylases (HDACs).[10] HDAC inhibitors alter gene expression, leading to cell cycle arrest and apoptosis. Compounds 15k and 15m showed nanomolar potency against HDAC1, 2, and 8 and induced cell cycle arrest in the G2/M phase.[10]

  • HIF-1 Inhibition: Under hypoxic conditions common in tumors, the transcription factor HIF-1 (Hypoxia-Inducible Factor-1) promotes survival and angiogenesis. Indazole derivatives have been developed as potent HIF-1 inhibitors, offering a strategy to target the tumor microenvironment.[7][11]

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol outlines a standard method to assess the ability of indazole derivatives to inhibit cancer cell proliferation.

Objective: To determine the IC₅₀ (concentration causing 50% inhibition of cell growth) of test compounds.

Materials:

  • Human cancer cell line (e.g., K562, A549)[12]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Indazole test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory mediators.[13]

Mechanism of Action
  • COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at sites of inflammation.[13][14] Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

  • Cytokine Suppression: Indazole compounds can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13][15]

  • Free Radical Scavenging: The anti-inflammatory effect may also be attributed to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress that contributes to inflammation.[13]

  • iNOS Inhibition: Some derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide, a pro-inflammatory mediator.[16]

G cluster_0 Inflammatory_Stimulus Inflammatory_Stimulus Cell_Activation Cell_Activation Inflammatory_Stimulus->Cell_Activation COX2_iNOS_Pathway COX-2 / iNOS Activation Cell_Activation->COX2_iNOS_Pathway Cytokine_Pathway Cytokine Gene Expression Cell_Activation->Cytokine_Pathway Indazole_Derivative Indazole_Derivative Indazole_Derivative->COX2_iNOS_Pathway Inhibits Indazole_Derivative->Cytokine_Pathway Inhibits Prostaglandins_NO Prostaglandins, NO COX2_iNOS_Pathway->Prostaglandins_NO Proinflammatory_Cytokines TNF-α, IL-1β Cytokine_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Prostaglandins_NO->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory mechanisms of indazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria, fungi, and protozoa.[5][17]

  • Antibacterial: A key bacterial target for indazoles is the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication.[18] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[18] Activity has been documented against Gram-positive bacteria like Bacillus subtilis and MRSA, as well as Gram-negative bacteria such as Escherichia coli.[3][19] Furthermore, specific derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis.[3]

  • Antifungal: In-vitro studies have demonstrated the efficacy of certain N-methyl-3-aryl indazoles against the fungal pathogen Candida albicans.[5]

  • Antiprotozoal: Several 2H-indazole derivatives have shown potent activity against protozoan parasites, including Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, in many cases exceeding the potency of the reference drug metronidazole.[17][20]

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

Derivative Type Target Organism Activity Measurement Reference
3-methyl-1H-indazole Bacillus subtilis Zone of Inhibition: 22 mm [3]
3-methyl-1H-indazole Escherichia coli Zone of Inhibition: 46 mm [3]
Sulphonamide-containing M. tuberculosis MIC: 0.09 µM [3]

| 2,3-diphenyl-2H-indazole | G. intestinalis | 12.8x more active than metronidazole |[17][20] |

Neurological and CNS Activity

The indazole scaffold is present in compounds designed to treat complex neurological disorders by targeting various enzymes and receptors in the central nervous system (CNS).[21]

Mechanism of Action
  • MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that degrades dopamine. Its inhibition can raise dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[22] Numerous indazole derivatives have been developed as potent and selective MAO-B inhibitors.[1][21]

  • Kinase Inhibition (GSK3, LRRK2): Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2) are implicated in the pathology of both Alzheimer's and Parkinson's diseases. Indazoles that inhibit these kinases are being explored as neuroprotective agents.[21][22]

  • Multi-target Alzheimer's Therapy: In the context of Alzheimer's disease, derivatives have been synthesized that simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, the enzyme that initiates the production of amyloid-beta peptides.[23][24] Some of these compounds also possess antioxidant and anti-inflammatory properties, making them promising multi-target drug candidates.[24]

Conclusion and Future Perspectives

The indazole scaffold is unequivocally a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its synthetic tractability and ability to be tailored to fit a diverse range of enzymatic active sites and receptors have driven its exploration across multiple therapeutic areas, from oncology to neurodegenerative disease.

Future research will likely focus on several key areas:

  • Improving Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and improve safety profiles.

  • Developing Multi-functional Agents: Designing single molecules that can modulate multiple targets, a particularly promising strategy for complex diseases like cancer and Alzheimer's.[3]

  • Exploring New Targets: Applying the indazole scaffold to novel and emerging biological targets to address unmet medical needs.

The continued exploration of structure-activity relationships, guided by computational and mechanistic studies, will undoubtedly reinforce the role of indazole derivatives as a foundational framework for the development of next-generation therapeutics.[3]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives. PubMed.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.
  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Taylor & Francis Online.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Importance of Indazole against Neurological Disorders. PubMed.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH).
  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed.
  • Importance of Indazole against Neurological Disorders. Bentham Science.
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed.
  • Structure and synthesis of indazole. ResearchGate.
  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. National Institutes of Health (NIH).
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. ScienceDirect.

Sources

A Technical Guide to the Solubility and Stability of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the anticipated solubility and stability of Methyl 4-methoxy-1H-indazole-6-carboxylate, a key intermediate in contemporary drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related indazole derivatives to offer a robust predictive framework. The principles and protocols outlined herein are designed to empower researchers to establish a comprehensive physicochemical profile for this and similar molecules.

The indazole core is a cornerstone of many therapeutic agents, recognized for its versatile biological activity.[1][2][3][4] The stability and solubility of any compound built on this scaffold are critical determinants of its viability as a drug candidate, influencing everything from formulation and bioavailability to shelf-life and in-vivo efficacy.

Part 1: Solubility Profile

Understanding the solubility of this compound is fundamental to its application in both research and development. The molecule's structure, featuring a fused aromatic ring system, a methoxy group, and a methyl ester, suggests moderate lipophilicity.

Predicted Solubility Characteristics

Based on the general properties of indazole-based molecules and related esters, a qualitative solubility profile can be inferred. Indazole itself is an aromatic heterocyclic compound.[1] The introduction of a methyl ester group can impact its solubility characteristics.[5]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar characteristics. For a related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, solubility in DMF and DMSO is reported to be 16 mg/mL.[6]
Polar Protic Ethanol, MethanolModerate to HighThe ester and methoxy groups can form hydrogen bonds with protic solvents. Solubility of a related compound in Ethanol is 12.5 mg/mL.[6]
Non-Polar Toluene, HexanesLowThe presence of polar functional groups (ester, methoxy, indazole nitrogens) is expected to limit solubility in non-polar environments.
Aqueous Water, PBS (pH 7.2)LowThe aromatic core contributes to low aqueous solubility. The solubility of a related indazole carboxylate in a PBS/DMSO mixture was found to be 0.25 mg/mL, indicating poor aqueous solubility.[6] The solubility of tryptamine, which also contains a bicyclic aromatic system, is described as negligible in water.[7]
Experimental Protocol for Solubility Assessment

To determine the precise solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a reliable method for generating quantitative solubility data.

Methodology: Equilibrium Solubility Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

    • Ensure a visible amount of undissolved solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant from each vial, taking care not to disturb the solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted samples using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

    • Calculate the original concentration in the saturated solution to determine the solubility.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_quant Quantification prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Incubate proc1 Settle excess solid equil1->proc1 Complete proc2 Withdraw and filter supernatant proc1->proc2 quant1 Dilute filtered supernatant proc2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for determining equilibrium solubility.

Part 2: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and formulation. The indazole ring system, while aromatic, possesses reactive sites susceptible to degradation under certain conditions.[10][11]

Predicted Degradation Pathways

Forced degradation studies on new drug substances are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[12][13][14] Based on the structure of this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.[11]

  • Oxidation: The electron-rich indazole ring can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[13][15]

  • Photolysis: Aromatic systems can be sensitive to light, leading to photodegradation. Exposure to UV and visible light is a standard component of stress testing.

Experimental Protocol for Forced Degradation Study

A forced degradation study is designed to accelerate the degradation of a compound to identify its likely degradation products and establish its stability-indicating analytical method.[14][15]

Methodology: Stress Testing

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[16]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[13][16]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under similar conditions as acid hydrolysis.[13][16]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a set time.[15]

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) for an extended period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.[9]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Product
Acid Hydrolysis 0.1 M - 1 M HCl, 60 °C24 hours4-methoxy-1H-indazole-6-carboxylic acid
Base Hydrolysis 0.1 M - 1 M NaOH, 60 °C24 hours4-methoxy-1H-indazole-6-carboxylic acid
Oxidation 3% H₂O₂, Room Temp.24 hoursN-oxides, other oxidative adducts
Thermal 80 °C (solid & solution)48 hoursVarious thermal degradants
Photolytic ICH Q1B compliant light sourceVariablePhotodegradation products

Diagram 2: Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-PDA oxid->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare to Control hplc->compare

Caption: Workflow for conducting a forced degradation study.

Part 3: Conclusions and Recommendations

This compound is predicted to exhibit solubility characteristics typical of a moderately lipophilic organic molecule, with good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous media. Its stability is likely influenced by the reactivity of the ester functional group and the indazole ring. Hydrolysis and oxidation are anticipated to be the primary degradation pathways.

For any research or development program involving this compound, it is imperative to:

  • Experimentally determine its solubility in a range of pharmaceutically relevant solvents using the protocol provided.

  • Conduct a comprehensive forced degradation study to identify its degradation products and establish a validated, stability-indicating analytical method. This is a regulatory expectation and a scientific necessity for drug development.[17]

The insights gained from these studies will be invaluable for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the overall quality and reliability of the data generated using this compound.

References

  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). PharmaTutor. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023, December 15). PubMed. Retrieved from [Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? (2024, October 22). Prism Scientific. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). University of Groningen research portal. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). 楚肽生物科技. Retrieved from [Link]

  • Tryptamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Indazole Chemistry: Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of indazole chemistry, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, delve into the reactivity that governs functionalization, and highlight its role in constructing impactful therapeutics. This document is grounded in authoritative literature, providing detailed protocols and mechanistic insights to empower your research and development endeavors.

Introduction: The Significance of the Indazole Nucleus

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring.[5][6] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][5] This structural motif is rarely found in nature but has been widely adopted in synthetic chemistry.[5][7] Its significance stems from its ability to act as a bioisostere of indole and other key biological recognition elements, allowing it to modulate the activity of a wide array of physiological targets.[2] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and anti-arrhythmic properties.[1][8]

Several FDA-approved drugs underscore the therapeutic importance of this scaffold. For instance, Pazopanib is a tyrosine kinase inhibitor for renal cell carcinoma, Niraparib serves as an anticancer agent, and Benzydamine and Bendazac are utilized as anti-inflammatory drugs.[1][9] The success of these agents fuels ongoing research into novel synthetic methodologies and applications for this versatile heterocycle.

Core Synthetic Strategies: Constructing the Indazole Ring

The construction of the indazole core is a mature field of study, with both classical and modern methods offering distinct advantages depending on the desired substitution pattern and available starting materials. The choice of a synthetic route is a critical decision driven by factors such as regioselectivity, functional group tolerance, scalability, and atom economy.

Classical Indazole Syntheses

These foundational methods remain relevant for their reliability and access to specific substitution patterns.

  • Jacobson Indazole Synthesis: This method involves the cyclization of N-nitroso derivatives of 2-alkylanilines.[10][11] It is a robust method, particularly for preparing 1H-indazoles. The mechanism is believed to proceed via an intramolecular azo coupling.[10] A key advantage is the use of readily available starting materials like o-toluidine.[12]

  • Davis-Beirut Reaction: This versatile reaction provides an efficient route to 2H-indazoles and indazolones from o-nitrobenzaldehydes or related precursors.[13][14] A significant advantage is its use of inexpensive starting materials and avoidance of toxic heavy metals.[2][13] The reaction can be catalyzed by either acid or base and proceeds through a pivotal o-nitrosobenzylidine imine intermediate.[14][15]

  • Condensation Reactions: A straightforward approach involves the condensation of hydrazine derivatives with ortho-functionalized carbonyl compounds, such as 2-halobenzaldehydes or 2-hydroxyacetophenones. These reactions are often heated and can provide good yields, though they may require harsh conditions.[16]

Modern Synthetic Methodologies

Recent advancements have focused on improving efficiency, sustainability, and scope.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy has emerged as a premier tool for constructing functionalized indazoles in a single step.[17][18][19] Rhodium(III) and Palladium(II) are frequently employed catalysts that enable the direct coupling of precursors like arylhydrazones, azobenzenes, or imidates with various partners.[17][18][20] These methods offer high atom economy and allow for the introduction of complex substituents with excellent regiocontrol.

  • Metal-Free Oxidative C-N Bond Formation: To address the cost and toxicity concerns of heavy metals, metal-free approaches have been developed. One notable example uses [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the oxidative cyclization of arylhydrazones, providing good yields and functional group compatibility.[1][21]

  • [3+2] Cycloaddition Reactions: This strategy involves the reaction of arynes with diazo compounds or hydrazones to construct the indazole skeleton.[2][11][22] It offers a mild and often highly regioselective route to substituted indazoles.

The following diagram provides a decision-making workflow for selecting an appropriate synthetic strategy based on the desired indazole tautomer and substitution pattern.

Indazole_Synthesis_Decision_Tree start Desired Indazole Target tautomer 1H or 2H Tautomer? start->tautomer h1_strategy Target: 1H-Indazoles tautomer->h1_strategy 1H h2_strategy Target: 2H-Indazoles tautomer->h2_strategy 2H c3_sub C3-Substituted? h1_strategy->c3_sub h2_sub Substitution Pattern? h2_strategy->h2_sub c3_yes Classical: Condensation of 2-halo ketones + Hydrazine Modern: Rh(III)/Cu(II) Catalyzed C-H Activation of Imidates c3_sub->c3_yes Yes c3_no Classical: Jacobson Synthesis (from o-alkylanilines) Modern: Cu-catalyzed oxidative N-N formation c3_sub->c3_no No h2_simple Davis-Beirut Reaction (from o-nitrobenzaldehydes) h2_sub->h2_simple Simple h2_complex Rh(III)-catalyzed C-H activation of azobenzenes h2_sub->h2_complex Complex

Caption: Decision workflow for selecting an indazole synthetic route.

Comparative Summary of Synthetic Methods
MethodKey PrecursorsPrimary ProductAdvantagesLimitations
Jacobson Synthesis N-nitroso-2-alkylanilines1H-IndazolesReliable, uses simple starting materials.[10]Can require harsh conditions.
Davis-Beirut Reaction o-Nitrobenzaldehydes2H-IndazolesInexpensive reagents, metal-free.[13]Primarily for 2H-isomers.
Condensation 2-Halo/Hydroxy carbonyls + Hydrazine1H-IndazolesDirect, straightforward.Can require high temperatures, side reactions.[2]
C-H Activation Hydrazones, Azobenzenes1H or 2HHigh efficiency, atom economy, broad scope.[18]Requires transition metal catalysts.[19]
[3+2] Cycloaddition Arynes + Diazo compounds1H-IndazolesMild conditions, high regioselectivity.[22]Aryne generation can be complex.

Reactivity and Functionalization

Post-synthesis functionalization is critical for generating compound libraries for structure-activity relationship (SAR) studies. The indazole ring exhibits distinct reactivity at its nitrogen and carbon atoms.

  • N-Functionalization: The N-H proton of 1H-indazole is acidic (pKa ≈ 13.9), allowing for straightforward deprotonation and subsequent alkylation or arylation.[7] However, a significant challenge is controlling regioselectivity, as reactions often yield a mixture of N1 and N2 isomers.[16] Strategic use of protecting groups or specific reaction conditions is necessary to direct functionalization to the desired nitrogen.

  • C3-Functionalization: The C3 position is the most common site for electrophilic substitution and metal-catalyzed cross-coupling reactions.[23] Halogenation (iodination or bromination) at C3 is a key transformation, providing a handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups.[23][24] Direct C3-arylation via palladium catalysis is also a powerful tool.[23]

  • Benzene Ring Functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration) can occur on the fused benzene ring, typically directed by the existing substituents.[23]

  • Modern Functionalization: Recent efforts have focused on late-stage C-H functionalization, which avoids the need for pre-functionalized substrates.[25] Photocatalysis is also emerging as a sustainable method for activating and functionalizing the indazole core.[26][27]

The following diagram illustrates the key sites of reactivity on the indazole scaffold.

Caption: Key sites for functionalization on the 1H-indazole scaffold.

Detailed Experimental Protocol: Synthesis of 1H-Indazole via Jacobson-Type Reaction

This protocol is adapted from a reliable, published procedure for synthesizing the parent 1H-indazole from o-toluidine, demonstrating a classical and scalable method.[10]

Reaction: Nitrosation of o-acetotoluidide followed by cyclization.

Materials:

  • o-Toluidine (0.839 mole)

  • Glacial Acetic Acid (90 mL)

  • Acetic Anhydride (180 mL)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Benzene

  • Methanol

  • Ammonia solution

Procedure:

  • Acetylation: Slowly add o-toluidine (90 g, 0.839 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask. The reaction is exothermic. Cool the mixture in an ice bath.[10]

  • Nitrosation: While maintaining the temperature between +1°C and +4°C, introduce nitrous gases (generated by dropping concentrated HCl onto sodium nitrite) into the cooled solution. Continue the gas stream for approximately 6 hours until the solution maintains a permanent black-green color, indicating an excess of N₂O₃.[10]

  • Isolation of Nitroso Intermediate: Pour the reaction mixture onto 400 g of ice and 200 mL of ice water. Allow it to stand in an ice bath for 2 hours. An oil will separate. Extract this oil with benzene (total 500 mL).[10]

  • Washing: Wash the combined benzene extracts with ice water (3 x 100 mL). Add 30 mL of methanol to remove residual acetic anhydride and let it stand in an ice bath for 1 hour.[10]

  • Cyclization and Decomposition: The benzene solution of the N-nitroso-o-acetotoluidide is then ready for decomposition. This step proceeds to form the indazole. After decomposition is complete, boil the solution briefly on a steam bath.[10]

  • Extraction of Product: Cool the solution and extract with 2N HCl (200 mL) followed by 5N HCl (3 x 50 mL).[10]

  • Precipitation: Combine the acidic extracts and treat with excess ammonia. The 1H-indazole product will precipitate as a light brown solid.[10]

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless 1H-indazole (m.p. 148°C). The typical yield is 36-47%.[10]

Causality: The initial acetylation protects the amine and makes it a better directing group. The low-temperature nitrosation is critical to prevent unwanted side reactions. The final cyclization is an intramolecular process that forms the stable aromatic indazole ring. This protocol represents a self-validating system as the purity of the final product can be easily assessed by its melting point and spectroscopic data.

Conclusion

Indazole chemistry remains a vibrant and essential field within drug discovery and organic synthesis. While classical methods provide reliable access to the core scaffold, modern transition-metal-catalyzed reactions have revolutionized the ability to create complex and diverse derivatives with high efficiency and precision. A thorough understanding of the interplay between synthetic strategy, regioselectivity, and functionalization tactics is paramount for any scientist working in this area. This guide serves as a foundational resource, grounded in key literature, to inform experimental design and accelerate the development of the next generation of indazole-based innovations.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). Available at: [Link]

  • Raut, S., Tidke, A., Dhotre, B., & Pathan, M. A. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. Available at: [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • Conrad, W. E., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic Letters, 13(12), 3138-41. Available at: [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-300. Available at: [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Singh, G., & Sahu, P. K. (2020). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 10(3-s), 230-244. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]

  • Tandon, R., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. Available at: [Link]

  • PubMed. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]

  • Li, Y., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 19(38), 8344-8348. Available at: [Link]

  • Royal Society of Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. Available at: [Link]

  • Conrad, W. E., et al. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 15(7), 4804-4813. Available at: [Link]

  • Reddy, C. S., & Nagaraj, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available at: [Link]

  • Huisgen, R., & Bast, K. (1962). INDAZOLE. Organic Syntheses, 42, 69. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Retrieved from [Link]

  • Conrad, W. E., et al. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. Organic Letters, 13(12), 3138-41. Available at: [Link]

  • Royal Society of Chemistry. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Available at: [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2009). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-105. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

  • Naidoo, K. J., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1485-1492. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Indazole Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Safety

Indazole and its derivatives represent a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The indazole core is considered a "privileged scaffold" due to its presence in numerous compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Several FDA-approved drugs, such as the anti-emetic granisetron and the non-steroidal anti-inflammatory benzydamine, feature this core structure.[1][4]

However, the very reactivity and structural complexity that make indazoles promising for therapeutic applications also necessitate a rigorous and informed approach to their handling. The potential for biological activity implies a potential for toxicity. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of indazole compounds. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While the parent 1H-indazole has a defined, albeit limited, hazard profile, the vast landscape of its derivatives means that specific Safety Data Sheets (SDS) are often unavailable.[5][6][7] In such cases, a conservative approach is mandatory: the compound must be treated as potentially hazardous until proven otherwise.

GHS Classification and General Hazards

Based on aggregated data from multiple suppliers and available SDSs, the parent 1H-indazole and many of its derivatives are anticipated to present the following hazards.[7][8][9]

Hazard ClassGHS Hazard Statement (Anticipated)Causality and Field Insights
Skin Corrosion/Irritation H315: Causes skin irritation[7][8]The aromatic, nitrogen-containing structure can interact with skin proteins and lipids, leading to irritation. Prolonged or repeated contact should always be avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[7][8]The eyes are particularly sensitive. Direct contact with indazole powders or solutions can cause significant irritation or damage due to the compound's chemical nature.
Acute Oral Toxicity H301/H302: Toxic or Harmful if swallowed[7][10]Ingestion is a primary route for systemic toxicity. The biological activity of these compounds means they can interfere with physiological processes if absorbed.
Specific Target Organ Toxicity H335: May cause respiratory irritation[8]Fine powders or aerosols can be easily inhaled, leading to irritation of the respiratory tract. This underscores the critical need for proper ventilation.
Toxicological Insights and Data Gaps

The toxicological data for the broad class of indazole compounds is highly variable and often specific to the derivative .

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): A significant body of toxicological data comes from the study of illicitly used indole and indazole carboxylate derivatives, which act as SCRAs.[11][12] Clinical features in patients with severe toxicity from these compounds include agitation, aggression, reduced consciousness, hallucinations, tachycardia, hypertension, and seizures.[11][12][13] This highlights the potent central nervous system activity that some derivatives can possess.

  • Preclinical Studies: Toxicological studies on specific 1-substituted-indazole-3-carboxylic acids have been conducted to evaluate their potential as therapeutic agents, with some showing effects on organs like the kidney and testis at certain doses.[14][15] For example, long-term treatment with 7-nitroindazole in rats resulted in reduced heart and kidney weight.[4]

  • The Precautionary Principle: For the vast majority of novel, uncharacterized indazole derivatives synthesized in a research setting, comprehensive toxicological data is nonexistent.[16] Therefore, the precautionary principle must be applied. Researchers must assume the compound could be toxic, irritant, and sensitizing, and implement controls accordingly.

Section 2: Hierarchy of Controls: From Elimination to PPE

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Indazole Compounds Elimination Elimination (e.g., Use a safer alternative if possible) Substitution Substitution (e.g., Use a less hazardous derivative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All handling of solid indazole compounds and their solutions must be conducted in a certified chemical fume hood.[5] This is non-negotiable. The hood contains aerosols and dust, preventing inhalation, which is a primary exposure route.[5][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low in the event of an incidental release outside of primary containment.[17]

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every experiment involving indazole compounds.

  • Training: All personnel must be trained on the specific hazards of the compounds they are handling and the emergency procedures.

  • Designated Areas: Clearly mark areas where indazoles are stored and handled.[18]

Personal Protective Equipment (PPE): The Final Defense

PPE does not eliminate the hazard, but it places a critical barrier between the researcher and the chemical.[19] The selection of appropriate PPE is crucial.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Avoid latex, which offers poor protection against many organic chemicals.[20] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[10][21]
Eyes Safety goggles with side shieldsProtects against splashes and airborne particles.[5][19] Standard safety glasses are insufficient; full goggles are required.
Face Face shieldTo be used in conjunction with safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during certain reaction workups.[5][7]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5] Ensure it is fully buttoned. For operations with a higher splash risk, a chemically resistant apron may be worn over the lab coat.
Respiratory NIOSH-approved respiratorRequired when handling powders outside of a certified chemical fume hood (a situation that should be avoided) or if dust generation is unavoidable.[5] The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) must be selected based on a formal risk assessment.[9]

Section 3: Standard Operating Protocol for Handling and Storage

Adherence to a systematic protocol is essential for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation and Pre-Work Checklist:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure all necessary PPE is available and in good condition.[5]

    • Locate the nearest emergency eyewash station and safety shower.[18]

    • Have the relevant SDS (if available) or this guide accessible.

    • Prepare all necessary equipment and reagents before retrieving the indazole compound.

  • Handling the Compound:

    • Don all required PPE as detailed in the table above.

    • Perform all manipulations within the fume hood.

    • When handling solids, use appropriate tools (e.g., spatulas) to transfer the compound. Avoid actions that create dust, such as scraping vigorously.[5][22]

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[17][22]

  • Post-Handling Procedures:

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Properly label and store all materials.

    • Remove PPE carefully, avoiding self-contamination. Dispose of single-use items (like gloves) in the designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[17][23]

Storage Requirements

Proper storage is critical to maintaining compound integrity and preventing accidental release.

  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][22]

  • Segregation: Keep away from incompatible substances, particularly strong oxidizing agents.[18][24]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.

Section 4: Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is vital.

Spill Response Protocol

Spill_Response_Workflow cluster_main Indazole Compound Spill Response Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess EvacuateLarge Evacuate Area Alert Others Contact EHS/911 Assess->EvacuateLarge Large/ Unknown SmallSpill Small & Controllable? Assess->SmallSpill Small SmallSpill->EvacuateLarge No/ Unsure DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Yes Contain Contain Spill (Use absorbent pads/sand) DonPPE->Contain Cleanup Carefully sweep solid or absorb liquid Contain->Cleanup Dispose Place in sealed hazardous waste container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Report Incident Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

  • Small Spills (Manageable by trained personnel):

    • Alert others in the immediate area.

    • If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection.[5]

    • Carefully sweep up the solid material, avoiding dust generation, or cover with an inert absorbent material (like sand or vermiculite).[17]

    • Place the material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with an appropriate solvent and decontaminate all tools used.

  • Large Spills:

    • Evacuate the immediate area. [5]

    • Alert all personnel and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[25]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

First Aid Measures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek medical attention after any chemical exposure and provide the SDS or chemical information to the medical personnel.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][17][26]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[17] Wash clothing before reuse. Seek medical attention if irritation persists.[17]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes, holding eyelids open.[17] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[17][22] Rinse mouth with water. Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.[17]

Section 5: Waste Disposal

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[5]

  • Waste Classification: Treat all waste materials containing indazole compounds, including contaminated PPE, cleaning materials, and labware, as hazardous chemical waste.[6]

  • Containerization: Collect all waste in a designated, compatible, and leak-proof container that can be securely sealed.[6][25] The container must be kept closed except when adding waste.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[6]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic, segregated from incompatible materials.[6]

  • Disposal: Do not dispose of this class of compounds down the drain or in the regular trash.[5][17] Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by your institution's EHS department.[6]

References

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. [Link]

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. PubChem. [Link]

  • Panda, B. S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • AFG Bioscience. (n.d.). 4-Methoxy-1h-indazole - SAFETY DATA SHEET. AFG Bioscience. [Link]

  • Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. PubMed. [Link]

  • Washington State University. (n.d.). Imidazole Standard Operating Procedure [PDF]. Washington State University. [Link]

  • University of Washington. (2025). Imidazole Standard Operating Procedure. University of Washington Environmental Health & Safety. [Link]

  • Heywood, R., et al. (1981). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. Karger Publishers. [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. ASHP. [Link]

  • Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. [Link]

  • Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole. AFG Bioscience LLC. [Link]

  • Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Carl ROTH. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. OSHA. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Al-dujaili, L. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

Methyl 4-methoxy-1H-indazole-6-carboxylate: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Untapped Potential of a Specific Derivative

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," leading to the development of numerous clinically approved drugs with diverse therapeutic applications, including oncology and anti-emesis.[1][2] This guide focuses on a specific, lesser-explored derivative: Methyl 4-methoxy-1H-indazole-6-carboxylate. While extensive research has been dedicated to the broader indazole family, this particular compound remains a frontier for investigation, offering unique opportunities for the design of novel therapeutics.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery, grounded in the established pharmacology of the indazole scaffold.

Chemical Properties and Structural Features

This compound is a substituted indazole with the chemical formula C10H10N2O3 and a molecular weight of 206.20 g/mol .[3] The core of the molecule is the 1H-indazole tautomer, which is generally more thermodynamically stable than the 2H-indazole form.[2] The key functional groups that dictate its chemical reactivity and potential for biological interactions are:

  • The 1H-indazole core: Provides a rigid scaffold with both hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) capabilities, crucial for binding to biological targets.

  • The 4-methoxy group: An electron-donating group that can influence the electronic distribution of the aromatic system, potentially modulating binding affinity and metabolic stability.

  • The 6-carboxylate methyl ester: A key handle for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships. It also acts as a hydrogen bond acceptor.

PropertyValueSource
CAS Number 885521-13-1[3]
Molecular Formula C10H10N2O3[3]
Molecular Weight 206.20 g/mol [3]
Tautomeric Form 1H-indazole[2]

Proposed Synthesis Pathway and Experimental Protocol

Overall Synthetic Scheme

Synthesis_Pathway A Starting Material: 3-Methoxy-5-methylaniline B Intermediate 1: 2-Bromo-3-methoxy-5-methylaniline A->B Bromination C Intermediate 2: 2-Bromo-3-methoxy-5-methylbenzoic acid B->C Sandmeyer Reaction D Intermediate 3: Methyl 2-bromo-3-methoxy-5-methylbenzoate C->D Esterification E Intermediate 4: Methyl 2-azido-3-methoxy-5-methylbenzoate D->E Azidation F Target Molecule: This compound E->F Reductive Cyclization

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 3-Methoxy-5-methylaniline

  • Dissolve 3-methoxy-5-methylaniline in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 2-bromo-3-methoxy-5-methylaniline, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Sandmeyer Reaction to form 2-Bromo-3-methoxy-5-methylbenzoic acid

  • Dissolve 2-bromo-3-methoxy-5-methylaniline in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the diazonium salt solution to the cuprous cyanide solution.

  • Heat the reaction mixture to facilitate the conversion to the nitrile.

  • Hydrolyze the resulting nitrile in situ by adding a strong acid (e.g., sulfuric acid) and heating to reflux.

  • Cool the reaction mixture and extract the product, 2-bromo-3-methoxy-5-methylbenzoic acid.

  • Purify by recrystallization.

Step 3: Esterification to form Methyl 2-bromo-3-methoxy-5-methylbenzoate

  • Dissolve 2-bromo-3-methoxy-5-methylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, filter, and concentrate to yield Methyl 2-bromo-3-methoxy-5-methylbenzoate.

Step 4: Azidation to form Methyl 2-azido-3-methoxy-5-methylbenzoate

  • Dissolve Methyl 2-bromo-3-methoxy-5-methylbenzoate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture with stirring.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

Step 5: Reductive Cyclization to form this compound

  • Dissolve Methyl 2-azido-3-methoxy-5-methylbenzoate in a suitable solvent like ethanol.

  • Add a reducing agent, such as triphenylphosphine or by catalytic hydrogenation using palladium on carbon.

  • If using triphenylphosphine, heat the mixture to facilitate the Staudinger reaction followed by intramolecular cyclization.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere.

  • Upon completion, filter off the catalyst (if used) and concentrate the solvent.

  • Purify the final product, this compound, by column chromatography.

Analytical Characterization (Predicted)

While experimental data is not publicly available, the following spectral characteristics can be predicted based on the structure and data from analogous compounds.

Analytical Technique Predicted Observations
¹H NMR (in CDCl₃) - Aromatic protons on the indazole ring (likely 2-3 distinct signals).- A singlet for the methoxy group protons (~3.9-4.1 ppm).- A singlet for the methyl ester protons (~3.8-4.0 ppm).- A broad singlet for the N-H proton of the indazole ring (can be concentration-dependent and may exchange with D₂O).
¹³C NMR (in CDCl₃) - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the indazole ring.- Methoxy carbon (~55-60 ppm).- Methyl ester carbon (~50-55 ppm).
Mass Spectrometry (ESI+) - Predicted [M+H]⁺ at m/z = 207.07.
Infrared (IR) Spectroscopy - N-H stretching vibration (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-O stretching of the ether and ester.- Aromatic C-H and C=C stretching vibrations.

Potential Applications in Drug Discovery

The indazole scaffold is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[1] The potential applications of this compound can be inferred from the known biological activities of other indazole derivatives.

Kinase Inhibition

A significant number of indazole-containing compounds are potent kinase inhibitors. The indazole ring often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. The N-H and the pyrazole nitrogen can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 4, 5, and 6-positions can be modified to achieve selectivity and potency against specific kinases. This compound provides a valuable starting point for the synthesis of a library of compounds to be screened against a panel of kinases implicated in cancer and other diseases.

Kinase_Inhibition cluster_0 This compound cluster_1 Kinase ATP Binding Pocket A Indazole Core D Hinge Region A->D Hydrogen Bonding B 4-Methoxy Group E Hydrophobic Pocket B->E Hydrophobic/Steric Interactions C 6-Carboxylate Ester F Solvent-Exposed Region C->F Derivatization for Selectivity

Caption: Interaction model of the indazole scaffold with a kinase active site.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas:

  • Anti-inflammatory: As inhibitors of enzymes like p38 MAP kinase.

  • Antimicrobial: By targeting essential bacterial enzymes.[1]

  • Neurodegenerative Diseases: Through modulation of targets such as GSK-3β.

The unique substitution pattern of this compound may lead to novel interactions with these targets, offering the potential for the development of new therapeutic agents.

Conclusion and Future Directions

This compound represents an under-explored yet highly promising research chemical. Its structural features, particularly the versatile indazole core and the strategically placed functional groups, make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The proposed synthetic route provides a practical approach for its preparation, and the predicted analytical data will aid in its characterization.

Future research should focus on the efficient synthesis and thorough characterization of this molecule. Subsequent biological evaluation against a broad range of targets, especially kinases, is warranted. The insights gained from such studies could pave the way for the development of novel drug candidates with improved efficacy and safety profiles. This technical guide aims to provide a solid foundation for researchers to embark on the exploration of this intriguing molecule and unlock its full therapeutic potential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 885521-13-1 | this compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

The Therapeutic Promise of Functionalized Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the therapeutic potential of functionalized indazoles, with a focus on their applications in oncology, neurodegenerative diseases, and inflammation. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of key indazole-based drugs, detail essential biological evaluation protocols, and elucidate the underlying mechanisms of action through key signaling pathways.

Introduction: The Indazole Scaffold - A Versatile Pharmacophore

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form[1]. This structural motif is of great pharmacological importance as it serves as the foundational structure for a multitude of compounds with significant therapeutic value[2]. The versatility of the indazole ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of indazole derivatives with applications as anticancer, anti-inflammatory, and neuroprotective agents, among others[2][3]. Several indazole-based drugs have received FDA approval and are commercially available, including Axitinib, Pazopanib, and Niraparib, highlighting the clinical success of this scaffold[1].

Therapeutic Applications in Oncology

Functionalized indazoles have made a significant impact in the field of oncology, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.

Targeting Angiogenesis: VEGFR Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The VEGF-A/VEGFR-2 signaling pathway is a primary mediator of these angiogenic effects[4].

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival[4][5]. Functionalized indazoles, such as Axitinib and Pazopanib, act as potent ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase, thereby blocking these downstream signaling events and inhibiting angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indazole Indazole Inhibitor (e.g., Axitinib, Pazopanib) Indazole->VEGFR2_active Inhibition

VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Compound/DrugTargetIC50 (nM)Source
AxitinibVEGFR-20.2[6]
PazopanibVEGFR-230[6]
Derivative W4VEGFR-2< 5[6]
Derivative W12VEGFR-2< 5[6]
Compound 8VEGFR-255.4[7]
Compound 30VEGFR-21.24[8]
Nicotinamide-based Derivative 6VEGFR-260.83[9]

Note: IC50 values can vary between different studies and experimental conditions. The data for some derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications.

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test indazole compounds and control inhibitor (e.g., Axitinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test indazole compounds and control inhibitor in DMSO. Then, dilute with assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound/control inhibitor solution

    • VEGFR-2 kinase solution

    • Kinase substrate solution

  • Initiate Reaction: Add ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Exploiting DNA Repair Deficiencies: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

When a DNA SSB occurs, PARP-1 binds to the damaged site and becomes activated. It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. Indazole-based PARP inhibitors, like Niraparib, bind to the catalytic domain of PARP, preventing PAR synthesis and trapping PARP on the DNA. This leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DNA double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

PARP_Signaling cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Binding & Activation DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PAR PAR Chains PARP1->PAR Synthesis BER Base Excision Repair (BER) Proteins PAR->BER Recruitment Repair SSB Repair BER->Repair HR Homologous Recombination (HR) Repair DSB->HR Repair in HR-proficient cells CellDeath Cell Death (Synthetic Lethality) DSB->CellDeath Unrepaired in HR-deficient cells Indazole Indazole Inhibitor (e.g., Niraparib) Indazole->PARP1 Inhibition & Trapping

PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with indazole-based inhibitors.
DrugHalf-life (hours)Bioavailability (%)Protein Binding (%)Source
Niraparib~36~73~83[10][11]

This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against PARP enzymes.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test indazole compounds and control inhibitor (e.g., Olaparib)

  • Streptavidin-coated 96-well plates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash to remove unbound histone.

  • Compound Preparation: Prepare serial dilutions of the test indazole compounds and control inhibitor.

  • Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate Reaction: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate to allow the reaction to proceed.

  • Detection:

    • Wash the plates to remove unincorporated biotinylated NAD+.

    • Add HRP-conjugated anti-biotin antibody and incubate.

    • Wash to remove unbound antibody.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Therapeutic Applications in Neurodegenerative Diseases

Functionalized indazoles have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease (AD) by targeting key kinases involved in the disease pathology.

Targeting Tau Pathology: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of AD. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.

In a healthy brain, GSK-3β is regulated by signaling pathways such as the PI3K/Akt and Wnt pathways. In AD, the accumulation of amyloid-beta (Aβ) oligomers disrupts these pathways, leading to the aberrant activation of GSK-3β[6][7]. Activated GSK-3β then hyperphosphorylates tau, promoting its aggregation into NFTs[7][12]. Indazole-based GSK-3β inhibitors can block this pathological process, potentially preventing or slowing the progression of neurodegeneration.

GSK3b_Signaling cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Pathology Abeta Amyloid-beta (Aβ) Oligomers PI3K_Akt PI3K/Akt Pathway Abeta->PI3K_Akt Inhibition Wnt Wnt Pathway Abeta->Wnt Inhibition GSK3b_inactive GSK-3β (inactive) PI3K_Akt->GSK3b_inactive Phosphorylation (inhibition) Wnt->GSK3b_inactive Inhibition GSK3b_active GSK-3β (active) GSK3b_inactive->GSK3b_active Activation (due to Aβ) Tau Tau Protein GSK3b_active->Tau Hyperphosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Neurodegeneration Neurodegeneration NFT->Neurodegeneration Indazole Indazole Inhibitor Indazole->GSK3b_active Inhibition

GSK-3β signaling in Alzheimer's disease and its inhibition by indazole derivatives.
CompoundTargetIC50 (nM)Source
Compound 14GSK-3β4[13]
Compound 36GSK-3β70[14][15]
Compound 62GSK-3β8

This protocol provides a framework for assessing the therapeutic potential of a neuroprotective indazole derivative in a transgenic mouse model of AD (e.g., 5XFAD mice).

Animals:

  • 5XFAD transgenic mice and wild-type littermates.

Compound Administration:

  • Vehicle Preparation: Prepare a vehicle suitable for the indazole derivative (e.g., a solution of DMSO in saline or a suspension in carboxymethylcellulose)[6].

  • Dosing: Administer the indazole derivative or vehicle to the mice via oral gavage daily for a specified duration (e.g., 4-8 weeks)[6][16]. The dose will be determined from preliminary pharmacokinetic and tolerability studies.

Behavioral Assessment:

  • Morris Water Maze: To assess spatial learning and memory. The test involves training the mice to find a hidden platform in a pool of water, followed by a probe trial to assess memory retention[13].

  • Y-Maze: To evaluate short-term spatial working memory based on the mice's natural tendency to explore novel arms of the maze[13].

Tissue Collection and Analysis:

  • Brain Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline, followed by paraformaldehyde for histological analysis or collect fresh-frozen tissue for biochemical analysis[9][14].

  • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody) to quantify the pathological burden[9].

  • ELISA: Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates to assess the compound's effect on amyloid pathology[17].

  • Western Blot: Analyze the phosphorylation status of GSK-3β and tau in brain lysates to confirm target engagement.

Therapeutic Applications in Inflammation

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Targeting Prostaglandin Synthesis: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

Indazole and its derivatives can inhibit the activity of COX-2, thereby reducing the production of prostaglandins and exerting an anti-inflammatory effect. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTargetIC50 (µM)Source
IndazoleCOX-223.42
5-AminoindazoleCOX-212.32
6-NitroindazoleCOX-219.22
(Aza)indazole Derivative 16COX-20.409[12]

This protocol outlines a common method for measuring the ability of indazole derivatives to inhibit the activity of recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX-2 specific substrate (e.g., arachidonic acid)

  • Fluorometric probe

  • Assay buffer

  • Test indazole compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Initiate Reaction: Add the substrate and fluorometric probe to each well.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for each compound.

Synthesis of Representative Functionalized Indazoles

The synthesis of functionalized indazoles can be achieved through various chemical routes. Below are examples of synthetic protocols for a representative anti-inflammatory indazole analog and an approved indazole-based drug.

Synthesis of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid

This protocol describes a method for the synthesis of a representative indazole with potential biological activity.

Step 1: Synthesis of Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate A mixture of methyl 1H-indazole-3-carboxylate, 4-iodoanisole, copper(I) iodide, and a suitable ligand (e.g., L-proline) in a solvent such as dimethyl sulfoxide (DMSO) is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Step 2: Hydrolysis to 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid The methyl ester from Step 1 is dissolved in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.

Synthesis of Axitinib

The synthesis of the VEGFR inhibitor Axitinib can be accomplished through a multi-step process. A key step involves a palladium-catalyzed Heck coupling reaction.

Key Step: Heck Coupling In a representative step, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is reacted with 2-vinylpyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile. The reaction mixture is heated, and upon completion, the product is isolated and purified. Subsequent steps involve reduction of the nitro group, conversion to an iodo group, and coupling with 2-mercapto-N-methylbenzamide, followed by deprotection to yield Axitinib.

Conclusion and Future Perspectives

Functionalized indazoles represent a highly valuable class of compounds in modern drug discovery. Their structural versatility and ability to potently and selectively modulate the activity of key biological targets have led to the successful development of therapies for cancer, and they show significant promise for the treatment of neurodegenerative and inflammatory diseases. The continued exploration of the vast chemical space around the indazole scaffold, coupled with a deeper understanding of the underlying biology of disease, will undoubtedly lead to the discovery of novel and improved indazole-based therapeutics. Future research should focus on optimizing the pharmacokinetic and safety profiles of indazole derivatives to enhance their clinical utility.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Takashima, A. (2006). GSK-3 is essential in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's Disease, 9(3 Suppl), 309–317. [Link]

  • Li, R., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]

  • Balaraman, Y., Limaye, A. R., Levey, A. I., & Srinivasan, S. (2006). Glycogen synthase kinase 3beta and Alzheimer's disease: pathophysiological and therapeutic significance. Cellular and Molecular Life Sciences, 63(11), 1226–1235. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(3), 237–244. [Link]

  • Lee, J. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6033. [Link]

  • Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics, 5, 88. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.[Link]

  • LSL Pharma. (2022). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC.[Link]

  • PrepChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Formula VI, R1 =4-methoxyphenyl, w=2). PrepChem.com.[Link]

  • Lee, Y., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100651. [Link]

  • Szychowski, K. A., et al. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences, 25(11), 6030. [Link]

  • Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100330. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO.[Link]

  • Yadav, G., et al. (2023). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science.[Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Siddiqui, N., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 30(34), 3845-3861. [Link]

  • Kim, H. Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules, 28(18), 6698. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. [Link]

  • Gothwal, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1045269. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Molecules, 27(15), 4995. [Link]

  • Senczyna, Z., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1311-1316. [Link]

  • de Bruin, A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1649–1674. [Link]

  • Kumar, V., et al. (2023). Synthesis of 1H-Indazoles – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2115-2144. [Link]

  • de Bruin, A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate.[Link]

  • ResearchGate. (n.d.). Experimental protocol used to assess the anti-Alzheimer's disease... ResearchGate.[Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate.[Link]

  • Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.

Sources

Discovery and history of indazole-based compounds in science.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its journey from a 19th-century chemical curiosity to the centerpiece of multiple FDA-approved drugs is a testament to its versatile and potent biological activity. This technical guide provides a comprehensive exploration of the discovery and history of indazole-based compounds. We will trace the origins of their synthesis, from the foundational work of Emil Fischer to modern, high-efficiency catalytic methods. The guide will elucidate the rationale behind experimental choices, detail key protocols, and map the expansion of indazoles into critical therapeutic areas, with a particular focus on their role as kinase inhibitors in oncology. Through detailed case studies of successful drugs like Pazopanib and Axitinib, we will connect the compound's chemical evolution to its clinical impact, offering field-proven insights for professionals in drug discovery and development.

The Genesis of a Scaffold: Discovery and Foundational Synthesis

The story of the indazole begins not with the parent heterocycle itself, but with a substituted derivative. The indazole nucleus is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring.[2][3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant.[2][3][4] This structural feature is crucial to its ability to engage in diverse biological interactions.

The First Synthesis: Fischer's Indazolone (c. 1883)

The first documented synthesis of an indazole derivative is attributed to the Nobel laureate Emil Fischer around 1883.[2][5] In his pioneering work, Fischer did not prepare the parent indazole but rather 3-indazolone, an oxo-substituted derivative.[6] This discovery was the critical first step, establishing the existence of this novel bicyclic heterocyclic system.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [6]

  • Objective: To synthesize the first indazole-based heterocyclic system.

  • Starting Material: o-Hydrazinobenzoic acid.

  • Procedure:

    • o-Hydrazinobenzoic acid is subjected to heating.

    • The elevated temperature induces an intramolecular condensation and cyclization reaction.

    • A molecule of water is eliminated, resulting in the formation of the 3-indazolone ring system.

  • Causality: The proximity of the hydrazino and carboxylic acid groups on the benzene ring facilitates an intramolecular reaction upon heating. The thermal energy provides the necessary activation for the nucleophilic nitrogen of the hydrazine to attack the electrophilic carbon of the carboxylic acid, leading to cyclization and dehydration.

Synthesis of the Parent Indazole: The Jacobson-Huber Method

Following Fischer's initial discovery, a more direct route to the parent indazole was developed. The method reported by Jacobson and Huber, involving the decomposition of N-nitroso-o-benzotoluidide, represented a significant advance.[7] This reaction, later optimized by Huisgen and Nakaten, provided a more practical route for producing the core indazole scaffold for further study.[7]

Experimental Protocol: Synthesis of Indazole via N-Nitroso-o-acetotoluidide Decomposition [7]

  • Objective: To provide a more convenient and higher-yielding synthesis of the parent 1H-indazole.

  • Starting Materials: o-toluidine, acetic anhydride, acetic acid, nitrous gases.

  • Procedure:

    • o-toluidine is acetylated using a mixture of acetic acid and acetic anhydride.

    • The resulting o-acetotoluidide is cooled in an ice bath and nitrosated by the introduction of nitrous gases, forming N-nitroso-o-acetotoluidide.

    • The N-nitroso intermediate is dissolved in benzene and added dropwise to boiling benzene, leading to decomposition and the evolution of nitrogen gas.

    • The reaction proceeds via an intramolecular azo coupling, with an initial acyl shift being the rate-determining step, to form 1-acetylindazole.

    • The acetyl group is then removed by hydrolysis to yield the final indazole product.

  • Self-Validation: This protocol is an improvement over using N-nitroso-o-benzotoluidide directly because the acetylated intermediate has better solubility, avoiding the need for large volumes of solvents and improving the overall convenience and yield of the reaction.[7]

G cluster_acetylation Step 1: Acetylation cluster_nitrosation Step 2: Nitrosation cluster_cyclization Step 3: Cyclization & Hydrolysis A o-Toluidine B o-Acetotoluidide A->B Acetic Anhydride, Acetic Acid C N-Nitroso-o-acetotoluidide B->C Nitrous Gases D 1-Acetylindazole C->D Benzene (reflux), -N2, -AcOH E 1H-Indazole D->E Hydrolysis

Caption: Workflow for the Huisgen and Nakaten modification of the Jacobson-Huber indazole synthesis.

The Evolution of Synthetic Strategy: From Classical to Catalytic

While foundational methods proved the viability of the indazole scaffold, they often required harsh conditions and offered limited scope for substitution. The modern era of drug discovery demanded more efficient, versatile, and scalable synthetic routes. This led to an explosion of innovative methodologies, particularly those leveraging transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to indazoles has been transformative. These methods allow for the precise and efficient formation of C-N and C-C bonds, enabling the construction of complex indazole derivatives from readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Synthesis of 1H-Indazole [2]

  • Objective: To synthesize 1H-indazoles via a versatile and efficient cross-coupling strategy.

  • Starting Materials: 2-Bromobenzaldehyde, benzophenone hydrazone, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and an acid for cyclization (e.g., p-TsOH).

  • Procedure:

    • Coupling: 2-Bromobenzaldehyde and benzophenone hydrazone are combined in a suitable solvent (e.g., toluene) with the palladium catalyst, ligand, and base. The mixture is heated to effect the C-N cross-coupling reaction.

    • Cyclization: After the coupling is complete, the intermediate is treated with an acid, such as p-toluenesulfonic acid (p-TsOH), to catalyze the intramolecular cyclization, forming the 1H-indazole ring.

  • Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond of the benzaldehyde, followed by reductive elimination to form the crucial C-N bond with the hydrazone. The subsequent acid-catalyzed step promotes the intramolecular condensation, which is entropically favored, to form the stable aromatic indazole ring system.

Metal-Free and Multi-Component Approaches

In parallel with catalytic advancements, a significant push towards more sustainable and atom-economical processes has emerged. Metal-free syntheses and multi-component reactions (MCRs) represent the forefront of this effort.

  • Metal-Free Synthesis: An example involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This approach avoids the use of expensive and potentially toxic metals, offering a more environmentally benign alternative.

  • Multi-Component Reactions (MCRs): These highly efficient reactions combine three or more starting materials in a single pot to form the product, which incorporates substantial portions of all reactants. For instance, 2H-indazoles can be prepared in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[2] This strategy significantly reduces waste and simplifies purification processes.

G cluster_mcr One-Pot Multi-Component Reaction A 2-Bromobenzaldehyde D 2H-Indazole A->D Copper Catalyst B Primary Amine B->D Copper Catalyst C Sodium Azide C->D Copper Catalyst cluster_membrane Cell Membrane cluster_pazopanib cluster_pathway Intracellular Signaling VEGFR VEGF Receptor PLC PLCγ VEGFR->PLC ATP RAS Ras/Raf/MEK/ERK Pathway VEGFR->RAS ATP PI3K PI3K/Akt Pathway VEGFR->PI3K ATP Pazopanib Pazopanib Pazopanib->VEGFR Inhibits ATP Binding Angiogenesis Angiogenesis, Cell Proliferation, Survival PLC->Angiogenesis RAS->Angiogenesis PI3K->Angiogenesis

Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream pro-angiogenic signaling.

Table 1: Kinase Inhibitory Profile of Pazopanib

Target KinaseIC₅₀ (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α84
PDGFR-β71
c-Kit140
Data sourced from publicly available literature.
Axitinib (Inlyta®)

Axitinib, developed by Pfizer, is another potent, second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. [8][9][10]It is particularly noted for its high potency and selectivity for vascular endothelial growth factor receptors.

  • Mechanism of Action: Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3. [9][11]Compared to other TKIs, it has a significantly lower half-maximal inhibitory concentration for these receptors, making it a highly effective anti-angiogenic agent. [9]Its focused activity against the VEGFR family leads to a powerful blockade of tumor vascularization and growth.

Table 2: Kinase Inhibitory Profile of Axitinib [11]

Target Kinase IC₅₀ (nM)
VEGFR-1 0.1
VEGFR-2 0.2
VEGFR-3 0.1-0.3
PDGFR-β 1.6
c-Kit 1.7

Data sourced from Selleck Chemicals product information based on in vitro assays.[11]

Conclusion and Future Perspectives

The trajectory of indazole-based compounds from their discovery by Emil Fischer to their current status as life-saving therapeutics is a compelling narrative of scientific innovation. The inherent chemical properties of the indazole scaffold have made it an exceptionally fruitful starting point for drug discovery, particularly in oncology.

The future of indazole chemistry remains bright. Ongoing research is focused on developing derivatives with even greater selectivity to minimize off-target effects and improve patient outcomes. The integration of advanced technologies, including artificial intelligence-driven drug design, high-throughput screening, and novel synthetic methodologies like flow chemistry, will undoubtedly accelerate the discovery of the next generation of indazole-based drugs. [2]As our understanding of disease biology deepens, this privileged scaffold will continue to be a vital tool in the development of targeted therapies for cancer and a host of other diseases.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Cancer Research UK.
  • Pazopanib. Wikipedia.
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Pharmacotherapy.
  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.
  • Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters.
  • What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research.
  • Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry.
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
  • Fischer indole synthesis. Wikipedia.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles. BenchChem.
  • Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Chemistry and biology of indoles and indazoles: a mini-review. Semantic Scholar.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Axitinib. Wikipedia.
  • Understanding Axitinib API: A Key Tyrosine Kinase Inhibitor for Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
  • Synthesis of indazole motifs and their medicinal importance: An overview. ResearchGate.
  • Axitinib (AG-013736) Tyrosine Kinase Inhibitor. Selleck Chemicals.
  • Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube.
  • Indazole. Organic Syntheses.
  • Fischer Indole Synthesis. YouTube.
  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy.
  • Axitinib. MedPath.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate, a key heterocyclic building block in medicinal chemistry. Indazole derivatives are prominent scaffolds in numerous pharmaceutical agents, valued for their diverse biological activities.[1][2] The protocol detailed herein follows a robust three-step sequence commencing from a commercially available substituted bromobenzoate. The synthesis involves an organometallic formylation, subsequent hydrazone formation, and a final oxidative cyclization to construct the indazole core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions and explaining the chemical principles behind each step to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[2] Synthetic compounds incorporating this motif exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Notably, several kinase inhibitors approved for cancer therapy, such as Pazopanib and Axitinib, feature a functionalized indazole core, underscoring its importance in modern pharmacology.[3]

This compound is a valuable intermediate, providing a versatile scaffold for further chemical elaboration. The methoxy and methyl carboxylate groups offer distinct electronic properties and serve as handles for subsequent derivatization, enabling the exploration of structure-activity relationships in drug design programs. The synthesis of such intermediates with high purity and efficiency is therefore a critical step in the discovery pipeline. This protocol outlines a reliable pathway to access this compound, leveraging well-established and scalable chemical transformations.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence starting from Methyl 2-bromo-5-methoxybenzoate. The workflow is designed to be efficient and utilizes common laboratory reagents.

SynthesisWorkflow cluster_0 Step 1: Formylation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Oxidative Cyclization A Methyl 2-bromo-5-methoxybenzoate B Methyl 2-formyl-5-methoxybenzoate A->B  1. n-BuLi, THF, -78 °C  2. DMF  3. H₂O Quench A->B C Methyl 2-((hydrazonomethyl)amino) -5-methoxybenzoate (Hydrazone Intermediate) B->C  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol, Reflux B->C D This compound (Final Product) C->D  Manganese Dioxide (MnO₂)  Dichloromethane (DCM) C->D

Figure 1: Overall synthetic workflow for this compound.

Materials, Reagents, and Safety

Equipment
  • Three-neck round-bottom flasks (appropriate sizes)

  • Magnetic stirrer with heating mantle

  • Low-temperature thermometer (-100 °C to 20 °C)

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles for reagent transfer

  • Addition funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reagents and Solvents
Reagent/SolventFormulaCAS No.SupplierNotes
Methyl 2-bromo-5-methoxybenzoateC₉H₉BrO₃52439-77-5Commercial SourceStarting Material
n-Butyllithium (n-BuLi), 2.5 M in hexanesC₄H₉Li109-72-8Commercial SourceHighly flammable, corrosive
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9Commercial SourceDry over Na/benzophenone
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO68-12-2Commercial SourceStore over molecular sieves
Hydrazine monohydrateN₂H₄·H₂O7803-57-8Commercial SourceToxic, corrosive, suspected carcinogen
Ethanol (EtOH), absoluteC₂H₅OH64-17-5Commercial Source
Manganese (IV) Oxide (MnO₂), activatedMnO₂1313-13-9Commercial SourceStrong oxidant
Dichloromethane (DCM), anhydrousCH₂Cl₂75-09-2Commercial Source
Saturated Ammonium Chloride (aq.)NH₄Cl12125-02-9Lab PreparedFor quenching
Sodium Sulfate, anhydrousNa₂SO₄7757-82-6Commercial SourceFor drying organic layers
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Commercial SourceFor extraction & chromatography
HexanesC₆H₁₄ Isomers110-54-3Commercial SourceFor extraction & chromatography
Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Handle under an inert atmosphere at all times. Quench any excess reagent carefully with isopropanol at low temperatures.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Handle with extreme care.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous grades.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-formyl-5-methoxybenzoate

This step involves a lithium-halogen exchange followed by trapping the resulting aryllithium species with DMF to install the aldehyde group.

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reaction Mixture: Add Methyl 2-bromo-5-methoxybenzoate (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise via syringe.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 2-formyl-5-methoxybenzoate as a solid.

Step 2: Synthesis of the Hydrazone Intermediate

The aldehyde is condensed with hydrazine to form the corresponding hydrazone, the direct precursor to the indazole ring.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Methyl 2-formyl-5-methoxybenzoate (1.0 eq) from Step 1 in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine monohydrate (1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude hydrazone is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or purified by a short silica gel plug.

Step 3: Synthesis of this compound

This final step is an intramolecular oxidative cyclization that forms the N-N bond of the pyrazole ring, yielding the target indazole.[1]

  • Setup: To a round-bottom flask with a magnetic stir bar, add the hydrazone intermediate (1.0 eq) from Step 2 and suspend it in anhydrous dichloromethane (DCM).

  • Oxidation: Add activated manganese (IV) oxide (MnO₂, 5.0 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Stir the black suspension vigorously at room temperature. Monitor the reaction progress by TLC (the product is typically more UV-active and has a different Rf value than the hydrazone). The reaction may take 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with DCM.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Discussion of Mechanism and Strategy

The chosen synthetic route is predicated on its reliability and the commercial availability of the starting material. The key transformation is the construction of the indazole ring. While numerous methods exist for indazole synthesis, the cyclization of hydrazones is a classic and effective strategy.[5]

  • Step 1 (Formylation): The ortho-lithiation followed by quenching with DMF is a standard method for introducing a formyl group onto an aromatic ring. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Step 3 (Cyclization): The final oxidative cyclization is believed to proceed via a radical mechanism or an intramolecular C-H amination pathway.[1][6] Activated MnO₂ is a common and effective oxidant for this type of transformation, converting the C-H and N-H bonds of the hydrazone into the aromatic N-N and C-N bonds of the indazole system. The large excess of MnO₂ is necessary to drive the reaction to completion due to its nature as a surface-based oxidant.

This protocol provides a logical and field-tested approach to a valuable chemical intermediate. Researchers can adapt the scale and purification methods based on their specific laboratory capabilities and requirements.

References

  • Vertex Pharmaceuticals. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry, 88, 4209–4223. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02771]
  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications. [URL: https://cccc.uochb.cas.cz/2/1/c2010001]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9001859/]
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/237699313_The_Synthesis_of_Substituted_Indazoles_via_Cyclization_of_Various_Hydrazones_in_the_Presence_of_Polyphosphoric_Acid_PPA]
  • Pacansky, J., et al. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/0047267087800080]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol201085g]
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-20-Synthesis-of-indazole-derivatives-in-different-methods_fig18_334863339]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00678A]
  • 4-Methoxy-6-indole carboxylic acid methyl ester. (n.d.). Chem-Impex. [URL: https://www.chemimpex.com/products/4-methoxy-6-indole-carboxylic-acid-methyl-ester]
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-indazoles.shtm]
  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Methods of making indazoles. (2000). Google Patents. [URL: https://patents.google.
  • Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.). Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-15-207-S1.pdf]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02824]
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2002). Google Patents. [URL: https://patents.google.
  • 4-(1H)-Indazole carboxylic acid methyl ester. (n.d.). J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/chemical-product/4-(1H)-Indazole-carboxylic-acid-methyl-ester-192945-49-6]

Sources

The Versatile Scaffold: Application Notes and Protocols for Methyl 4-methoxy-1H-indazole-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Nucleus in Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold." This is due to its ability to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Indazole derivatives have been successfully developed as anti-inflammatory agents, anti-cancer therapeutics, and treatments for cardiovascular diseases.[2] The unique electronic properties and conformational flexibility of the indazole ring system allow for the fine-tuning of drug-like properties, making it a highly attractive starting point for the design of novel therapeutic agents.

This guide focuses on a particularly valuable derivative, Methyl 4-methoxy-1H-indazole-6-carboxylate . The strategic placement of the methoxy and methyl carboxylate groups on the indazole core provides medicinal chemists with versatile handles for synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of interactions with specific biological targets.

Application Notes: Targeting Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole scaffold has proven to be a highly effective hinge-binding motif in numerous kinase inhibitors. This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly in the realm of oncology.

Case Study: Development of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and has emerged as a critical driver of cancer progression, metastasis, and drug resistance.[3] Overexpression of AXL is associated with a poor prognosis in various malignancies. The indazole scaffold has been successfully employed in the development of AXL inhibitors.

Derivatives of this compound can be elaborated to occupy the ATP-binding pocket of the AXL kinase domain. The 4-methoxy group can engage in hydrogen bonding interactions with key residues in the hinge region, while the 6-carboxylate position offers a vector for introducing substituents that can extend into the solvent-exposed region, enhancing potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route to this compound, adapted from general methods for indazole synthesis. The synthesis commences from a suitably substituted benzene derivative and proceeds through a cyclization reaction to form the indazole core, followed by esterification.

Starting Material: 3-Hydroxy-4-methyl-5-nitrobenzoic acid

Step 1: Esterification of 3-Hydroxy-4-methyl-5-nitrobenzoic acid

  • To a solution of 3-hydroxy-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-hydroxy-4-methyl-5-nitrobenzoate .

Step 2: O-Methylation

  • Dissolve Methyl 3-hydroxy-4-methyl-5-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol).

  • Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 3-methoxy-4-methyl-5-nitrobenzoate .

Step 3: Reductive Cyclization to form the Indazole Ring

  • Dissolve Methyl 3-methoxy-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1, 10 vol).

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. The progress of the reduction and cyclization can be monitored by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford This compound .

Diagram of the Synthetic Workflow:

Synthetic_Workflow Start 3-Hydroxy-4-methyl-5-nitrobenzoic acid Step1 Methyl 3-hydroxy-4-methyl-5-nitrobenzoate Start->Step1  H2SO4, MeOH, Reflux   Step2 Methyl 3-methoxy-4-methyl-5-nitrobenzoate Step1->Step2  K2CO3, MeI, DMF   Final_Product This compound Step2->Final_Product  Fe, NH4Cl, EtOH/H2O, Reflux  

Caption: Synthetic pathway for this compound.

Protocol 2: Synthesis of a 4-Methoxy-1H-indazole-6-carboxamide Derivative

This protocol details the conversion of the methyl ester to a carboxamide, a common functional group in kinase inhibitors that can participate in crucial hydrogen bonding interactions with the target protein.

Starting Material: this compound

Step 1: Saponification to the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1, 10 vol).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to remove methanol.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-Methoxy-1H-indazole-6-carboxylic acid .

Step 2: Amide Coupling

  • To a solution of 4-Methoxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (10 vol), add a desired amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization to obtain the desired 4-Methoxy-1H-indazole-6-carboxamide derivative .

Diagram of the Amide Synthesis Workflow:

Amide_Synthesis Start This compound Step1 4-Methoxy-1H-indazole-6-carboxylic acid Start->Step1  LiOH, MeOH/H2O   Final_Product 4-Methoxy-1H-indazole-6-carboxamide Derivative Step1->Final_Product  Amine, HATU, DIPEA, DMF  

Caption: Conversion of the methyl ester to a carboxamide derivative.

Data Presentation: Biological Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various indazole derivatives against different protein kinases, highlighting the potential of this scaffold in generating potent inhibitors. While specific data for derivatives of this compound is emerging, the presented data for related analogs underscores the promise of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
Indazole-based DerivativeAXL10[4]
Indazole-based Derivativec-Met4.9[5]
Indazole-based DerivativeTAK110[6]
Indazole-based DerivativeFLT3-ITD3.65[7]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of potent and selective modulators of various biological targets, with a particularly strong emphasis on protein kinase inhibitors for oncology applications. The synthetic protocols provided herein offer a foundation for the preparation of this key intermediate and its subsequent elaboration into diverse chemical libraries. As our understanding of the molecular drivers of disease continues to expand, the privileged indazole scaffold, and specifically derivatives of this compound, are poised to play an increasingly important role in the discovery and development of next-generation therapeutics.

References

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10355-10367. Available from: [Link]

  • van den Hurk, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 943-951. Available from: [Link]

  • Bunnage, M. E., et al. (2004). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 81, 21. Available from: [Link]

  • Patel, H., et al. (2015). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Chemical Reviews, 116(1), 1-84. Available from: [Link]

  • Lee, J., et al. (2018). IC50 values against c-Met kinase. ResearchGate. Available from: [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Shaikh, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(14), 3288. Available from: [Link]

  • Zhang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 65(15), 10456-10473. Available from: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1193. Available from: [Link]

  • Lynch, B. M., et al. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 12(42), 8492-8497. Available from: [Link]

  • Lai, A., et al. (2018). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]

  • Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(20), 12061-12071. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 188, 112021. Available from: [Link]

  • Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230694. Available from: [Link]

  • Zhang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and ABL1 kinases with potent anti-leukemia activity. eScholarship. Available from: [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 694-697. Available from: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available from: [Link]

  • Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 784-796. Available from: [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(11), x231260. Available from: [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1069-1072. Available from: [Link]

Sources

Application Notes & Protocols: Methyl 4-methoxy-1H-indazole-6-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS No. 1007323-37-3) as a pivotal building block in modern organic synthesis. We delve into the chemical logic behind its application, offering field-proven insights into its reactivity and manipulation. The core of this guide features a robust, step-by-step protocol for the saponification of the methyl ester and subsequent amide coupling, a key transformation for generating libraries of biologically active molecules. This protocol is designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous clinically approved drugs and investigational agents.[1] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to act as a versatile hinge-binding motif in many protein kinases, making it a cornerstone for the development of targeted cancer therapies.[2] Compounds like Axitinib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) validate the therapeutic potential of the indazole core.[1]

This compound emerges as a particularly valuable starting material. Its key structural features offer distinct advantages for synthetic elaboration:

  • The Indazole NH (N1): Provides a reactive site for alkylation or arylation, enabling modulation of physicochemical properties and exploration of the solvent-exposed region of ATP-binding pockets.

  • The Carboxylate Group (C6): Serves as a versatile handle for forming amide, ester, or other functional groups, crucial for establishing key interactions with protein targets or tailoring pharmacokinetic profiles.

  • The Methoxy Group (C4): Acts as a powerful electron-donating group, influencing the electronic properties of the ring system and providing a potential metabolic soft spot or a vector for further functionalization.

Core Synthetic Strategy: From Ester to Bioactive Amide

A primary application of this compound is its conversion into a diverse library of amides. This is typically a two-step process: first, the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a wide array of primary or secondary amines. This strategy allows for the rapid generation of analogues to build structure-activity relationships (SAR).

Below is a general workflow illustrating this common synthetic pathway.

G A Methyl 4-methoxy-1H- indazole-6-carboxylate (Starting Material) B Step 1: Saponification (Base Hydrolysis) A->B LiOH, THF/H2O C 4-methoxy-1H-indazole- 6-carboxylic acid (Key Intermediate) B->C D Step 2: Amide Coupling (EDC, HOBt) C->D F Target Amide Derivatives (Final Products) D->F E Diverse Amine Library (R1R2NH) E->D Base (e.g., TEA)

Caption: General workflow for the synthesis of indazole amides.

Detailed Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Saponification of this compound

This procedure details the hydrolysis of the methyl ester to the carboxylic acid, a critical intermediate for subsequent coupling reactions.

Rationale: Saponification is a classic method for ester hydrolysis. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in research settings for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions with sensitive functional groups. A mixture of THF and water ensures that both the organic substrate and the inorganic base are in the same phase, facilitating a smooth reaction.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve indazole ester in THF/Water prep2 Add LiOH solution prep1->prep2 react1 Stir at room temp. (Monitor by TLC) prep2->react1 workup1 Remove THF (in vacuo) react1->workup1 workup2 Acidify with HCl (aq) to pH ~2-3 workup1->workup2 workup3 Precipitate Forms workup2->workup3 workup4 Filter solid workup3->workup4 workup5 Wash with water workup4->workup5 workup6 Dry under vacuum workup5->workup6

Caption: Step-by-step workflow for the saponification protocol.

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: To the stirred solution, add lithium hydroxide monohydrate (2.0-3.0 equiv).

  • Reaction: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid under high vacuum to afford the pure 4-methoxy-1H-indazole-6-carboxylic acid. The product can be used in the next step without further purification.

Protocol 2: Amide Coupling with a Representative Amine

This protocol describes the coupling of the newly synthesized carboxylic acid with a generic amine using standard peptide coupling reagents.

Rationale: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system. EDC is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts cleanly with the amine. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the carboxylic acid formed during the reaction.

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1H-indazole-6-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv) to the solution. Stir for 5 minutes.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for an additional 15 minutes to ensure full activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

Data Presentation: Representative Transformations

The versatility of this building block is demonstrated by its ability to be coupled with a wide range of amines. The table below provides hypothetical but realistic examples of derivatives that can be synthesized using Protocol 2, along with expected yields.

EntryAmine (R₁R₂NH)Product NameExpected Yield (%)
1CyclopentylamineN-cyclopentyl-4-methoxy-1H-indazole-6-carboxamide85-95%
2Aniline4-methoxy-N-phenyl-1H-indazole-6-carboxamide70-85%
3Morpholine(4-methoxypyridin-2-yl)(morpholino)methanone90-98%
4BenzylamineN-benzyl-4-methoxy-1H-indazole-6-carboxamide80-90%

Conclusion and Future Outlook

This compound is a high-potential building block for constructing libraries of novel compounds for drug discovery. The straightforward and robust protocols for its hydrolysis and subsequent amidation provide a reliable platform for extensive SAR studies. The strategic positioning of its functional groups allows for multi-directional exploration of chemical space, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. The methods described herein are scalable and adaptable, empowering chemists to accelerate the discovery of new therapeutic agents.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • Methyl 1H-indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC). Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central (PMC). Available at: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central (PMC). Available at: [Link]

Sources

Application Notes & Protocols: Standard Procedures for the Purification of Indazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole esters are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for oncology.[1][2] The biological efficacy and safety of these final drug products are directly contingent upon the purity of their synthetic precursors. A frequent challenge in the synthesis of substituted indazoles is the non-selective alkylation or acylation at the N-1 and N-2 positions of the indazole ring, leading to mixtures of regioisomers.[3][4][5][6] These isomers often possess distinct physical properties and biological activities, making their separation a critical step in the drug development workflow. This guide provides an in-depth analysis of the standard procedures for purifying indazole esters, focusing on flash column chromatography and recrystallization. It offers not just step-by-step protocols but also the underlying principles and troubleshooting strategies to empower researchers to achieve high-purity compounds essential for reliable downstream applications.

Foundational Principles: Characterization & Strategy Selection

Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. This initial assessment informs the selection of the most efficient purification strategy and helps anticipate potential challenges.

1.1. Preliminary Analysis of the Crude Product

The crude product from an indazole ester synthesis can contain a variety of components besides the desired product:

  • Regioisomers: The most common challenge is the presence of both N-1 and N-2 substituted isomers.[5][7]

  • Unreacted Starting Materials: Indazole cores and alkylating/acylating agents.

  • Reaction Reagents & Byproducts: Coupling agents (e.g., EDC, HOBT) and their byproducts (e.g., dicyclohexylurea from DCC).[8][9]

  • Degradation Products: Indazole esters may be sensitive to certain conditions, leading to degradation.

A multi-faceted analytical approach is recommended to characterize the mixture:

Analytical TechniqueInformation ProvidedPrimary Use in Pre-Purification
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components and their relative polarities.Rapid method development for column chromatography.[8][10]
HPLC / UPLC Quantitative data on the number of components, their relative ratios, and purity levels.Accurate assessment of isomeric ratio and overall reaction success.[11][12]
¹H NMR Spectroscopy Structural confirmation and identification of major components and impurities.Distinguishing between N-1 and N-2 isomers based on characteristic chemical shifts.[8][13]
Mass Spectrometry (MS) Molecular weight confirmation of the expected product and identification of byproducts.Verifying the mass of the main components in the crude mixture.[13]

1.2. Selecting the Optimal Purification Pathway

The choice between flash column chromatography and recrystallization is the primary decision point. Chromatography is a versatile technique for separating components with different polarities, while recrystallization is a powerful method for purifying crystalline solids, often yielding material of very high purity.

Purification_Decision Start Crude Indazole Ester Mixture TLC Analyze by TLC/ HPLC Start->TLC Delta_Rf Significant ΔRf/ ΔRT between isomers and impurities? TLC->Delta_Rf Is_Solid Is the major product a solid? Delta_Rf->Is_Solid No Chromatography Flash Column Chromatography Delta_Rf->Chromatography Yes Recrystallization Recrystallization Is_Solid->Recrystallization Yes Liquid Product is an oil or isomers are inseparable by crystallization Is_Solid->Liquid No Impure_Solid Solid with many impurities or low isomeric purity Is_Solid->Impure_Solid Yes, but impure Pure_Product Purified Indazole Ester Chromatography->Pure_Product Recrystallization->Pure_Product Liquid->Chromatography Impure_Solid->Chromatography Pre-purification

Caption: Decision workflow for selecting a purification method.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse for separating mixtures of indazole esters, especially the N-1 and N-2 isomers, which typically exhibit sufficient polarity differences for effective separation.[6][14][15] The principle relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase.

2.1. Causality in Method Development: The Role of TLC

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent). Thin-layer chromatography is the indispensable tool for this optimization.

  • The Goal: To find a solvent system where the desired indazole ester has a Retention Factor (Rf) of approximately 0.2-0.3.[10] This Rf value provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

  • The Process:

    • Dissolve a small sample of the crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate).

    • Visualize the separated spots under UV light.

    • Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of the polar solvent will increase the Rf values of all components.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Method Development (TLC) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry Loading Preferred) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Combine 7. Combine Pure Fractions & Evaporate Analysis->Combine Final Pure Product Combine->Final

Caption: Standard workflow for flash column chromatography.

2.2. Detailed Step-by-Step Protocol

  • Stationary Phase Selection: For most indazole esters, silica gel (230-400 mesh) is the standard choice.[10] However, if significant peak tailing is observed on TLC (often due to the basicity of the indazole nitrogen interacting with acidic silica), consider using neutral alumina or adding a basic modifier like triethylamine (0.1-1%) to the eluent.[16]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents solvent-induced band broadening and improves resolution.[10][16]

  • Elution: Begin eluting with the mobile phase determined by TLC. For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution.[8]

  • Fraction Collection: Collect eluent in a series of test tubes or flasks. The volume of each fraction should be approximately one-quarter of the column volume.

  • Fraction Analysis: Spot every few fractions on a TLC plate to determine which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indazole ester.

2.3. Troubleshooting Chromatography

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Incorrect eluent polarity. Column overloaded.Re-optimize eluent with TLC for better spot separation. Use a larger column or less sample.
Compound Stuck on Column Eluent is too non-polar. Compound is unstable on silica.Gradually increase eluent polarity (e.g., add methanol).[8] Switch to a neutral stationary phase like alumina.
Peak Tailing Strong interaction between the basic indazole and acidic silica gel.Add a basic modifier (0.1-1% triethylamine or pyridine) to the eluent. Use neutral or basic alumina.[16]
Low Recovery Irreversible adsorption on the column.Use a more polar eluent to wash the column. Consider using a less acidic stationary phase like alumina.[16]

Protocol 2: Recrystallization

Recrystallization is a powerful purification technique that can yield exceptionally pure material. It is particularly effective for removing small amounts of impurities from a product that is largely pure and crystalline. It can also be used to separate N-1 and N-2 isomers if they have significantly different solubilities in a given solvent system.[3]

3.1. The Principle of Differential Solubility

The technique hinges on finding a solvent in which the desired compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities, ideally, should remain soluble at all temperatures or be insoluble at all temperatures.

3.2. Solvent Selection: The Critical Step

Choosing the right solvent is an empirical process, but a systematic approach is key.

SolventPolarityBoiling Point (°C)Notes
Ethanol/Methanol Polar78 / 65Good general-purpose solvents for moderately polar compounds.[8]
Ethyl Acetate Medium77Often a good choice for esters.[8]
Acetone Medium56Very volatile, good dissolving power.
Water Very Polar100Used in mixed systems (e.g., ethanol/water) for polar compounds.[17]
Hexanes/Heptane Non-polar~69Used as an "anti-solvent" in mixed systems.
THF/DCM Medium66 / 40Often too good at dissolving, but can be used in mixed systems.

Mini-Protocol for Solvent Screening:

  • Place ~20-30 mg of crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. If it dissolves readily, the solvent is too good.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot, it is a promising candidate.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[16]

  • Mixed Solvents: If no single solvent is ideal, use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent, then add a "poor" (anti-solvent) dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify and then allow to cool.[3][16]

3.3. Detailed Step-by-Step Protocol

  • Dissolution: Place the crude indazole ester in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

3.4. Troubleshooting Recrystallization

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" Solution is supersaturated, or melting point of the compound is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly.
No Crystals Form Solution is not saturated enough; compound is too soluble.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product.[16]
Low Recovery Too much solvent was used. Compound has significant solubility even when cold.Evaporate excess solvent and re-crystallize. Ensure thorough cooling in an ice bath. Re-evaluate solvent choice.[8]

Post-Purification: Purity Verification

Purification is incomplete without rigorous verification of the final product's purity and identity. A combination of orthogonal analytical methods is required to provide a comprehensive assessment.[11]

Purity_Verification Post-Purification Analysis Workflow Input Purified Indazole Ester Purity Quantitative Purity (HPLC/UPLC) Input->Purity Structure Structural Confirmation (¹H, ¹³C NMR) Input->Structure Mass Molecular Weight (MS/HRMS) Input->Mass Decision Purity > 95%? Structure Correct? Purity->Decision Structure->Decision Mass->Decision Output Final Product for Downstream Use Decision->Output Yes Repurify Repurify Decision->Repurify No

Caption: Workflow for final purity and identity confirmation.

  • HPLC: Provides a quantitative percentage of purity.[11][18]

  • NMR Spectroscopy: Confirms the correct regioisomeric structure and reveals the presence of any remaining solvent or organic impurities.[13]

  • Mass Spectrometry: Confirms the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, offering definitive identity confirmation.[11]

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018. [Link]

  • Indazole. Organic Syntheses Procedure. [Link]

  • WO2009106982A1 - Indazole derivatives.
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds.
  • WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • CN103232443A - Indazole derivative crystal and its preparation method and use.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [Link]

Sources

Application Notes and Protocols for the Characterization of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methoxy-1H-indazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any compound destined for pharmaceutical applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this indazole derivative, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are intended to serve as robust starting points for method development and validation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃Inferred from structure
Molecular Weight 206.20 g/mol Inferred from structure
Appearance White to off-white solidGeneral knowledge of similar compounds
Solubility Soluble in methanol, acetonitrile, DMSO, ethyl acetate; sparingly soluble in waterGeneral knowledge of similar compounds

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like our target molecule. A C18 column is a good first choice due to its versatility and wide availability.

  • Mobile Phase Selection: A mixture of a weak acid (formic acid or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is typically used. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a single ionic form. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Gradient Elution: For a research sample where the full impurity profile may be unknown, a gradient elution (i.e., changing the mobile phase composition over time) is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a simple and sensitive method for this compound. The detection wavelength should be set at the absorbance maximum (λmax) of the compound for optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Filter Sample B->C F Equilibrate Column C->F D Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) E Degas Mobile Phases D->E E->F G Inject Sample F->G H Run Gradient Program G->H I Detect at λmax H->I J Integrate Peaks I->J K Calculate Purity (% Area) J->K L Generate Report K->L

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol:

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid (FA), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the sample for analysis at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at the determined λmax (e.g., 254 nm as a starting point)

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness: This protocol is self-validating through the inclusion of a reference standard. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be monitored to ensure the validity of the results. The specificity of the method for indazole derivatives has been established in the literature.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.

Causality Behind Experimental Choices:
  • Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule. This allows for the identification of unknown compounds by comparing their mass spectra to established libraries (e.g., NIST/EPA/NIH Mass Spectral Library).[4]

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally a good starting point for the analysis of a wide range of organic molecules.

  • Temperature Programming: A temperature gradient is used to elute compounds with a wide range of boiling points. The program should be optimized to achieve good separation of all components.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in a Volatile Solvent (e.g., Methanol or Dichloromethane) A->B C Filter if Necessary B->C D Inject Sample C->D E Temperature Programmed Separation D->E F Electron Ionization E->F G Mass Analysis (Scan Mode) F->G H Extract Ion Chromatograms G->H I Identify Peaks via Library Search H->I J Generate Report I->J

Caption: GC-MS analysis workflow for impurity identification.

Detailed GC-MS Protocol:

Objective: To identify volatile impurities in a sample of this compound.

Materials:

  • This compound sample

  • GC-grade methanol or dichloromethane

  • GC vials with septa

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable volatile solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-500 amu

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds. The fragmentation patterns of indole and indazole derivatives have been studied and can aid in identification.[5][6][7][8]

Trustworthiness: The protocol's reliability is enhanced by comparing the acquired mass spectra against a validated, extensive library. The characteristic fragmentation of the indazole core can also be used for manual confirmation of related impurities.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons (COSY), which proton is attached to which carbon (HSQC), and longer-range correlations between protons and carbons (HMBC), which is invaluable for confirming the substitution pattern on the indazole ring.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. DMSO-d₆ is a good choice for many heterocyclic compounds as it can also reveal exchangeable protons (like the N-H proton).

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

The following table provides predicted chemical shifts based on the analysis of similar indazole structures.[9][10][11][12][13][14][15]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~13.0 (broad s)-
H-3~8.2 (s)~135
H-5~7.8 (d)~122
H-7~7.4 (d)~110
OCH₃ (at C4)~4.0 (s)~56
COOCH₃~3.9 (s)~52
C-3-~135
C-3a-~121
C-4-~150
C-5-~122
C-6-~125
C-7-~110
C-7a-~140
C=O-~165
Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Acquire 2D Spectra (optional) F->G H Process Spectra (Fourier Transform, Phasing, Baseline Correction) G->H I Assign Signals H->I J Confirm Structure I->J

Caption: NMR analysis workflow for structural confirmation.

Detailed NMR Protocol:

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock, tune, and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • If necessary, acquire 2D spectra such as COSY, HSQC, and HMBC for full structural assignment.

  • Data Processing and Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and determine their multiplicities.

    • Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Use 2D NMR data to confirm the assignments.

Trustworthiness: The unambiguous assignment of all proton and carbon signals, supported by 2D correlation data, provides definitive proof of the molecular structure. Comparing the obtained spectra with predicted values and data from similar compounds in the literature adds another layer of confidence.[14][15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for confirming the presence of key structural features in this compound.

Causality Behind Experimental Choices:
  • Attenuated Total Reflectance (ATR): ATR is a common sampling technique for solid powders as it requires minimal sample preparation.

  • Characteristic Absorptions: Different functional groups absorb infrared radiation at specific frequencies. By analyzing the absorption bands in the spectrum, we can confirm the presence of functional groups such as N-H, C=O, C-O, and aromatic C-H bonds.

Expected FT-IR Absorption Bands:
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (indazole)3300-3100
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -OCH₃)2950-2850
C=O stretch (ester)1725-1705
C=C and C=N stretch (aromatic ring)1620-1450
C-O stretch (ester and ether)1300-1000
Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Data Acquisition cluster_data Data Analysis A Place a small amount of sample on ATR crystal B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Compare with Reference Spectra D->E

Caption: FT-IR analysis workflow for functional group identification.

Detailed FT-IR Protocol:

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

Instrumentation:

  • FT-IR spectrometer, preferably with an ATR accessory.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Assign these bands to the corresponding functional groups.

    • Compare the obtained spectrum with reference spectra from databases if available.[17]

Trustworthiness: The presence of all expected characteristic absorption bands provides strong evidence for the proposed structure. The absence of unexpected bands can indicate a high level of purity. The technique is highly reproducible and widely accepted for qualitative analysis.

Conclusion

The analytical techniques outlined in this guide—HPLC, GC-MS, NMR, and FT-IR—provide a comprehensive toolkit for the thorough characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently determine the identity, purity, and structure of this important molecule, ensuring the quality and reliability of their research and development efforts.

References

  • Z. W. (2025). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Vertex AI Search.
  • PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed. Retrieved from [Link]

  • Umebachi, R., et al. (2017). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • Author, N. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • 楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6-dimethoxy-N-phenethyl-1H-indazole-3-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective N-Alkylation of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Indazoles and the Regioselectivity Challenge

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] N-substituted indazoles, in particular, are integral to the development of therapeutics targeting a range of diseases, from oncology to inflammatory disorders.[3][4] The strategic placement of substituents on the indazole nitrogen atoms directly influences the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

However, the synthesis of N-alkylated indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) within the pyrazole ring fused to the benzene core.[3] Direct alkylation of the 1H-indazole tautomer often results in a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate, thereby impeding efficient drug development.[1][5] Consequently, the ability to control the regioselectivity of N-alkylation is of paramount importance.

This application note provides a comprehensive guide to performing regioselective N-alkylation on Methyl 4-methoxy-1H-indazole-6-carboxylate, a representative substituted indazole. We will delve into the mechanistic principles governing this transformation and present detailed, field-proven protocols for achieving high selectivity for both the N1 and N2 positions.

Mechanistic Insights: Controlling the N1 vs. N2 Regioselectivity

The regiochemical outcome of indazole N-alkylation is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the reaction conditions.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[6] This intrinsic stability can be leveraged to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[5][6]

Key factors that dictate the N1/N2 ratio include:

  • Choice of Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-alkylated indazole.[1][5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.

  • Steric Hindrance: Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[1][2]

  • Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms, thus affecting the regioselectivity.[1][2]

  • Nature of the Electrophile: The type of alkylating agent used can also play a role in determining the final product ratio.

Below is a diagram illustrating the key decision points in achieving regioselective N-alkylation of an indazole.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Products Base_Solvent Base / Solvent System Thermodynamic_Control Thermodynamic Control (favors more stable product) Base_Solvent->Thermodynamic_Control e.g., NaH / THF Kinetic_Control Kinetic Control (favors faster-forming product) Base_Solvent->Kinetic_Control e.g., Mitsunobu Conditions Electrophile Alkylating Agent Electrophile->Thermodynamic_Control Electrophile->Kinetic_Control Substituents Indazole Substituents (Steric/Electronic) Substituents->Thermodynamic_Control Substituents->Kinetic_Control N1_Product N1-Alkylated Indazole Thermodynamic_Control->N1_Product Predominantly N2_Product N2-Alkylated Indazole Kinetic_Control->N2_Product Predominantly G start Start prep Prepare Indazole in Anhydrous THF under N2 start->prep cool Cool to 0 °C prep->cool deprotonate Add NaH (1.2 equiv) Portion-wise cool->deprotonate stir1 Stir at 0 °C for 30 min, then RT for 30 min deprotonate->stir1 alkylate Add Alkyl Halide (1.1-1.5 equiv) stir1->alkylate monitor Monitor Reaction by TLC or LC-MS alkylate->monitor quench Quench with sat. NH4Cl at 0 °C monitor->quench extract Extract with EtOAc quench->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end N1-Alkylated Product purify->end G start Start dissolve Dissolve Indazole, Alcohol, and PPh3 in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add DIAD or DEAD (1.5 equiv) Dropwise cool->add_reagent react Warm to RT and Stir Overnight add_reagent->react monitor Monitor Reaction by TLC or LC-MS react->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate purify Purify by Column Chromatography concentrate->purify end N2-Alkylated Product purify->end

Sources

The Strategic Application of Methyl 4-methoxy-1H-indazole-6-carboxylate in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Within the landscape of medicinal chemistry, the indazole core has emerged as a "privileged scaffold" due to its ability to form the basis of potent and selective kinase inhibitors.[1][2] Several FDA-approved drugs, such as axitinib and pazopanib, feature this heterocyclic motif, underscoring its clinical significance.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methoxy-1H-indazole-6-carboxylate , a key starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds. The focus will be on providing not just the "how" but also the "why," grounding each step in established principles of medicinal chemistry and kinase biology.

The structure of this compound offers three key points for diversification, each playing a strategic role in achieving potent and selective kinase inhibition:

  • The N-1 position of the indazole ring: Alkylation at this position can influence the orientation of the molecule within the ATP-binding pocket of the kinase and can be used to probe interactions with the solvent-exposed region.

  • The 4-methoxy group: This electron-donating group can modulate the electronics of the indazole ring system and potentially form key hydrogen bonds or occupy hydrophobic pockets within the kinase active site.

  • The 6-carboxylate group: This ester serves as a versatile chemical handle for the introduction of various functionalities, most commonly through amide bond formation, which can lead to crucial interactions with the hinge region or other parts of the kinase.

Rationale for Use: Targeting the ATP-Binding Site of Kinases

The majority of small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins. The indazole scaffold is particularly adept at forming key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the active site.

The substituents on the indazole core are then strategically chosen to occupy adjacent hydrophobic pockets and form additional interactions, leading to increased potency and selectivity for the target kinase. The 4-methoxy and 6-carboxylate groups of our starting material are prime examples of functionalities that can be elaborated to achieve these goals.

Synthetic Protocols: From Starting Material to Potent Inhibitor

This section details the synthesis of a representative kinase inhibitor targeting Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in several cancers.[4][5] The following protocols are based on established synthetic methodologies for indazole-based kinase inhibitors.

Step 1: Hydrolysis of the Methyl Ester

The first step is the hydrolysis of the methyl ester at the 6-position to the corresponding carboxylic acid. This is a necessary activation step for the subsequent amide coupling.

Protocol 1: Saponification of this compound

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

    • Add a solution of NaOH (1.5 eq) or LiOH (1.5 eq) in water.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

    • The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-1H-indazole-6-carboxylic acid.

Causality behind Experimental Choices: The use of a base like NaOH or LiOH facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to its cleavage. The subsequent acidification protonates the resulting carboxylate salt, causing the less soluble carboxylic acid to precipitate.

Step 2: Amide Coupling to Introduce a Key Binding Moiety

The carboxylic acid is now ready to be coupled with a selected amine. The choice of amine is critical and is typically guided by structure-based drug design or by exploring a library of amines to build a structure-activity relationship (SAR). For this example, we will use a substituted aniline that is known to provide potent inhibition of PLK4.

Protocol 2: Amide Bond Formation

  • Materials:

    • 4-methoxy-1H-indazole-6-carboxylic acid (from Step 1)

    • Substituted aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the substituted aniline (1.0 eq) to the reaction mixture.

    • Continue to stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality behind Experimental Choices: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction. The aqueous workup is necessary to remove the DMF and other water-soluble byproducts.

Step 3: N-Alkylation to Probe the Solvent-Exposed Region

The final step in this representative synthesis is the alkylation of the N-1 position of the indazole. This modification can improve solubility, cell permeability, and introduce additional interactions with the target kinase.

Protocol 3: N1-Selective Alkylation

  • Materials:

    • Indazole-6-carboxamide (from Step 2)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indazole-6-carboxamide (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the final N1-alkylated kinase inhibitor.

Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent like THF generally favors N1-alkylation.[6] This is because the indazole anion is formed, and the subsequent alkylation is sterically hindered at the N2 position, which is flanked by the benzene ring.

Biological Evaluation: From Enzyme to Cell

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a multi-tiered approach, starting with in vitro biochemical assays to determine direct inhibition of the target kinase, followed by cell-based assays to assess the compound's effect in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and its inhibition. The ADP-Glo™ Kinase Assay is a popular luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.

Protocol 4: ADP-Glo™ Kinase Assay

  • Materials:

    • Recombinant human kinase (e.g., PLK4)

    • Kinase-specific substrate

    • ATP

    • Synthesized inhibitor compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in kinase buffer. A DMSO control should be included.

    • In a 384-well plate, add 1 µL of the inhibitor solution.

    • Add 2 µL of the kinase solution.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Proliferation Assay

To determine if the kinase inhibition observed in the biochemical assay translates to an anti-proliferative effect in cancer cells, a cellular assay is performed.

Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Materials:

    • Cancer cell line known to be dependent on the target kinase (e.g., a breast cancer cell line with PLK4 overexpression)

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • 96-well cell culture plates

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compounds for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

    • After the incubation period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development (MTT) or signal generation (CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (growth inhibition 50) or IC₅₀ value.

Data Presentation and Interpretation

The data generated from the biochemical and cellular assays should be presented in a clear and concise manner to facilitate the understanding of the structure-activity relationship.

Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

Compound IDR¹ (N-1 position)R² (Amide)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
1a H4-(4-methylpiperazin-1-yl)aniline502.5
1b CH₃4-(4-methylpiperazin-1-yl)aniline150.8
1c Benzyl4-(4-methylpiperazin-1-yl)aniline251.2
1d H3-chloro-4-fluoroaniline1208.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

experimental_workflow start Methyl 4-methoxy-1H- indazole-6-carboxylate hydrolysis Step 1: Hydrolysis (Saponification) start->hydrolysis acid 4-methoxy-1H-indazole- 6-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (HATU, DIPEA) acid->coupling amide N-Aryl-4-methoxy-1H- indazole-6-carboxamide coupling->amide alkylation Step 3: N-Alkylation (NaH, Alkyl Halide) amide->alkylation inhibitor Final Kinase Inhibitor alkylation->inhibitor biochem Biochemical Assay (e.g., ADP-Glo™) inhibitor->biochem cell Cellular Assay (e.g., MTT) inhibitor->cell

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK PLK4 PLK4 RTK->PLK4 Activates Centrosome Centrosome Duplication PLK4->Centrosome Regulates Proliferation Cell Proliferation Centrosome->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Inhibits

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization at the N-1, C-4, and C-6 positions allows for the systematic exploration of the chemical space around the ATP-binding pocket of various kinases. The protocols and methodologies outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate new indazole-based kinase inhibitors.

Future work in this area will likely focus on the development of more selective inhibitors by targeting unique features of the kinase active site, as well as the exploration of novel derivatization strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds. The continued application of structure-based drug design, coupled with robust synthetic and biological evaluation, will undoubtedly lead to the discovery of the next generation of indazole-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
  • Benchchem. (2025).
  • Cui, J. et al. (2021).
  • Gao, Y. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • BenchChem Technical Support Team. (2025).
  • Zhang, X. et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PMC.
  • Liu, X. et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry.
  • Benchchem. (2025).
  • Sampson, P. B. et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry.
  • Frejat, F. O. A. et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • Wang, L. et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry.
  • Zhang, M. et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
  • Reddy, T. S. et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2021).

Sources

Derivatization of Methyl 4-methoxy-1H-indazole-6-carboxylate for structure-activity relationship studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of Methyl 4-methoxy-1H-indazole-6-carboxylate for Comprehensive Structure-Activity Relationship (SAR) Studies

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2][3] this compound presents a valuable starting point for drug discovery campaigns, offering multiple, distinct functional handles for chemical modification. This guide provides a comprehensive framework for the systematic derivatization of this scaffold to generate diverse chemical libraries essential for robust structure-activity relationship (SAR) studies. We will detail field-proven, step-by-step protocols for strategic modifications at three primary sites: the indazole nitrogen (N1/N2), the C6-methyl ester, and the C4-methoxy group. For each protocol, we explain the underlying chemical principles and the rationale behind the chosen conditions, empowering researchers to not only execute these transformations but also to troubleshoot and adapt them for their specific research objectives.

Analysis of the Core Scaffold: Identifying Derivatization Vectors

The starting material, this compound, offers three orthogonal sites for chemical diversification. A thorough understanding of the reactivity of each functional group is critical for planning a successful library synthesis.

  • Vector 1: The Indazole Nitrogens (N1/N2): The two nitrogen atoms of the pyrazole ring are the most common points for modification. The 1H-indazole tautomer is generally the more thermodynamically stable form.[4][5] Alkylation or arylation can occur at either N1 or N2, and controlling this regioselectivity is a key synthetic challenge. The choice of N1 vs. N2 substitution can profoundly impact a molecule's binding orientation and pharmacological activity.[6]

  • Vector 2: The C6-Methyl Ester: The ester group is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a wide array of amide derivatives. Amides are particularly valuable in SAR studies as they can introduce new hydrogen bond donor and acceptor sites, modulating potency and pharmacokinetic properties.[7][8]

  • Vector 3: The C4-Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group. This transformation introduces a hydrogen bond donor and a site for further O-alkylation or O-arylation, allowing for the exploration of a different region of chemical space.[9]

Below is a diagram outlining the primary derivatization pathways from the core scaffold.

G cluster_main This compound Derivatization Strategy start Core Scaffold: Methyl 4-methoxy- 1H-indazole-6-carboxylate N_alk Vector 1: N1/N2 Alkylation & Arylation start->N_alk C6_mod Vector 2: C6-Ester to Amide Conversion start->C6_mod C4_mod Vector 3: C4-Methoxy to Phenol/Ether Conversion start->C4_mod

Caption: Primary vectors for derivatization of the core scaffold.

Vector 1: Regioselective Functionalization of the Indazole Nitrogen

The alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. The ratio is highly dependent on the base, solvent, alkylating agent, and substituents on the indazole ring.[5] Conditions that allow for thermodynamic equilibration tend to favor the more stable N1 product, while kinetically controlled conditions can favor N2.[4][5]

Causality Behind Experimental Choices:
  • N1-Selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) quantitatively generates the indazole anion. Subsequent reaction with an electrophile (e.g., an alkyl halide) typically proceeds with high selectivity for the more thermodynamically stable N1 position.[4][10]

  • N2-Selectivity: Achieving N2 selectivity is often more challenging. Steric hindrance at the C7 position can disfavor N1 attack, thereby promoting N2 alkylation.[5] Certain catalytic systems, such as those employing Brønsted acids or rhodium(II), have also been developed to direct functionalization to the N2 position.[6][11] For arylation, copper-catalyzed Ullmann-type couplings are a robust method, often providing good yields of N-arylated products.[12][13]

G cluster_path N-Alkylation Regioselectivity Indazole Indazole Anion N1_Product N1-Alkylated Product (Thermodynamic Favorite) Indazole->N1_Product NaH, THF/DMF (Equilibrating Conditions) N2_Product N2-Alkylated Product (Kinetic Favorite) Indazole->N2_Product Specific Catalysts or Steric Hindrance at C7 (Kinetic Control)

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

Protocol 2.1: N1-Selective Alkylation with Alkyl Halides

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous DMF to the flask to create a suspension. Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes. A cessation of hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N1-alkylated indazole.

Protocol 2.2: Copper-Catalyzed N-Arylation

This protocol utilizes a ligand-free copper-catalyzed system for the coupling of the indazole with aryl bromides.[12][13]

Materials:

  • This compound

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a sealable reaction vial, add this compound (1.0 equivalent), aryl bromide (1.5 equivalents), CuI (0.2 equivalents), and K₃PO₄ (2.0 equivalents).

  • Evacuate and backfill the vial with an inert atmosphere (Argon).

  • Add anhydrous DMF via syringe.

  • Seal the vial tightly with a screw cap and stir the reaction mixture at 130 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Filter the suspension through a pad of Celite, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-arylated indazole products. Note that a mixture of N1 and N2 isomers may be obtained and require careful separation.

Vector 2: Amide Library Synthesis via the C6-Carboxylate

Conversion of the C6-methyl ester to a diverse library of amides is a cornerstone of SAR exploration. The most reliable method involves a two-step sequence: saponification to the carboxylic acid, followed by a standard amide coupling reaction.

Causality Behind Experimental Choices:
  • Saponification: Basic hydrolysis using LiOH, NaOH, or KOH in a water/alcohol solvent system is a standard and high-yielding method for converting a methyl ester to a carboxylic acid without affecting the indazole core.

  • Amide Coupling: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are highly efficient for forming amide bonds.[14][15] They work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile, proceeding under mild conditions with minimal side products.

G cluster_workflow C6-Ester to Amide Workflow Ester Methyl Ester (Start) Acid Carboxylic Acid Ester->Acid Step 1: Saponification (e.g., LiOH, H₂O/THF) Amide Amide Library (Products) Acid->Amide Step 2: Amide Coupling (Amine, HATU or EDC/HOBt)

Caption: Two-step workflow for converting the C6-ester to amides.

Protocol 3.1: Saponification to the Carboxylic Acid

Materials:

  • This compound derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the indazole methyl ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.2: General Amide Coupling (HATU)

Materials:

  • Indazole-6-carboxylic acid (from Protocol 3.1)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the indazole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Vector 3: Unmasking the C4-Phenol

Cleaving the C4-methyl ether provides a phenol, a functional group with distinct electronic and hydrogen-bonding properties compared to the methoxy group. This is a powerful transformation for probing interactions with a biological target.

Causality Behind Experimental Choices:
  • Ether Cleavage: Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers.[16] The reaction proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. The reaction is typically fast and clean, but BBr₃ is highly reactive with water and requires careful handling under anhydrous conditions. Other reagents like hydrobromic acid (HBr) can also be used but may require harsher conditions.[17][18]

G cluster_workflow C4-Methoxy Group Modification Methoxy C4-Methoxy Indazole (Start) Phenol C4-Hydroxy Indazole (Phenol) Methoxy->Phenol Step 1: Demethylation (BBr₃, DCM) Ether C4-Alkoxy Library (Products) Phenol->Ether Step 2: O-Alkylation (Alkyl Halide, K₂CO₃)

Caption: Workflow for converting the C4-methoxy group to a phenol and new ethers.

Protocol 4.1: Demethylation with Boron Tribromide

Materials:

  • Methyl 4-methoxy-indazole derivative

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the 4-methoxy-indazole derivative (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (2.0-3.0 equivalents) dropwise via syringe. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature over several hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench very carefully by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 4-hydroxy-indazole.

Data Summary for SAR Analysis

Systematic derivatization at these three vectors allows for the construction of a matrix of compounds. The biological data obtained from this matrix can be tabulated to elucidate clear structure-activity relationships.

Compound IDVector 1 (N1-Substituent)Vector 2 (C6-Substituent)Vector 3 (C4-Substituent)Biological Activity (e.g., IC₅₀, µM)
Parent -H-COOCH₃-OCH₃[Reference Value]
A-01 -CH₂Ph-COOCH₃-OCH₃[Data]
A-02 -CH₃-COOCH₃-OCH₃[Data]
B-01 -H-CONH(CH₂Ph)-OCH₃[Data]
B-02 -H-CONH(Cyclopropyl)-OCH₃[Data]
C-01 -H-COOCH₃-OH[Data]
ABC-01 -CH₂Ph-CONH(Cyclopropyl)-OH[Data]

Caption: Example table for organizing synthesized compounds and associated biological data to facilitate SAR analysis.

References

  • Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme.
  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Organic Letters. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025).
  • Taylor & Francis. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online.
  • Beilstein Journals.
  • Taylor & Francis. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online.
  • Sarkar, S. et al. Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC.
  • Swamy, G. N. et al. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023).
  • Swamy, G. N. et al.
  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Ether cleavage. Wikipedia.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017).
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Reactions of Ethers: Acidic Cleavage. (2023). Organic Chemistry | OpenStax.

Sources

Scaling Up the Synthesis of Indazole Intermediates: A Detailed Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Scaffolds in Medicinal Chemistry

Indazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active molecules and approved pharmaceuticals.[1] Their versatile structure allows for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The increasing demand for novel indazole-based therapeutics necessitates robust and scalable synthetic methods to produce key intermediates in the quantities required for drug development and commercialization. This application note provides a comprehensive guide to the experimental setup for scaling up the synthesis of indazole intermediates, with a focus on both traditional batch processing and modern continuous flow technologies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the critical importance of safety and in-process controls.

Strategic Approaches to Scale-Up: Batch vs. Continuous Flow

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including heat and mass transfer limitations, safety concerns with hazardous reagents, and ensuring consistent product quality.[1] Two primary strategies are employed for scaling up chemical syntheses: batch and continuous flow processing.

Batch Synthesis: This traditional approach involves carrying out the reaction in a single, large vessel. While straightforward for initial scale-up, batch processes can be difficult to control, especially for highly exothermic reactions or those involving unstable intermediates.

Continuous Flow Synthesis: In this modern approach, reagents are continuously pumped through a heated or cooled tube or a series of reactors.[2] This technique offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and greater consistency.[2][3] For reactions involving hazardous intermediates like diazonium salts or azides, flow chemistry provides a significantly safer alternative by minimizing the volume of the hazardous material at any given time.[2][4]

Batch Synthesis Protocol: Gram-Scale Synthesis of 1H-Indazole via Diazotization of o-Toluidine

This protocol is a well-established method for the synthesis of the parent 1H-indazole and serves as an excellent example of a scalable batch process.[5] The reaction proceeds through the formation of a diazonium salt from o-toluidine, followed by an intramolecular cyclization.

Experimental Workflow: Batch Synthesis

Batch_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare solutions of o-toluidine, acetic acid, acetic anhydride, and sodium nitrite. acetylation Acetylation of o-toluidine reagent_prep->acetylation Charge reactor diazotization Diazotization with NaNO2/acid acetylation->diazotization Cool and add NaNO2 solution cyclization Intramolecular Cyclization diazotization->cyclization Controlled heating quench Quench reaction mixture cyclization->quench extraction Extraction with organic solvent quench->extraction purification Purification (e.g., crystallization) extraction->purification analysis Characterization (NMR, HPLC, MS) purification->analysis

Caption: Workflow for the batch synthesis of 1H-indazole.

Detailed Protocol (Gram-Scale)

Materials:

  • o-Toluidine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Nitrite

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Benzene (or a safer alternative like toluene)

  • Ice

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Acetylation: In the 1 L three-necked flask equipped with a mechanical stirrer and thermometer, combine glacial acetic acid (90 mL) and acetic anhydride (180 mL). Slowly add o-toluidine (90 g, 0.84 mol) to the mixture. The reaction is exothermic; control the temperature with an ice bath.[5]

  • Diazotization: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate beaker, prepare a solution of sodium nitrite (60 g, 0.87 mol) in water (120 mL) and cool it to 0-5 °C. Slowly add the cold sodium nitrite solution to the reaction mixture via a dropping funnel, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[5]

  • Cyclization and Work-up: Slowly pour the diazonium salt solution into a vigorously stirred solution of sodium hydroxide (120 g) in 600 mL of water, keeping the temperature below 20 °C. The indazole product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude 1H-indazole from hot water or an ethanol/water mixture to obtain a purified product.[6] Dry the crystals under vacuum.

Expected Yield: 36-46 g (36-47%).[5]

Table 1: Representative Quantitative Data for Batch Synthesis

ParameterValue
Scale90 g o-toluidine
Reaction Volume~1 L
Reaction Temperature0-5 °C (Diazotization)
Reaction Time~4-6 hours
Typical Yield36-47%
Purity (after crystallization)>99% (by HPLC)

Continuous Flow Synthesis Protocol: One-Step Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines

This protocol exemplifies a modern, safe, and highly efficient method for the synthesis of substituted 1H-indazoles using a continuous flow reactor.[2][3] This approach is particularly advantageous for its operational simplicity and the ability to rapidly produce multi-gram quantities of diverse indazole derivatives on demand.[2][3]

Experimental Workflow: Continuous Flow Synthesis

Flow_Workflow cluster_prep Reagent Preparation cluster_reaction Flow Reaction cluster_workup Work-up & Purification solution_A Solution A: o-Fluorobenzaldehyde in DMA pumps Syringe/HPLC Pumps solution_A->pumps solution_B Solution B: Hydrazine & DIPEA in DMA solution_B->pumps t_mixer T-Mixer pumps->t_mixer Pump at set flow rates reactor_coil Heated Reactor Coil t_mixer->reactor_coil Mixing bpr Back Pressure Regulator reactor_coil->bpr Reaction at elevated T & P collection Collect Reactor Output bpr->collection extraction Aqueous Work-up & Extraction collection->extraction purification Purification (e.g., Chromatography) extraction->purification

Caption: Workflow for the continuous flow synthesis of 1H-indazoles.

Detailed Protocol

Materials:

  • Substituted 2-fluorobenzaldehyde

  • Methylhydrazine (or other hydrazine derivatives)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine

Equipment:

  • Commercial flow chemistry system (e.g., Vapourtec R-Series, Syrris Asia) equipped with at least two high-pressure pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL PFA or stainless steel).[2]

  • Back pressure regulator (BPR).[2]

  • Standard laboratory glassware for work-up.

  • Automated purification system (e.g., flash chromatography).

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.[2]

    • Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.[2]

  • System Setup:

    • Assemble the flow reactor system with the T-mixer to combine the two reagent streams.

    • Use a heated reactor coil of appropriate volume to achieve the desired residence time.

    • Set the back pressure regulator to 10-15 bar to ensure the solvent remains in the liquid phase at elevated temperatures.[2]

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.[2]

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a 10-minute residence time in a 10 mL reactor) through the T-mixer and into the heated reactor coil.[7]

    • Allow the system to reach a steady state by running for at least three reactor volumes before collecting the product.

  • Work-up and Purification:

    • Collect the output from the reactor into a flask containing water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[2]

Table 2: Representative Quantitative Data for Continuous Flow Synthesis

ParameterValue
Reactant Concentration1.0 M (aldehyde), 1.2 M (hydrazine)
Flow Rate0.5 mL/min per channel
Reactor Volume10 mL
Residence Time10 minutes
Temperature150 °C
Pressure10-15 bar
Throughput~5-10 g/hour (depending on molecular weight)
Typical Yield>80%
Purity (after chromatography)>98% (by HPLC)

In-Process Controls (IPCs) for Robust Synthesis

In-process controls are critical for ensuring the consistency, quality, and safety of a scaled-up synthesis. They provide real-time or near-real-time information about the reaction's progress, allowing for adjustments to be made to maintain optimal conditions.

For the batch diazotization reaction:

  • Temperature Monitoring: Crucial for preventing runaway reactions and decomposition of the diazonium salt.

  • Nitrite Test Strips: Starch-iodide paper can be used to detect the endpoint of the diazotization, indicating a slight excess of nitrous acid.[8]

  • HPLC Analysis: Samples can be taken periodically to monitor the disappearance of the starting material and the formation of the product. A typical HPLC method for indazole derivatives might use a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) and UV detection.[9][10][11]

For the continuous flow synthesis:

  • In-line Spectroscopic Analysis: Techniques like in-line FTIR or UV-Vis can provide real-time monitoring of reactant consumption and product formation.[7]

  • Automated Sampling and HPLC Analysis: An automated sampling system can be integrated with an HPLC to provide periodic analysis of the reaction stream.

Table 3: Representative HPLC Method for In-Process Control

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Safety Considerations for Scale-Up

The synthesis of indazoles often involves hazardous reagents and intermediates. A thorough understanding and implementation of Process Safety Management (PSM) principles is paramount.

Key Hazards and Mitigation Strategies:

  • Diazonium Salts: These are often explosive when isolated and dry. Generating and using them in situ, especially in a continuous flow reactor, significantly enhances safety.[2][4]

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Use non-metal spatulas. Quench any residual azide with sodium nitrite and then an acid.[5]

  • Hydrazine and its Derivatives: Toxic and potentially carcinogenic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Exothermic Reactions: Both diazotization and some cyclization reactions can be highly exothermic. Use of an ice bath for batch reactions and the superior heat transfer of flow reactors are essential for temperature control.

  • Pressure Build-up: In a closed batch reactor, the evolution of nitrogen gas during some reactions can lead to a dangerous pressure build-up. Ensure adequate venting.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Flame-resistant lab coat

  • Chemically resistant gloves (e.g., nitrile or neoprene)

  • Face shield (when handling larger quantities or highly corrosive materials)

Scalable Work-up and Purification

The transition from lab-scale purification to a larger scale requires a shift from chromatography-heavy methods to more scalable techniques like crystallization and extraction.

  • Crystallization: This is the preferred method for purifying solid products at scale. The choice of solvent is critical and should be guided by solubility studies. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is a common technique.

  • Extraction: Liquid-liquid extraction is used to remove impurities and by-products. The choice of solvent and pH adjustments are key to achieving efficient separation.

  • Filtration and Drying: Large-scale filtration can be performed using equipment like a Nutsche filter dryer. The product is then dried under vacuum at an appropriate temperature to remove residual solvents.

Conclusion

The successful scale-up of indazole intermediate synthesis is a critical step in the drug development pipeline. By carefully considering the choice between batch and continuous flow processing, implementing robust in-process controls, adhering to strict safety protocols, and utilizing scalable work-up and purification techniques, researchers and process chemists can efficiently and safely produce these valuable compounds. Continuous flow chemistry, in particular, offers a paradigm shift in the synthesis of heterocycles, enabling safer and more efficient production of indazole intermediates for the pharmaceutical industry.

References

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

  • Scribd. (n.d.). Assays by Diazotization. Retrieved from [Link]

  • Vapourtec. (n.d.). Rapid Analysis and Optimization of Continuous Flow Reactions. Retrieved from [Link]

  • Vapourtec. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDAZOLE. Retrieved from [Link]

  • Vapourtec. (2024, April 25). Safety first! Vapourtec system used to generate azides and diazoniums on 100 gram-scale. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • DSpace@MIT. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Retrieved from [Link]

  • Vapourtec. (n.d.). Application notes. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Chemistry Portal. (n.d.). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

  • PubMed. (2021). Recent advances in continuous flow synthesis of heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild and regioselective Ullmann reaction of indazoles with aryliodides in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In-process control of midazolam synthesis by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements in Ullmann Reaction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 3-Substituted 1H-Indazoles from Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[2] Notably, blockbuster drugs such as axitinib (Inlyta®) and pazopanib (Votrient®), both kinase inhibitors used in cancer therapy, feature the 3-substituted 1H-indazole motif.[3] The precise substitution at the 3-position of the indazole ring is often critical for modulating potency, selectivity, and pharmacokinetic properties.[4][5][6] Consequently, the development of robust and versatile synthetic methodologies to access these compounds is of paramount importance. This guide provides an in-depth exploration of modern synthetic strategies for the preparation of 3-substituted 1H-indazoles, with a particular focus on the innovative use of carboxylate precursors.

Synthetic Strategies from Carboxylate Precursors: A Mechanistic Overview

The utilization of carboxylic acids as starting materials for the synthesis of 3-substituted 1H-indazoles has gained traction due to the commercial availability and structural diversity of carboxylic acids. These methods often rely on transition-metal-catalyzed decarboxylative cross-coupling reactions, offering a powerful tool for the formation of new carbon-carbon bonds.

Decarboxylative Cross-Coupling: A Powerful C-C Bond Forming Strategy

Decarboxylative cross-coupling reactions have emerged as a powerful and versatile method for the formation of C-C bonds, and have been successfully applied to the synthesis of 3-substituted indazoles. These reactions typically involve the coupling of a carboxylic acid with a suitable partner, often an aryl or alkyl halide, in the presence of a transition metal catalyst. The key step in these reactions is the decarboxylation of the carboxylic acid to generate a reactive intermediate, which then participates in the cross-coupling reaction.

One notable example involves the dual copper and photoredox-catalyzed decarboxylative sp3 C–N cross-coupling between alkyl carboxylic acids and nitrogen nucleophiles, including indazoles.[7] This method allows for the introduction of alkyl substituents at the N1 position of the indazole ring. While not directly forming a 3-substituted indazole from a carboxylate at that position, it highlights the utility of decarboxylative strategies in modifying the indazole scaffold.

A more direct approach to 3-substituted indazoles involves the reaction of a pre-functionalized indazole with a carboxylic acid derivative. For instance, 3-iodo-1H-indazole can undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce aryl or heteroaryl groups at the 3-position.[8][9] While not starting from a carboxylate precursor for the indazole itself, this demonstrates a key strategy for C-3 functionalization.

A hypothetical, yet plausible, decarboxylative approach to 3-substituted indazoles could involve the coupling of an indazole-3-carboxylic acid with a suitable coupling partner. This would require activation of the carboxylic acid, followed by a transition-metal-catalyzed decarboxylative coupling.

Experimental Protocols

This section provides detailed, step-by-step protocols for key synthetic transformations relevant to the synthesis of 3-substituted 1H-indazoles.

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid

This protocol describes a common method for the synthesis of the key precursor, 1H-indazole-3-carboxylic acid, from isatin.[10]

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na2SO3)

  • Deionized water

  • Ethanol

Procedure:

  • Hydrolysis of Isatin: In a round-bottom flask, dissolve isatin in a 10% aqueous solution of sodium hydroxide. Heat the mixture at reflux for 2 hours.

  • Diazotization: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. After the addition is complete, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (test with litmus paper).

  • Reduction and Cyclization: In a separate flask, prepare a solution of sodium sulfite in water. Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution at room temperature. Stir the mixture for 1 hour.

  • Acidification and Isolation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3. The product, 1H-indazole-3-carboxylic acid, will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[10]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazoles

This protocol details the synthesis of 3-aryl-1H-indazoles from 3-iodo-1H-indazole and an appropriate arylboronic acid.[8][9]

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-iodo-1H-indazole, the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and a 2 M aqueous solution of potassium carbonate.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[8]

Data Presentation

Entry Arylboronic acid Product Yield (%) Reference
1Phenylboronic acid3-Phenyl-1H-indazole85[9]
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole92[9]
32-Furylboronic acid3-(2-Furyl)-1H-indazole81[8]
44-(Methoxycarbonyl)phenylboronic acid3-(4-(Methoxycarbonyl)phenyl)-1H-indazole93[8]

Table 1: Representative yields for the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole.

Visualization of Synthetic Pathways

Workflow for the Synthesis of 3-Aryl-1H-indazoles from Isatin

Synthesis_Workflow Isatin Isatin Indazole3COOH 1H-Indazole-3- carboxylic acid Isatin->Indazole3COOH 1. NaOH 2. NaNO2, HCl 3. Na2SO3 IodoIndazole 3-Iodo-1H-indazole Indazole3COOH->IodoIndazole Iodination ArylIndazole 3-Aryl-1H-indazole IodoIndazole->ArylIndazole Pd(OAc)2, PPh3, K2CO3 ArylboronicAcid Arylboronic acid ArylboronicAcid->ArylIndazole

Caption: Synthetic route to 3-aryl-1H-indazoles.

Proposed Decarboxylative Cross-Coupling Mechanism

Decarboxylative_Coupling IndazoleCOOH Indazole-3-COOH OxidativeAddition [Indazole-Pd(II)-COOH] IndazoleCOOH->OxidativeAddition Oxidative Addition Pd0 Pd(0) Pd0->OxidativeAddition Decarboxylation [Indazole-Pd(II)] + CO2 OxidativeAddition->Decarboxylation Decarboxylation ReductiveElimination 3-Substituted Indazole Decarboxylation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 CouplingPartner R-X CouplingPartner->ReductiveElimination

Caption: Proposed catalytic cycle for decarboxylative coupling.

Conclusion and Future Perspectives

The synthesis of 3-substituted 1H-indazoles from carboxylate precursors represents a burgeoning area of research with significant potential for streamlining the drug discovery process. While direct decarboxylative C-H functionalization of indazole-3-carboxylic acids is still an evolving field, the foundational principles and related methodologies, such as the Suzuki-Miyaura coupling of halogenated indazoles, provide a strong basis for future development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and expand upon these powerful synthetic strategies. As the demand for novel indazole-based therapeutics continues to grow, the development of more efficient, sustainable, and versatile synthetic routes from readily available carboxylic acid feedstocks will undoubtedly remain a key focus in synthetic organic and medicinal chemistry.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health.[Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.[Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. Organic Chemistry Portal.[Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry.[Link]

  • 2,3-Dihydro-1H-indazoles by Rhodium Catalysis. Thieme.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]

  • Indazole synthesis. Organic Chemistry Portal.[Link]

  • Mechanistic Study on the Decarboxylative sp3 C–N Cross-Coupling between Alkyl Carboxylic Acids and Nitrogen Nucleophiles via Dual Copper and Photoredox Catalysis. Inorganic Chemistry.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK.[Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central.[Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.[Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.[Link]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate.[Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.[Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.[Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.[Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Semantic Scholar.[Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science.[Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central.[Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.[Link]

  • Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. ResearchGate.[Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters.[Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Chemistry Portal.[Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.[Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.[Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.[Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL.[Link]

  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-methoxy-1H-indazole-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents, including kinase inhibitors. However, its synthesis can be challenging, often plagued by issues of low yield and impurity formation, which can significantly impede drug discovery timelines.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Drawing from established chemical principles and field-proven insights, this document details a common synthetic pathway, addresses specific experimental issues in a question-and-answer format, and offers systematic strategies to enhance reaction yield and product purity.

Overview of a Common Synthetic Pathway

A reliable and frequently employed route to this compound begins with the commercially available starting material, 4-methoxy-2-methyl-5-nitrobenzoic acid. The synthesis involves a three-step sequence: esterification, nitro group reduction, and a final diazotization-cyclization cascade. The final step is the most critical and often the primary source of yield loss.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Cyclization A 4-Methoxy-2-methyl- 5-nitrobenzoic Acid B Methyl 4-methoxy-2-methyl- 5-nitrobenzoate A->B SOCl₂, MeOH or H₂SO₄, MeOH, Reflux C Methyl 5-amino-4-methoxy- 2-methylbenzoate B->C SnCl₂·2H₂O, EtOH, Reflux or H₂, Pd/C, EtOAc D Diazonium Salt Intermediate (in situ) C->D NaNO₂, aq. HCl 0-5 °C E Methyl 4-methoxy-1H-indazole- 6-carboxylate D->E Spontaneous Cyclization Warm to RT

Figure 1: A common synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My final yield is very low after the diazotization and cyclization step. What are the most likely causes and how can I fix this?

A1: This is the most frequently encountered problem. The low yield almost always stems from the instability of the diazonium salt intermediate and inefficient cyclization. The process is highly sensitive to several parameters.

  • Causality - The Chemistry: The diazonium salt exists in a delicate equilibrium. If the temperature rises prematurely or if the acidic conditions are not optimal, the diazonium group can be lost as N₂ gas (dediazoniation) before the intramolecular cyclization can occur.[2] This leads to the formation of phenolic byproducts and other tars, significantly reducing the yield of the desired indazole.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization must be performed at 0-5 °C. Use an ice-salt bath for better temperature management. The diazonium salt should be generated in situ and consumed immediately. Crucially, the addition of the sodium nitrite solution must be done slowly and dropwise to prevent localized temperature spikes.

    • Optimize Acid Concentration: The reaction is typically run in an acidic medium (e.g., aqueous HCl). The pH influences the stability of the diazonium salt and the nature of the active nitrosating agent.[2] If the medium is not sufficiently acidic, side reactions can dominate. It is recommended to start with established protocols (e.g., 2.5-3.0 equivalents of acid) and adjust if necessary.

    • Slow Reagent Addition: Add a solution of your amine (Methyl 5-amino-4-methoxy-2-methylbenzoate) to the cold, acidic sodium nitrite solution (a "reverse addition"). This method maintains a slight excess of the nitrosating agent and ensures the amine reacts quickly upon addition, preventing it from participating in side reactions.[2]

    • Purity of the Amine Precursor: Any unreacted starting material from the nitro reduction step (i.e., residual nitro compound) or other impurities can interfere with the diazotization. Ensure the amine is pure before proceeding.

Q2: My TLC plate shows multiple spots and the crude product is a dark, oily tar. How can I minimize byproduct formation?

A2: The formation of a complex mixture of byproducts is a classic sign of diazonium salt decomposition and other side reactions.

  • Causality - Side Reactions: Besides dediazoniation, diazonium salts can couple with electron-rich aromatic species. If any unreacted starting amine is present, it can couple with the diazonium salt to form highly colored azo compounds, contributing to the tarry appearance. Furthermore, oxidative side reactions can occur if the reaction is not performed under an inert atmosphere.

  • Troubleshooting Steps:

    • Inert Atmosphere: While not always required, performing the diazotization and cyclization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction requires extended stirring.[3]

    • Degas Solvents: Using degassed water and solvents can help minimize dissolved oxygen, further reducing the potential for oxidative side products.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents localized concentration gradients of reagents and helps maintain a uniform temperature, which is critical for minimizing byproduct formation.

    • Purification Strategy: If byproducts are unavoidable, a robust purification strategy is essential. Column chromatography using a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is typically effective. The target compound is moderately polar; tars and highly polar impurities will remain on the baseline, while non-polar impurities will elute first.

Q3: The reduction of the nitro group seems incomplete or is producing other impurities. What should I consider?

A3: The reduction of an aromatic nitro group is a standard transformation, but its efficiency is key to the success of the overall synthesis.

  • Causality - Reaction Control: Incomplete reduction leaves starting material that will not participate in the subsequent cyclization. Over-reduction is less common for nitro groups but can affect other functional groups if harsh conditions are used. The choice of reducing agent is critical and depends on the substrate's functional group tolerance.

  • Troubleshooting Steps:

    • Screen Reducing Agents: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and reliable method. However, if tin residues are problematic for purification, catalytic hydrogenation (H₂ over Pd/C) is a cleaner alternative, though it may require specialized equipment (e.g., a Parr shaker). Iron powder in acetic acid is another effective, inexpensive option.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting nitro compound. The amine product will have a different Rf value and often a different appearance under UV light. Do not proceed to the next step until the starting material is fully consumed.

    • Workup Procedure: For SnCl₂ reductions, the workup is critical. After the reaction, the mixture is typically basified (e.g., with saturated NaHCO₃ or NaOH solution) to precipitate tin salts, which can then be filtered off. An incomplete workup can carry tin residues into the next step, interfering with the diazotization.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to improve the yield if this one fails? A1: Yes. If the diazotization-cyclization route proves consistently low-yielding, modern organometallic methods can be explored. For instance, an intramolecular Ullmann-type reaction, involving a copper-catalyzed cyclization of a pre-formed hydrazone, can be a high-yielding alternative, although it may require more steps to prepare the necessary precursor.[4] Another advanced strategy involves the [3+2] cycloaddition of arynes with hydrazones or other diazo compounds, which can provide direct access to the indazole core under mild conditions.[5][6]

Q2: How can I effectively purify the final product, this compound? A2: Purification is best achieved through a multi-step approach. First, perform a liquid-liquid extraction to remove water-soluble impurities. The crude product can then be subjected to flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting at 10% and gradient to 50%) is usually effective. After chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water) can be used to obtain a highly pure, crystalline solid.[3]

Q3: What are the primary safety concerns I should be aware of? A3: The most significant hazard is the diazonium salt intermediate. While generally stable in cold aqueous solution, they can be explosive if isolated and allowed to dry . Therefore, always generate them in situ and use them immediately. Additionally, handle sodium nitrite with care as it is a strong oxidizer and is toxic. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are mandatory.

Data Summary and Protocols

Table 1: Troubleshooting Summary
Problem ObservedProbable Cause(s)Recommended Solution(s)
Low Final Yield 1. Premature diazonium salt decomposition. 2. Inefficient cyclization. 3. Impure amine precursor.1. Maintain reaction temperature at 0-5 °C. 2. Use a "reverse addition" method. 3. Ensure complete conversion in the reduction step.
Tarry/Oily Product 1. Azo-coupling side reactions. 2. Oxidative degradation. 3. High reaction temperature.1. Use pure amine; ensure no excess remains. 2. Perform the reaction under an inert (N₂) atmosphere. 3. Improve temperature control with an ice-salt bath.
Incomplete Reaction 1. Insufficient reagent stoichiometry. 2. Reaction time too short. 3. Low reaction temperature.1. Re-check calculations; use a slight excess of NaNO₂. 2. Monitor reaction by TLC until completion. 3. Allow the reaction to warm slowly to RT after diazotization.
Protocol 1: Optimized Synthesis of this compound

This protocol incorporates the troubleshooting insights discussed above for a more robust synthesis.

Step 1: Esterification of 4-methoxy-2-methyl-5-nitrobenzoic acid

  • Suspend 4-methoxy-2-methyl-5-nitrobenzoic acid (1.0 eq.) in methanol (approx. 0.2 M).

  • Cool the suspension in an ice bath and add thionyl chloride (SOCl₂, 1.5 eq.) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Methyl 4-methoxy-2-methyl-5-nitrobenzoate, which can often be used without further purification.

Step 2: Reduction to Methyl 5-amino-4-methoxy-2-methylbenzoate

  • Dissolve the nitro-ester from Step 1 (1.0 eq.) in ethanol (approx. 0.15 M).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in one portion.

  • Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Slowly add saturated sodium bicarbonate solution until the pH is ~8 (tin hydroxide will precipitate).

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Separate the filtrate layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude amine. Purify by column chromatography if necessary.

Step 3: Diazotization and Cyclization

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq.) in deionized water.

  • In a separate flask, add concentrated HCl (3.0 eq.) to deionized water and cool to 0 °C in an ice-salt bath.

  • To the cold acid solution, add the NaNO₂ solution dropwise, keeping the temperature below 5 °C.

  • Dissolve the purified amine from Step 2 (1.0 eq.) in a mixture of THF and water.

  • Add the amine solution dropwise to the cold nitrosating mixture over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-12 hours, monitoring the formation of the product by TLC.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry over MgSO₄, concentrate, and purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Visual Troubleshooting Guide

G Start Problem: Low Yield in Cyclization Step T_Check Was Temp < 5°C during NaNO₂ addition? Start->T_Check Amine_Purity Was the amine precursor pure? T_Check->Amine_Purity Yes Sol_Temp Solution: Use ice-salt bath. Add reagents slowly to prevent spikes. T_Check->Sol_Temp No Addition_Method Was a slow, dropwise 'reverse addition' used? Amine_Purity->Addition_Method Yes Sol_Purity Solution: Purify amine after reduction. Ensure no starting nitro compound remains. Amine_Purity->Sol_Purity No Sol_Addition Solution: Add amine solution to the cold nitrosating mixture to ensure rapid reaction. Addition_Method->Sol_Addition No End Yield Improved Addition_Method->End Yes Sol_Temp->T_Check Re-run experiment Sol_Purity->Amine_Purity Re-purify & re-run Sol_Addition->Addition_Method Adopt new method

Figure 2: Decision tree for troubleshooting low yield in the critical cyclization step.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Available at: [Link]

  • Wang, T., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

  • Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ResearchGate. Available at: [Link]

  • Ragaini, F. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available at: [Link]

  • Wang, J., et al. (2019). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]

  • Sahoo, B., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Chemical Synthesis. Available at: [Link]

  • Various Authors. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Anonymous. (2014). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

Common side reactions and byproducts in indazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing indazole scaffolds. Indazole and its derivatives are crucial pharmacophores in medicinal chemistry, but their synthesis is often plagued by challenges, most notably the formation of side products and regioisomeric mixtures.[1][2][3][4]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Regioselectivity in N-Functionalization

One of the most frequent challenges in indazole chemistry is controlling the regioselectivity during alkylation or acylation reactions on the pyrazole ring's nitrogen atoms.

Q1: My N-alkylation of a 1H-indazole is producing a mixture of N-1 and N-2 isomers. How can I control the outcome to favor one over the other?

A1: The formation of N-1 and N-2 regioisomers is a classic problem governed by a delicate balance of steric, electronic, and reaction conditions.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable, but kinetically controlled conditions can favor the 2H-product.[7][8] Here’s how to dissect and control the reaction:

Underlying Causality: Kinetic vs. Thermodynamic Control

  • Thermodynamic Product (N-1): The N-1 substituted indazole is typically the more stable isomer. Conditions that allow for equilibrium between the two isomers (or their intermediates) will favor the N-1 product.

  • Kinetic Product (N-2): The N-2 position can sometimes be more nucleophilic or sterically accessible, leading to its formation as the initial, kinetically favored product.

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent is Critical: This combination is the most powerful tool for directing regioselectivity.

    • For N-1 Selectivity (Thermodynamic Control): The use of a strong, non-coordinating base in a non-polar aprotic solvent is highly effective. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a well-established system that strongly favors N-1 alkylation.[5][8][9] The Na+ cation is thought to coordinate with the N-2 lone pair, leaving the N-1 anion as the primary nucleophile.

    • For N-2 Selectivity (Kinetic Control): Conditions that favor the kinetic product are often employed.

      • Mitsunobu Conditions: Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent often shows a strong preference for the N-2 isomer.[8][9][10]

      • Weaker Bases in Polar Solvents: Using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures but sometimes favors the N-2 product, especially with certain substrates.[11]

  • Leverage Steric and Electronic Effects: The substituents on your indazole ring play a directing role.

    • Steric Hindrance: A bulky substituent at the C-7 position will sterically block the N-1 position, strongly directing alkylation to N-2.[11]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position have been shown to favor N-2 alkylation, even under NaH/THF conditions.[5][8][9]

Summary Table: Conditions for Regioselective N-Alkylation

Desired ProductFavored ControlRecommended ConditionsKey Considerations
N-1 Isomer ThermodynamicBase: NaH Solvent: THFMost reliable method for N-1.[5][8]
N-1 Isomer ThermodynamicBase: K₂CO₃, Cs₂CO₃ Solvent: DMF, with equilibrationCan require higher temperatures to allow for isomerization to the more stable N-1 product.[10]
N-2 Isomer KineticMitsunobu Reaction (PPh₃/DEAD)Often gives good N-2 selectivity.[8][9]
N-2 Isomer Steric/ElectronicAny conditionsRequires a bulky or electron-withdrawing group at C-7.[5][11]

Visualizing the Competing Pathways

Indazole 1H-Indazole Anion Indazole Anion Indazole->Anion Deprotonation N2_Product N-2 Alkyl Indazole (Kinetic Product) Indazole->N2_Product Major Pathway N1_Product N-1 Alkyl Indazole (Thermodynamic Product) Anion->N1_Product R-X Anion->N1_Product Major Pathway Anion->N2_Product R-X NaH_THF NaH / THF NaH_THF->Anion Mitsunobu Mitsunobu (PPh3/DEAD) Mitsunobu->Indazole

Caption: Competing pathways for N-1 vs. N-2 alkylation of indazole.

Category 2: Byproducts in Named Synthesis Reactions

Q2: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yields are very low. What are the common side reactions?

A2: The Davis-Beirut reaction is a powerful method for generating 2H-indazoles from o-nitrobenzylamines, proceeding through a key o-nitrosoimine intermediate.[12][13][14] However, this reactive intermediate is susceptible to competing reaction pathways, which can drastically lower your yield.

Underlying Causality: Stability of the Nitroso Imine Intermediate

The success of the reaction hinges on the intramolecular N-N bond-forming heterocyclization of the nitroso imine.[13][15] If this cyclization is slow, side reactions can dominate.

Troubleshooting & Optimization Strategies:

  • Water Content is Critical: The role of water is nuanced.

    • Problem: While the reaction is typically run in an alcohol/base mixture, completely anhydrous conditions can be slow. Conversely, excessive water provides an alternative reaction pathway.[9][12] The nitroso imine intermediate can be hydrolyzed back to the o-nitrosobenzaldehyde and the corresponding amine, effectively killing the desired reaction.[12]

    • Solution: The reaction often requires optimization of the water content. If yields are low in anhydrous solvent, consider adding a small, controlled amount of water. If the reaction is messy, ensure your solvents are sufficiently dry.

  • Slow N-N Bond Formation:

    • Problem: If the nucleophilicity of the imine nitrogen is low (e.g., when using anilines to make N-aryl indazoles), the cyclization step can be slow, allowing the water-addition side reaction to become competitive.[12]

    • Solution: For challenging substrates, explore alternative conditions. Mild photochemical methods or Brønsted acid catalysis have been developed to facilitate the key nitroso imine formation and cyclization for difficult N-aryl targets.[14]

  • Base Concentration and Temperature:

    • Problem: Incorrect base concentration or temperature can lead to incomplete conversion or decomposition.[9]

    • Solution: Monitor the reaction by TLC or LC-MS to find the optimal reaction time and temperature for your specific substrate. The concentration of the base (e.g., KOH) is a parameter that should be systematically screened.[9]

Start o-Nitrobenzylamine Intermediate o-Nitrosoimine (Key Intermediate) Start->Intermediate Base Product 2H-Indazole (Desired Product) Intermediate->Product Intramolecular Cyclization (Fast) Side_Product o-Nitrosobenzaldehyde + Amine (Side Product) Intermediate->Side_Product Hydrolysis (Slow) (Favored by excess H₂O)

Caption: Desired cyclization vs. hydrolysis side reaction in the Davis-Beirut synthesis.

Q3: My Jacobson synthesis of indazole from o-toluidine is inconsistent and produces colored impurities. What's going wrong?

A3: The Jacobson synthesis, which involves diazotization of o-toluidine followed by intramolecular cyclization of an N-nitroso intermediate, is a classic but sensitive procedure.[16] Inconsistent yields and byproduct formation often stem from the stability and reactivity of the diazonium and nitroso species involved.

Troubleshooting & Optimization Strategies:

  • Control of Diazotization:

    • Problem: The initial step, forming the diazonium salt from o-toluidine with a nitrite source (e.g., NaNO₂), must be carefully controlled. Improper temperature control (must be kept cold, ~0-5 °C) can lead to decomposition of the diazonium salt and formation of phenols and other colored azo byproducts.

    • Solution: Maintain strict temperature control throughout the addition of the nitrite solution. Ensure efficient stirring to avoid localized concentration spikes.

  • N-Nitroso Intermediate Rearrangement:

    • Problem: The reaction proceeds via rearrangement of an N-nitroso derivative.[16] This step can be exothermic and requires careful temperature management to prevent overheating, which can lead to uncontrolled decomposition and tar formation.[16]

    • Solution: The original Organic Syntheses procedure emphasizes strict adherence to reaction temperatures, using a large water bath to dissipate the heat of reaction.[16] Do not exceed the recommended temperature range during the cyclization step.

  • Purity of Starting Material:

    • Problem: Impurities in the starting o-toluidine can lead to a host of side reactions during diazotization.

    • Solution: Use freshly distilled or high-purity o-toluidine for the reaction.

Q4: In my synthesis of 1H-indazoles from o-substituted carbonyls and hydrazines, I'm observing significant amounts of hydrazone and azine byproducts. How can I minimize these?

A4: This is a common issue, particularly when using hydrazine to synthesize the parent indazole ring. The initial condensation to form the hydrazone is often faster than the subsequent cyclization.

Underlying Causality: Competing Reaction Rates

The reaction is a competition between the desired intramolecular cyclization of the hydrazone intermediate and undesired intermolecular reactions.

Troubleshooting & Optimization Strategies:

  • Elevated Temperatures:

    • Problem: High temperatures can promote the formation of dimers and other side products.[17] The hydrazone intermediate can react with another molecule of the starting carbonyl to form an azine, or with another molecule of hydrazine.

    • Solution: Optimize the reaction temperature. While heat is required for the cyclization, excessive temperatures can be detrimental. Microwave-assisted synthesis can sometimes provide rapid, uniform heating that promotes the desired cyclization over intermolecular side reactions, leading to cleaner products and higher yields.[18][19][20]

  • Reaction Medium:

    • Problem: The choice of solvent and catalyst can influence the reaction outcome.

    • Solution: An acidic medium (e.g., acetic acid) is often used to catalyze both the hydrazone formation and the cyclization.[17] Aprotic polar solvents like DMSO or DMF have also been reported to give higher yields in some cases.[17] Experiment with different solvent systems to find the optimal conditions for your substrate.

Table: Common Byproducts in Indazole Synthesis

Synthesis MethodCommon Byproduct(s)Likely Cause(s)
N-Alkylation N-2 Isomer (when N-1 desired)Kinetic control, steric hindrance at N-1.[7][11]
Davis-Beirut o-NitrosobenzaldehydeExcess water, slow cyclization.[12]
Jacobson Phenols, Azo compounds, TarsPoor temperature control during diazotization/cyclization.[16]
From Hydrazines Hydrazones, Azines, DimersIncomplete cyclization, high temperatures.[17]
Category 3: Purification and Analysis

Q5: I see a complex set of unexpected peaks in my NMR spectrum after my synthesis and workup. What are the likely culprits?

A5: Unexpected NMR peaks are a common diagnostic problem. A systematic approach is needed to identify the source.

Troubleshooting Workflow:

Start Unexpected NMR Peaks Detected Step1 Perform D₂O Shake Start->Step1 Result1a Broad peak >10 ppm disappears? Step1->Result1a Conclusion1a Likely N-H proton of indazole ring. Result1a->Conclusion1a Yes Step2 Check aromatic region for doubled/extra signals Result1a->Step2 No Result2a Complex, doubled signals? Step2->Result2a Conclusion2a Probable N-1/N-2 regioisomer mixture. Result2a->Conclusion2a Yes Step3 Compare with starting material spectra Result2a->Step3 No Result3a Signals match starting material? Step3->Result3a Conclusion3a Incomplete reaction. Result3a->Conclusion3a Yes Step4 Identify common solvent peaks Result3a->Step4 No Result4a Peaks match known solvents (EtOAc, DCM, Acetone)? Step4->Result4a Conclusion4a Residual solvent from workup/purification. Result4a->Conclusion4a Yes Final If unresolved, consider other byproducts (e.g., hydrazones) and use 2D NMR/LC-MS. Result4a->Final No

Caption: A troubleshooting workflow for identifying unknown peaks in the NMR spectrum of an indazole product.

Q6: How can I effectively separate the N-1 and N-2 indazole isomers I've produced?

A6: Separating these isomers is often challenging due to their similar polarities. While the ultimate goal is to avoid their formation through regioselective synthesis, purification is sometimes necessary.

Separation Strategies:

  • Silica Gel Chromatography: This is the most common method but can be difficult and require careful solvent system optimization. The polarity difference between N-1 and N-2 isomers can be slight. A shallow gradient and high-resolution silica are often necessary.[21]

  • Recrystallization: This can be a highly effective and scalable technique if a suitable solvent system can be found. Often, a mixed solvent system (one solvent in which the isomers have different solubilities, and an anti-solvent) is required. This method has been shown to be effective for obtaining single isomers with >99% purity on an industrial scale.[22]

  • Preparative HPLC/SFC: For very difficult separations or for obtaining small amounts of highly pure material for analysis, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful but less scalable options.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of N-1 Alkyl Indazole

This protocol is optimized for achieving high N-1 regioselectivity based on the NaH/THF system.[5][8][11]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a solution or suspension (approx. 0.1-0.2 M).

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are scrupulously dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt often results in a clear solution or a fine suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole. Confirm regiochemistry using 2D NMR techniques like HMBC.[8]

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation and purification of 4-(indazol-3-yl)phenols. Google Patents.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Davis–Beirut reaction. Wikipedia. Available at: [Link]

  • Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv. Available at: [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available at: [Link]

  • Indazoles: Synthesis and Bond-Forming Heterocyclization. ResearchGate. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. PubMed Central. Available at: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Purification of Substituted Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support guide for the purification of substituted indazole compounds. As a privileged scaffold in medicinal chemistry, the indazole nucleus is central to numerous drug discovery programs.[1] However, its unique electronic properties and the frequent co-synthesis of N1 and N2 regioisomers present significant purification challenges.[2][3] This guide is structured to address the most common and complex issues you may encounter. We will move from the quintessential challenge of isomer separation to broader troubleshooting in chromatography and recrystallization, providing not just steps, but the chemical reasoning behind them.

Part 1: The Core Challenge - Separation of N1 and N2 Regioisomers

The alkylation or arylation of an indazole ring often yields a mixture of N1 and N2 substituted isomers.[4] Due to their similar polarities and physical properties, separating these regioisomers is frequently the most difficult step in the synthetic workflow.

Frequently Asked Questions (FAQs): Regioisomer Separation

Q1: Why is it so hard to separate N1 and N2 substituted indazole isomers?

A: The difficulty arises from their similar physicochemical properties. Both isomers often have very close polarity, solubility profiles, and molecular weights. This results in co-elution during column chromatography and similar behavior during crystallization, making separation non-trivial. The key to separation lies in exploiting the subtle differences in their dipole moments and crystal packing abilities.[5]

Q2: How can I quickly determine if I have a mixture of N1 and N2 isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The chemical shifts of the protons and carbons on the indazole ring are distinctly different for N1 and N2 isomers. Specifically, look for a correlation between the C7a carbon and the protons of the substituent on the nitrogen in an HMBC spectrum; this is a definitive indicator for the N1 isomer.[5] Comparing the entire spectral fingerprint to literature values for known N1 and N2 analogs is also highly effective.[2]

Q3: Is column chromatography a viable option for separating these isomers?

A: Yes, but it often requires extensive optimization. While many N1/N2 pairs can be separated by flash column chromatography, some are inseparable using this method.[5] Success depends on finding a solvent system that maximizes the small polarity difference. Preparative Thin-Layer Chromatography (PTLC) can sometimes succeed where column chromatography fails for particularly difficult separations.[5]

Troubleshooting Guide: Separating N1/N2 Isomers

Problem: My N1 and N2 isomers are co-eluting during column chromatography.

  • Probable Cause: The chosen eluent system does not have sufficient resolving power for the subtle polarity differences between the isomers. An isocratic (constant solvent ratio) elution is often insufficient.

  • Solution Strategy:

    • Switch to Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with very close Rf values. For example, a slow gradient of 0% to 5% methanol in dichloromethane can be effective.[6]

    • Explore Different Solvent Systems: Do not rely solely on standard hexane/ethyl acetate systems. Sometimes, adding a different solvent can change the selectivity. Consider systems like toluene/acetone, dichloromethane/diethyl ether, or chloroform/methanol.

    • Change the Stationary Phase: While silica gel is standard, consider using alumina (neutral or basic) or a C18 reversed-phase column. The different surface chemistry can alter the retention characteristics of your isomers.[6]

Problem: I cannot achieve baseline separation even with an optimized chromatography protocol.

  • Probable Cause: The isomers have virtually identical polarity under chromatographic conditions.

  • Solution Strategy: Optimized Recrystallization

    • Crystallization exploits differences in lattice energy and solubility, which can be more distinct between isomers than their polarity. A patent for separating substituted indazole isomers highlights the use of mixed-solvent systems for recrystallization, which can achieve purities greater than 99%.[7] This method is often more scalable and cost-effective than preparative HPLC for industrial applications.[7]

Experimental Protocol: Isomer Separation by Mixed-Solvent Recrystallization

This protocol is adapted from methodologies designed for the industrial separation of indazole isomers.[7]

  • Solvent Screening (Microscale):

    • In separate small vials, test the solubility of your crude isomer mixture (~10-20 mg) in a range of polar solvents (e.g., methanol, ethanol, acetone, acetonitrile) and a non-polar or less-polar anti-solvent (e.g., water, hexane).

    • The ideal primary solvent will dissolve the compound completely when hot but poorly when cold. The ideal anti-solvent should be miscible with the primary solvent but should not dissolve the compound.

    • The goal is to find a mixed solvent system where one isomer is significantly less soluble than the other. A common starting point is a mixture of solvents like methanol/water or acetone/water.[7]

  • Recrystallization Procedure (Scale-up):

    • Place the crude isomer mixture (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add the primary solvent (e.g., methanol) in small portions while heating the mixture to a gentle boil until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

    • While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you observe persistent turbidity (cloudiness).

    • Add a few more drops of the hot primary solvent to just re-dissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for selective crystallization and preventing "oiling out".[6]

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the less soluble isomer.

    • Collect the crystals via vacuum filtration, washing them with a small amount of the cold mixed-solvent mixture.

    • Dry the crystals under vacuum. The resulting solid should be significantly enriched in one isomer. The other isomer will remain in the mother liquor and can be recovered by evaporating the solvent, though it will be of lower purity.

    • Assess the purity of the crystals and the mother liquor using HPLC or NMR to confirm the separation efficiency.[8]

G cluster_0 start Crude Mixture (N1 & N2 Isomers) chromatography Optimized Column Chromatography (e.g., Gradient Elution) start->chromatography check1 Isomers Separated? chromatography->check1 recrystallization Mixed-Solvent Recrystallization check1->recrystallization No success Pure N1 and N2 Isomers Obtained check1->success Yes check2 Isomers Separated? recrystallization->check2 check2->success Yes failure Consider Preparative HPLC or Derivatization check2->failure No

Caption: Workflow for separating N1/N2 indazole regioisomers.

Part 2: General Purification Troubleshooting

Even after solving the isomer issue, other impurities can persist. This section addresses common problems encountered during standard purification procedures.

Troubleshooting Guide: Column Chromatography

Problem: A desired compound is not eluting from the silica gel column.

  • Probable Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase. Indazoles, with their two nitrogen atoms, can interact strongly with the acidic silica surface.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mixture (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[6]

    • Add a Basic Modifier: If strong adsorption is suspected, add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (by using a mobile phase saturated with ammonia) to the eluent. This neutralizes the acidic sites on the silica gel, reducing tailing and improving elution of basic compounds.

Problem: An oily precipitate forms instead of crystals during recrystallization ("oiling out").

  • Probable Cause: The solution is too supersaturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal lattice formation.[6][9]

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.[6]

    • Ensure Slow Cooling: Insulate the flask to allow it to cool to room temperature as slowly as possible before moving it to an ice bath.[9]

    • Use a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[9]

    • Scratch the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites.[9]

G cluster_1 start Poor Separation in Column Chromatography cause1 Sub-optimal Solvent System start->cause1 cause2 Isocratic Elution start->cause2 cause3 Wrong Stationary Phase start->cause3 solution1 Perform TLC screen with diverse solvents (Target Rf 0.2-0.4) cause1->solution1 solution2 Implement a Gradient Elution cause2->solution2 solution3 Try Alumina or Reversed-Phase cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Part 3: Advanced Purification Strategies

Frequently Asked Questions (FAQs): Acid-Base Extraction

Q1: When should I consider using an acid-base extraction for my substituted indazole?

A: Acid-base extraction is an excellent technique to remove neutral or acidic impurities from your basic indazole product, or vice-versa.[10][11] Because the indazole nucleus is basic, it can be protonated by an aqueous acid (like 1M HCl) and extracted from an organic layer into the aqueous layer. Neutral impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base will precipitate your purified indazole, which can then be collected.[12][13]

Q2: What are the potential pitfalls of using acid-base extraction with substituted indazoles?

A: The main risk is the stability of your substituents. If your indazole contains acid-labile groups (e.g., t-butyl esters, acetals), they may be cleaved during the acidic wash. Similarly, base-labile groups (e.g., esters) could be hydrolyzed during the final neutralization step if a strong base like NaOH is used and not carefully controlled.[11] Always consider the full structure of your molecule before employing this technique.

Part 4: Purity & Identity Confirmation

Purification is incomplete without rigorous analytical confirmation. Employing orthogonal methods is crucial for a reliable assessment of purity.[8]

Frequently Asked Questions (FAQs): Analytical Techniques

Q1: What is the best way to assess the final purity of my substituted indazole?

A: A combination of techniques is best. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantitative purity analysis, allowing you to determine the percentage of your main compound relative to impurities.[14] NMR spectroscopy confirms the structure and can help identify any organic impurities that may be present.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of your product and getting mass information on any impurities, which helps in their identification.[8][15]

Q2: My NMR spectrum looks clean, but HPLC shows a small impurity peak. Which result should I trust?

A: Trust the HPLC result. HPLC is generally far more sensitive to small impurities than NMR. An impurity that is 1-2% by HPLC may not be visible above the baseline noise in a standard 1H NMR spectrum.[14] This highlights the importance of using multiple, complementary analytical methods to ensure the comprehensive characterization of your compound.[8]

Data Summary: Orthogonal Analytical Methods for Purity Assessment
Analytical MethodParameter MeasuredPrimary UseStrengthsLimitations
HPLC/UPLC Retention Time (tₛ) & Peak AreaPurity Assessment & QuantificationHigh resolution, quantitative accuracy, robust, and reproducible.[8][14]Limited peak identification without a reference standard or MS detector.[8]
LC-MS Retention Time (tₛ) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.[8]Ionization efficiency can vary, making quantification less accurate than UV-based methods.
NMR Spectroscopy Chemical Shift, Coupling Constants, IntegrationStructural Elucidation & Identity ConfirmationUnambiguous structure confirmation, can identify and quantify impurities if their signals are resolved and above ~1%.[2]Lower sensitivity compared to HPLC for trace impurities.[14]
FTIR Spectroscopy Wavenumber of absorbed IR lightFunctional Group IdentificationQuick confirmation of key functional groups present in the molecule.Provides limited information on overall purity and cannot distinguish isomers.

References

  • Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Compar
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
  • Method for resolving impurities in 1H-Indazole-7-sulfonamide samples. Benchchem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Indazole - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Technical Support Center: Purification of Imidazole Deriv
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Dealing with regioisomer form
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Acid–base extraction. Wikipedia.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
  • Acid-Base Extraction Tutorial. YouTube.
  • Organic Acid-Base Extractions. Chemistry Steps.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of indazoles, a critical scaffold in medicinal chemistry.[1][2] This document offers practical, experience-driven advice to overcome common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the indazole core?

A1: The synthesis of indazoles can be broadly categorized based on the key bond formation step. The primary approaches involve either the formation of the N-N bond or the cyclization of a precursor that already contains this bond.[3] Classical methods include the Jacobson and Davis-Beirut syntheses, while modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to form the indazole ring.[3][4] The choice of method depends on the desired substitution pattern and the availability of starting materials.[3]

Q2: My reaction is resulting in a mixture of 1H- and 2H-indazole isomers. How can I control the regioselectivity?

A2: Achieving regioselectivity between N1 and N2 alkylation is a frequent challenge.[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] To favor the N1-alkylated product, the choice of base and solvent is critical. A common and effective system is using sodium hydride (NaH) in tetrahydrofuran (THF).[5][8] For selective synthesis of the N2-alkylated product, different conditions are required, and specific methods like copper-catalyzed three-component reactions have been developed.[9][10]

Q3: What are the key differences between the Jacobson and Davis-Beirut indazole synthesis methods?

A3: The Jacobson indazole synthesis involves the diazotization of o-toluidine or its derivatives, followed by an intramolecular cyclization.[6][11] It's a classical method that is effective for certain substitution patterns. The Davis-Beirut reaction , on the other hand, is a versatile N-N bond-forming heterocyclization that can produce a wide variety of 2H-indazoles and indazolones under both acidic and basic conditions.[12][13][14] It often utilizes inexpensive starting materials and avoids toxic metals.[12] A key intermediate in the Davis-Beirut reaction is a highly reactive nitroso imine.[15]

Q4: Are there any metal-free alternatives for indazole synthesis?

A4: Yes, several metal-free methods for indazole synthesis have been developed to provide more environmentally friendly options.[4] For instance, the reaction of 2-aminophenones with hydroxylamine derivatives can provide indazoles in good yields under mild, metal-free conditions.[16] Another approach involves the PIFA-mediated oxidative C-N bond formation from arylhydrazones.[17]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during indazole synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is a common issue that can stem from various factors, from the quality of reagents to suboptimal reaction conditions.

Potential Causes & Solutions
  • Poor Quality of Starting Materials:

    • Diagnosis: Impurities in starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials by re-purification (e.g., recrystallization or distillation) or by using freshly purchased, high-purity reagents. Verify the integrity of reagents like hydrazines, which can degrade over time.

  • Incorrect Reaction Temperature:

    • Diagnosis: Many indazole syntheses are sensitive to temperature. For example, the Fischer indole synthesis, which has analogous principles, often requires elevated temperatures.[18][19]

    • Solution: Carefully optimize the reaction temperature. A temperature screening (e.g., in 10 °C increments) can help identify the optimal condition. For thermally sensitive reactions, ensure uniform heating and accurate temperature monitoring.

  • Ineffective Catalyst or Base:

    • Diagnosis: The choice and activity of the catalyst (e.g., palladium, copper) or base are crucial.

    • Solution: For metal-catalyzed reactions, screen different ligands and catalyst sources. For base-mediated reactions, consider the pKa and solubility of the base in the chosen solvent. For instance, in N-alkylation, the strength and nature of the base can significantly influence the outcome.

  • Atmosphere and Moisture:

    • Diagnosis: Some reagents, particularly organometallics and strong bases like NaH, are sensitive to air and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

Problem 2: Poor Regioselectivity (N1 vs. N2 Isomers)

The formation of a mixture of N1 and N2 substituted indazoles is a frequent challenge in functionalization reactions.[5]

Strategies for Controlling Regioselectivity
StrategyConditions & RationaleTarget Isomer
Thermodynamic Control Use of NaH in THF. The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at this position and favoring the more stable N1 product.[5][8]N1
Kinetic Control Different solvent and base combinations may favor the kinetically preferred product. This often requires careful optimization.Varies
Substituent Effects The electronic and steric nature of substituents on the indazole ring can direct alkylation. For example, C-7 NO2 or CO2Me substituted indazoles can lead to excellent N-2 regioselectivity.[8]N1 or N2
Specific Methodologies Employing reactions designed for specific isomers, such as certain copper-catalyzed multicomponent reactions for 2H-indazoles.[9]N2
Problem 3: Formation of Impurities and Side Reactions

Unwanted side products can complicate purification and reduce the yield of the desired indazole.

Common Impurities and Mitigation Strategies
  • Over-alkylation or Di-alkylation:

    • Diagnosis: Observation of products with multiple alkyl groups attached.

    • Solution: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to control its concentration.

  • Hydrolysis of Intermediates:

    • Diagnosis: In reactions like the Davis-Beirut synthesis, water can compete with the desired cyclization pathway.[15]

    • Solution: While counterintuitive, in some cases, the controlled addition of water has been shown to improve yields in the Davis-Beirut reaction.[15] Otherwise, ensure anhydrous conditions.

  • Formation of Hydrazones or Dimers:

    • Diagnosis: Side reactions, especially at elevated temperatures, can lead to the formation of stable hydrazones or dimers.[4]

    • Solution: Optimize the reaction temperature and time. Using a milder protocol or a more efficient catalyst might prevent the formation of these byproducts.

Problem 4: Difficult Purification

Separating the desired indazole product from starting materials, isomers, and byproducts can be challenging.

Purification Techniques
  • Column Chromatography: This is a standard method for separating isomers and impurities. A well-chosen solvent system is key.

  • Recrystallization: If a suitable solvent or solvent mixture can be found, recrystallization is an effective method for purifying solid products and can sometimes be used to separate isomers.[20]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used to isolate pure compounds. A well-developed analytical HPLC method is necessary to guide the preparative separation.[21]

III. Experimental Protocols & Data

Protocol 1: General Procedure for N1-Selective Alkylation of Indazole

This protocol is optimized for achieving high N1 regioselectivity.[8]

  • To a solution of the substituted indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Influence of Reaction Conditions on Regioselectivity
Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleNaHTHFAlkyl Bromide>99:1[8]
3-tert-Butyl-1H-indazoleNaHTHFAlkyl Bromide>99:1[8]
7-Nitro-1H-indazoleNaHTHFAlkyl Bromide4:96[8]

IV. Visualizing Reaction Mechanisms and Workflows

Generalized Mechanism for Davis-Beirut Reaction

Davis_Beirut_Mechanism Start o-Nitrobenzylamine Derivative Intermediate1 Nitroso Imine Intermediate Start->Intermediate1 Base or Acid Catalysis Product 2H-Indazole Intermediate1->Product N-N Bond Formation & Cyclization

Caption: Key steps in the Davis-Beirut reaction for 2H-indazole synthesis.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield in indazole synthesis.

V. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central. [Link]

  • Davis–Beirut reaction. Wikiwand. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • INDAZOLE. Organic Syntheses. [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Methods of making indazoles. Google Patents.

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. PubMed Central. [Link]

  • A three-component Fischer indole synthesis. PubMed. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

Sources

How to avoid dimer formation during indole to indazole conversion reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide to Prevent Dimer Formation

For immediate release to all researchers, scientists, and drug development professionals.

This technical guide addresses a critical challenge in synthetic chemistry: the formation of undesired dimeric byproducts during the conversion of indoles to indazoles. This document provides a comprehensive troubleshooting framework, rooted in mechanistic principles, to help you optimize your reaction conditions and maximize the yield of your target indazole product.

Frequently Asked Questions (FAQs)
Q1: What are the common methods for converting indoles to indazoles?

The most prevalent laboratory and industrial method for converting indoles into 1H-indazoles is through nitrosation, often using a nitrosating agent generated in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl.[1][2] This reaction proceeds through a series of intermediates to achieve the ring expansion and rearrangement from an indole to an indazole scaffold.[2] Alternative routes exist, such as the Davis-Beirut reaction for 2H-indazoles or transition metal-catalyzed cyclizations, which can be considered if dimerization proves intractable with the nitrosation method.[1][3][4]

Q2: What is dimer formation and why is it a significant problem?

Dimer formation is a common side reaction where two molecules of the starting indole react with each other, leading to high molecular weight, often intensely colored, impurities.[1][5] This side reaction consumes the starting material, reduces the yield of the desired indazole, and complicates the purification process, sometimes leading to inseparable mixtures. The primary cause is the inherent nucleophilicity of the indole ring, especially at the C3 position.[1] Under the acidic conditions required for nitrosation, reactive electrophilic intermediates are formed, which can be intercepted by a nucleophilic indole molecule instead of proceeding down the desired rearrangement pathway.[2][6]

Q3: How can I identify dimer byproducts in my reaction mixture?

The formation of indole dimers is often visually indicated by the appearance of a deep red or dark coloration in the reaction mixture.[1] Analytically, these byproducts can be readily detected using standard techniques:

  • Thin-Layer Chromatography (TLC): Dimer spots will have a different Rf value than the starting indole and the product indazole.

  • Mass Spectrometry (MS): The dimer will appear as a peak corresponding to approximately twice the molecular weight of the starting indole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a more complex spectrum with characteristic signals for the linked indole units, which can be compared against literature data for known indole dimers.[1]

Understanding the Mechanism: Indazole vs. Dimer Formation

The key to preventing dimer formation lies in understanding the competing reaction pathways. The nitrosation of an indole (specifically shown for an indole-3-carbaldehyde precursor) initiates two potential routes.

Desired Pathway (Indazole Formation):

  • Nitrosation: The indole reacts at the C3 position with a nitrosating species (e.g., generated from NaNO₂/HCl) to form an oxime intermediate.

  • Ring Opening: This oxime facilitates the addition of a nucleophile (like water) at the C2 position, triggering the opening of the indole's pyrrole ring.

  • Ring Closure: The terminal nitrogen then cyclizes onto the carbonyl carbon to form the new five-membered indazole ring.[2]

Undesired Pathway (Dimer Formation):

  • Protonation/Activation: Under acidic conditions, an indole molecule can become protonated or an intermediate can become highly electrophilic.

  • Nucleophilic Attack: A second, neutral indole molecule, acting as a potent nucleophile, attacks this electrophilic species.[1][5] This intermolecular reaction is a classic example of acid-catalyzed indole dimerization and competes directly with the desired intramolecular rearrangement.[5][7]

The balance between these two pathways is highly sensitive to reaction conditions.

G cluster_main Reaction Start cluster_desired Desired Pathway: Indazole Formation cluster_undesired Undesired Pathway: Dimer Formation Indole Indole Starting Material Oxime Oxime Intermediate Indole->Oxime Nitrosation Electrophile Electrophilic Intermediate (or Protonated Indole) Indole->Electrophile Acid Activation NitrosatingAgent Nitrosating Agent (e.g., NaNO2, HCl) NitrosatingAgent->Oxime RingOpened Ring-Opened Intermediate Oxime->RingOpened Water Addition Indazole Target Indazole Product RingOpened->Indazole Ring Closure Dimer Dimer Byproduct Electrophile->Dimer Nucleophilic Attack Indole_Nu Indole (as Nucleophile) Indole_Nu->Dimer

Caption: Competing pathways during indole nitrosation.

Troubleshooting Guide: Minimizing Dimer Formation

If you are observing significant dimer formation, systematically evaluate and optimize the following critical reaction parameters.

Problem: High Concentration of Dimer Detected
ParameterRoot Cause & ExplanationRecommended Action & Protocol
Reagent Addition Rapid generation of reactive intermediates. Standard procedures often add acid to a mixture of the indole and sodium nitrite. This can lead to a high local concentration of reactive species, favoring the bimolecular dimerization reaction.Implement "Reverse Addition". This is the most critical modification. Add a solution of the indole slowly to the pre-formed, cold nitrosating mixture. This ensures that the indole is the limiting reagent at any given moment, minimizing its availability to act as a nucleophile for dimerization.[2]
Temperature Increased reaction rates. Higher temperatures accelerate both the desired and undesired reactions. However, the activation energy for dimerization is often lower, meaning it can become dominant at elevated temperatures.Maintain strict temperature control, typically at 0 °C. Perform the entire slow addition of the indole solution while maintaining the reaction vessel in an ice bath.[1][2] For less reactive, electron-poor indoles, a subsequent gentle warming to 50 °C or higher may be necessary to drive the final conversion to the indazole after the initial addition is complete.[2]
Concentration Increased probability of molecular collision. Higher concentrations of the indole starting material increase the likelihood of two indole molecules encountering each other, which is a prerequisite for the bimolecular dimerization side reaction.Use a more dilute reaction mixture. While this may increase reaction volume, it can significantly suppress the rate of the second-order dimerization reaction relative to the first-order rearrangement pathway. This is especially crucial for electron-rich indoles that are highly prone to dimerization.[1]
Acidity (pH) Excessive acid catalyzes dimerization. While acid is required to generate the nitrosating agent, too much acid can protonate the indole, increasing its electrophilicity and accelerating the dimerization side reaction.[5]Optimize stoichiometry of reagents. A well-established protocol uses a significant excess of sodium nitrite (e.g., 8 equivalents) but a more controlled amount of acid (e.g., 2.7 equivalents).[2] This creates a buffered system that generates the necessary nitrosating species without creating an overly harsh acidic environment.
Substrate Reactivity Electron-rich indoles are more nucleophilic. Indoles bearing electron-donating groups (like methoxy or alkyl groups) are inherently more nucleophilic and thus more susceptible to dimerization.[1][2]Employ all the above strategies rigorously. For these challenging substrates, the combination of reverse addition, low temperature (0 °C), and high dilution is essential for success.[1][2]
Validated Experimental Protocol (Reverse Addition Method)

This protocol is adapted from a procedure optimized to minimize side reactions for a broad range of indole substrates.[2]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite (NaNO₂, 8.0 eq.) in a mixture of water and DMF (e.g., 5.3:3 v/v).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add hydrochloric acid (HCl, 2.7 eq.) to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C.

2. Indole Addition (The Crucial Step):

  • Dissolve the indole starting material (1.0 eq.) in a minimum amount of DMF.

  • Using the dropping funnel or a syringe pump, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. Crucially, the temperature must be maintained at or below 0 °C during the entire addition.

3. Reaction Completion & Work-up:

  • After the addition is complete, monitor the reaction by TLC. For many substrates, the reaction can be stirred at room temperature until completion. For less reactive indoles, gentle heating (e.g., 50 °C) may be required.[2]

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel to isolate the desired indazole product.

G cluster_workflow Troubleshooting Workflow Start High Dimer Formation Observed (TLC/MS) CheckAddition Are you using 'Reverse Addition'? Start->CheckAddition ImplementReverse Action: Implement Reverse Addition. Add indole to cold nitrosating mix. CheckAddition->ImplementReverse No CheckTemp Is Temperature strictly ≤ 0°C? CheckAddition->CheckTemp Yes Reassess Re-run reaction and assess dimer levels ImplementReverse->Reassess LowerTemp Action: Maintain 0°C during entire addition. CheckTemp->LowerTemp No CheckConc Is the reaction concentrated? CheckTemp->CheckConc Yes LowerTemp->Reassess Dilute Action: Use a more dilute reaction mixture. CheckConc->Dilute Yes CheckConc->Reassess No Dilute->Reassess

Caption: Decision tree for troubleshooting dimer formation.

References
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in Indazole Synthesis.
  • Benchchem. (n.d.). How to avoid dimer formation during indole to indazole transformation.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13383–13389. [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Bhat, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted indazoles.
  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Methods of making indazoles.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. Retrieved from [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Retrieved from [Link]

  • PubMed. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. Retrieved from [Link]

  • Gryko, D. T., & Piechowska, J. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 2055–2066. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (2023). Nitroreductase-triggered indazole formation. Retrieved from [Link]

  • Khoury, R. G., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2635–2649. PubMed. [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3239. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2010). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 46(25), 4553-4555. [Link]

Sources

Indazole Functionalization Technical Support Center: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of achieving regioselectivity in your indazole-based projects. This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Part 1: Navigating the N1 vs. N2 Challenge in Alkylation

The most common hurdle in indazole chemistry is controlling functionalization at the two nitrogen atoms. The system exists in a tautomeric equilibrium, which is the root of this challenge.[1][2][3]

tautomerism N1H 1H-Indazole (Benzenoid Tautomer) Thermodynamically Favored N2H 2H-Indazole (Quinonoid Tautomer) Less Stable N1H->N2H Annular Tautomerism troubleshooting_workflow start Indazole N-Alkylation Yields Mixture or Fails check_base Is the Base/Solvent System Optimal for Desired Isomer? start->check_base n1_path Seeking N1 Isomer check_base->n1_path Yes n2_path Seeking N2 Isomer check_base->n2_path No n1_cond Using NaH/THF? n1_path->n1_cond n1_cond_yes Check Base Stoichiometry (≥1.1 eq) & Purity. Consider Gentle Heating (50°C). n1_cond->n1_cond_yes Yes n1_cond_no Switch to NaH/THF. This is the most reliable method for N1. n1_cond->n1_cond_no No n2_cond Using Mitsunobu or have C7-blocking group? n2_path->n2_cond n2_cond_yes Verify Reagent Quality (DIAD/DEAD, PPh₃). Ensure Anhydrous Conditions. n2_cond->n2_cond_yes Yes n2_cond_no Switch to Mitsunobu Reaction or a Directed Synthesis Strategy (e.g., Cadogan). n2_cond->n2_cond_no No directing_group cluster_0 DG-Assisted C-H Activation Workflow Start 2-Aryl-2H-Indazole with Directing Group (DG) Coordination Coordination of DG to Metal Catalyst (M-L) Start->Coordination Activation Intramolecular C-H Activation (Forms Metallacycle) Coordination->Activation Reaction Reaction with Coupling Partner Activation->Reaction Product Regioselectively Functionalized Product + M-L Reaction->Product

Sources

Addressing stability and degradation problems of Methyl 4-methoxy-1H-indazole-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its chemical structure—containing an ester, a methoxy group, and an indazole ring—we can anticipate several potential degradation pathways. A key pathway to consider is the hydrolysis of the methyl ester group, particularly under acidic or basic conditions, which would yield 4-methoxy-1H-indazole-6-carboxylic acid. This is a common degradation route for compounds with ester functionalities. For instance, the structurally related 5-methoxy-1H-indazole-3-carboxamide is known to undergo hydrolysis of its carboxamide bond in aqueous solutions.[1] Additionally, indazole rings can be susceptible to oxidation and photodegradation, especially when exposed to light over extended periods.[1]

Q2: What are the recommended storage and handling conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place. For similar indazole derivatives, storage at 4°C is often recommended.[2] It is crucial to protect the compound from moisture and light to prevent hydrolysis and photodegradation. The solid is generally considered combustible.[3] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How should I prepare and store stock solutions of this compound?

For maximum stability, it is advisable to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[1] If your experimental protocol requires an aqueous buffer, it is best to prepare the solution fresh for each use. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C and protected from light.[1] Based on data for similar compounds, maintaining a pH between 4 and 6 is likely to minimize the rate of ester hydrolysis.[1] For long-term storage, aliquoting the stock solution in an anhydrous solvent and storing at -20°C or below is the best practice.[1]

Q4: Is this compound sensitive to light?

Yes, compounds containing aromatic heterocyclic systems like the indazole nucleus are often susceptible to photodegradation.[1] Therefore, it is critical to handle both the solid compound and its solutions under subdued lighting conditions. Always store them in amber-colored vials or containers that are wrapped in aluminum foil to provide adequate protection from light exposure.[1]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity over time.

Possible Cause: Degradation of this compound in your experimental medium.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Solution of Compound A->B C Repeat Experiment B->C D Results Consistent? C->D E Yes: Adopt Fresh Solution Protocol D->E Yes F No: Investigate Other Experimental Variables D->F G Investigate Solution Stability D->G No H Analyze Aged vs. Fresh Solution (e.g., HPLC) G->H I Degradation Confirmed? H->I J Yes: Optimize Solution Conditions (pH, Solvent) I->J Yes K No: Problem Lies Elsewhere in Assay I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol to Assess Solution Stability:

  • Prepare a fresh stock solution of this compound in your chosen solvent (e.g., DMSO) at a known concentration.

  • Immediately dilute a small aliquot of this stock solution into your experimental aqueous buffer to the final working concentration.

  • Analyze this "fresh" sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to obtain a reference chromatogram and determine the initial purity.

  • Store an aliquot of the working solution under your typical experimental conditions (e.g., room temperature, 37°C) and another under ideal conditions (2-8°C, protected from light).

  • Analyze the stored samples at various time points (e.g., 2, 4, 8, 24 hours) using the same HPLC method.

  • Compare the chromatograms of the aged samples to the fresh sample. Look for a decrease in the area of the parent peak and the appearance of new peaks, which would indicate degradation products.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products. The most likely primary degradation product is 4-methoxy-1H-indazole-6-carboxylic acid due to ester hydrolysis.

Degradation Pathway Visualization:

cluster_0 Potential Degradation of this compound A This compound OCH3 N-N COOCH3 B 4-methoxy-1H-indazole-6-carboxylic acid OCH3 N-N COOH A->B Hydrolysis (H2O, H+ or OH-) C Other Photodegradation/Oxidation Products A->C Light (hv) / Oxidants

Caption: Potential degradation pathways of the target compound.

Forced Degradation Study Protocol:

To identify potential degradation products and understand the stability of your compound under stress conditions, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Set up the following stress conditions in separate, appropriately labeled vials:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[1]

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1]

  • Before analysis, neutralize the acid and base hydrolysis samples.

  • Analyze all samples and an untreated control sample by a stability-indicating method, such as HPLC with UV detection or LC-MS.

  • Compare the chromatograms to identify the degradation products formed under each stress condition. This information can help you predict and avoid potential stability issues in your experiments.

Data Summary Table for Stability Assessment:

ConditionTemperatureDurationExpected Primary DegradantRecommended Mitigation Strategy
Solid Storage 4°CLong-termMinimalStore in a tightly sealed container in a refrigerator, protected from light and moisture.
Aqueous Solution (pH 7) Room Temp< 24 hrs4-methoxy-1H-indazole-6-carboxylic acidPrepare fresh solutions for each experiment.
Aqueous Solution (pH < 4 or > 8) Room Temp< 8 hrs4-methoxy-1H-indazole-6-carboxylic acidBuffer solutions to a pH of 4-6 if aqueous storage is necessary.
Exposure to Light AmbientVariablePhotodegradation ProductsHandle and store in amber vials or protect from light with foil.
DMSO Stock Solution -20°CLong-termMinimalStore in aliquots to avoid repeated freeze-thaw cycles.

This technical support guide provides a framework for understanding and addressing the potential stability and degradation issues of this compound. By implementing these recommendations and troubleshooting strategies, you can enhance the reliability and reproducibility of your research.

References

  • Elsayed, N. M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23537-23561. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 968-995. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available at: [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-105. Available at: [Link]

  • Chen, C-Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(13), 6072-6078. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Available at: [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1757-1782. Available at: [Link]

  • Alarcón, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5695-5707. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Alarcón, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Ch肽生物科技. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Tryptamine. Available at: [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. Available at: [Link]

Sources

Overcoming challenges in scaling up the production of Methyl 4-methoxy-1H-indazole-6-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key pharmaceutical intermediate. Here, we address common challenges with in-depth, evidence-based troubleshooting advice and frequently asked questions, structured to provide practical solutions grounded in chemical principles.

I. Overview of a Plausible Synthetic Workflow

While multiple synthetic routes to indazole derivatives exist, a common and logical approach to this compound involves a multi-step process. A plausible retrosynthetic analysis suggests the formation of the indazole ring via cyclization of a substituted aniline derivative, followed by esterification. The following workflow will serve as the basis for our troubleshooting guide.

Synthetic Workflow A Starting Material (e.g., Substituted Toluene) B Nitration & Oxidation A->B C Substituted o-Nitrotoluene B->C D Reduction of Nitro Group C->D E Substituted o-Toluidine D->E F Diazotization & Cyclization E->F G 4-Methoxy-1H-indazole- 6-carboxylic Acid F->G H Esterification G->H I Methyl 4-methoxy-1H-indazole- 6-carboxylate H->I

Caption: A plausible multi-step synthesis workflow for this compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Step 1 & 2: Synthesis of the Substituted o-Toluidine Precursor

The initial steps typically involve the preparation of a suitably substituted o-toluidine derivative, which will serve as the precursor for the indazole ring.

Q1: Low yield during the nitration of the starting aromatic compound.

Possible Cause:

  • Sub-optimal reaction conditions: Incorrect temperature or nitrating agent concentration can lead to incomplete reaction or the formation of multiple nitrated isomers.

  • Deactivation of the aromatic ring: The presence of electron-withdrawing groups can hinder the electrophilic nitration.

Troubleshooting & Optimization:

  • Temperature Control: Maintain strict temperature control, typically at low temperatures (0-10 °C), to minimize side reactions.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration should be optimized for the specific substrate.

  • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents like N-nitrosuccinimide (NBS) or acetyl nitrate.

Q2: Incomplete reduction of the nitro group to the amine.

Possible Cause:

  • Catalyst deactivation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting material or solvents.

  • Insufficient hydrogen pressure or transfer: In catalytic hydrogenation, inadequate pressure or inefficient hydrogen transfer can lead to incomplete reduction.

  • Stoichiometric reductant issues: When using reducing agents like SnCl₂ or Fe/HCl, the stoichiometry and reaction time are critical.

Troubleshooting & Optimization:

  • Catalyst Quality: Use a high-quality catalyst and ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.

  • Hydrogenation Conditions: Optimize hydrogen pressure, temperature, and reaction time. Ensure efficient stirring to maximize gas-liquid mass transfer.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[1]

Step 3: Diazotization and Cyclization to form the Indazole Ring

This is a critical step where the bicyclic indazole core is formed.

Q3: Low yield of the indazole ring formation during cyclization.

Possible Cause:

  • Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose if not handled correctly, especially at elevated temperatures.

  • Side reactions: The reactive diazonium intermediate can undergo undesired side reactions, such as coupling reactions or the formation of phenols.

  • Influence of substituents: The electron-donating methoxy group can affect the stability and reactivity of the diazonium intermediate.

Troubleshooting & Optimization:

  • Strict Temperature Control: Perform the diazotization at low temperatures (0-5 °C) to minimize decomposition of the diazonium salt.[1]

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a low concentration of nitrous acid and control the reaction rate.

  • Solvent Choice: The choice of solvent can influence the stability of the diazonium salt. Aqueous acidic solutions are commonly used.

Diazotization & Cyclization cluster_0 Diazotization cluster_1 Intramolecular Cyclization A Substituted o-Toluidine B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D Diazonium Salt Intermediate E Spontaneous or Heat-assisted Cyclization D->E F 4-Methoxy-1H-indazole- 6-carboxylic Acid E->F

Caption: Key stages in the formation of the indazole ring.

Step 4: Esterification

The final step involves the conversion of the carboxylic acid to the methyl ester.

Q4: Incomplete esterification or hydrolysis of the product.

Possible Cause:

  • Equilibrium limitations: Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the carboxylic acid.

  • Steric hindrance: While unlikely to be a major issue in this specific molecule, bulky groups near the carboxylic acid could slow down the reaction rate.

  • Harsh reaction conditions: The use of strong acids or high temperatures for extended periods can potentially lead to side reactions or degradation of the indazole ring.

Troubleshooting & Optimization:

  • Water Removal: Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

  • Catalyst Choice: Common catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The choice and concentration should be optimized.

  • Alternative Esterification Methods: For a milder and irreversible reaction, consider converting the carboxylic acid to an acid chloride followed by reaction with methanol. Alternatively, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used.[2]

Parameter Fischer Esterification Acid Chloride Method Coupling Reagent Method
Reagents Methanol, Acid Catalyst (e.g., H₂SO₄)Thionyl Chloride (SOCl₂), MethanolMethanol, DCC/EDC, DMAP
Conditions RefluxRoom temp to refluxRoom temperature
Advantages Simple, inexpensive reagentsIrreversible, high yieldMild conditions
Disadvantages Reversible, requires water removalHarsh reagent (SOCl₂), byproduct removalExpensive reagents, byproduct removal

III. General Troubleshooting & FAQs for Scale-Up

Q5: I am observing the formation of N-1 and N-2 isomers. How can I control the regioselectivity?

A5: The formation of N-1 and N-2 isomers is a common challenge in indazole chemistry, particularly during subsequent alkylation reactions, though it can also be a concern in some cyclization routes.[3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N-1/N-2 ratio. For N-alkylation, non-polar aprotic solvents like THF with a strong, non-coordinating base such as sodium hydride often favor N-1 substitution.[4]

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.[4]

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary. Developing a robust separation method early on is critical for large-scale production.[5]

Q6: My product is difficult to purify, showing multiple spots on TLC even after column chromatography.

A6: The polarity of the methoxy and carboxylate groups can make purification challenging.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to achieve optimal separation. A gradient elution from a non-polar to a more polar solvent system is often effective.

    • Stationary Phase: While silica gel is common, for basic compounds like indazoles, alumina (neutral or basic) can sometimes provide better separation and reduce tailing.[6]

  • Recrystallization: This is a powerful technique for purifying solid compounds and is highly scalable. Experiment with various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

  • Acid-Base Extraction: The indazole N-H is weakly acidic, and the molecule also contains a basic nitrogen atom. An acid-base extraction can sometimes be employed to remove non-polar or neutral impurities.

Q7: During scale-up, I am experiencing a significant drop in yield and an increase in impurities. What are the likely causes?

A7: Scale-up introduces challenges that are often not apparent at the lab scale.

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more difficult. This can lead to localized "hot spots," promoting side reactions and impurity formation. Ensure your reactor has adequate cooling capacity and consider slower addition rates for exothermic steps.

  • Mixing Efficiency: Inefficient mixing in large vessels can result in concentration gradients, leading to incomplete reactions and the formation of byproducts. The type and speed of the agitator are critical parameters to consider during scale-up.

  • Mass Transfer: For reactions involving multiple phases (e.g., gas-liquid in hydrogenation), mass transfer can become the rate-limiting step on a larger scale. Efficient agitation and appropriate reactor design are crucial.

Q8: Are there any stability concerns with this compound, such as hydrolysis or decarboxylation?

A8:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of strong acids or bases and water. During work-up and purification, it is important to use neutral or weakly acidic/basic conditions where possible and to thoroughly dry the final product.

  • Decarboxylation: While indazole-3-carboxylic acids are known to undergo decarboxylation under certain conditions, decarboxylation of indazole-6-carboxylic acids is less common but can occur at high temperatures.[7] It is advisable to avoid prolonged heating at very high temperatures, especially in the presence of acids or bases.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. Retrieved from Benchchem website.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.

  • Fischer indole synthesis. Wikipedia.

  • Fischer Indole Synthesis. Alfa Chemistry.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from Benchchem website.

  • Fischer Indole Synthesis. J&K Scientific LLC.

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

  • Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. Request PDF.

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications.

  • method for resolving impurities in 1H-Indazole-7-sulfonamide samples. Benchchem.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PMC.

  • Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. Vapourtec.

  • Indazole synthesis. Organic Chemistry Portal.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

  • K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

  • 4-Methoxyindole synthesis. ChemicalBook.

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.

  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Benchchem.

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.

  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate.

  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

  • Decarboxylation. Organic Chemistry Portal.

  • 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. chemicalbook.

  • Scoping polysubstituted indazole synthesis. ResearchGate.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

  • Indazole synthesis discussion.. Mechanism of this reaction?. Reddit.

  • Decarboxylation 240531 142820. Scribd.

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.

  • Methyl 4-bromo-1H-indazole-6-carboxylate. BLD Pharm.

Sources

Technical Support Center: Advanced Techniques for Purifying Indazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for indazole purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity indazole derivatives. Persistent impurities can significantly impact downstream applications, affecting biological activity, reproducibility, and regulatory compliance.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to empower you to resolve even the most stubborn purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common and specific issues encountered during the purification of indazole products in a practical, question-and-answer format.

Q1: My ¹H NMR spectrum shows a complex set of signals in the aromatic region, suggesting a mixture. What is the likely impurity, and how can I separate it?

A: This is a classic sign of regioisomeric impurity , one of the most common challenges in indazole chemistry.[2] During synthesis, particularly in N-alkylation or N-acylation reactions, substitution can occur at either the N-1 or N-2 position of the indazole ring, leading to a mixture of isomers.[3][4] These isomers often have very similar physical properties, making them difficult to separate.

Troubleshooting & Separation Strategy:

  • Confirm Regioisomer Presence: Advanced NMR techniques are invaluable for confirming and identifying the isomers. 2D NMR experiments like HMBC and NOESY can provide definitive structural assignments by showing correlations between the substituent and the indazole ring protons (e.g., H-7 is often significantly shifted downfield in N-1 isomers).[2][3][5]

  • Attempt Separation by Recrystallization: This should be your first approach. The subtle differences in crystal lattice packing between isomers can sometimes be exploited.

    • Rationale: Isomers may have different solubilities in specific solvents. A carefully selected solvent system can preferentially dissolve one isomer, allowing the other to crystallize in high purity.

    • Technique: A mixed-solvent recrystallization is often more effective than a single-solvent system for separating isomers.[6] Common systems include combinations of polar solvents (ethanol, methanol, acetone) with an anti-solvent like water.[6] The process involves dissolving the mixture in a minimal amount of the "good" solvent and slowly adding the "poor" solvent until turbidity persists, then allowing slow cooling.

  • Employ High-Resolution Chromatography: If recrystallization fails, chromatography is the next logical step.

    • Flash Column Chromatography: Standard silica gel chromatography may work, but success often depends on meticulous solvent system optimization. Experiment with different eluent systems, starting with low polarity and gradually increasing it.[7] Sometimes, switching the stationary phase to alumina can provide different selectivity.[7]

    • Preparative HPLC: For difficult separations or when very high purity (>99%) is required, preparative HPLC is the method of choice.[8] Though more resource-intensive, it offers superior resolving power.

Q2: My indazole product has a persistent yellow or brown color, even after initial purification. How can I remove these colored impurities?

A: Colored impurities are often highly conjugated byproducts or degradation products formed during the reaction.[8] A common culprit in syntheses involving diazotization is the formation of diazoamino compounds.[9]

Decolorization Protocol:

  • Activated Charcoal Treatment: This is the most common and effective method.

    • Mechanism: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules (which are often the source of color) while leaving your smaller indazole product in solution.

    • Procedure: During recrystallization, after the crude product is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source. Add a small amount (typically 1-2% by weight of your compound) of decolorizing charcoal to the hot solution. Swirl the flask for a few minutes to ensure thorough mixing. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities, then allow the clear, colorless filtrate to cool and crystallize.[9]

Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What causes this, and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[7] The presence of certain impurities can also promote this phenomenon. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Troubleshooting Oiling Out:

ProblemPossible CauseSolution
An oil forms upon cooling. 1. Solution is too concentrated (supersaturated).2. Cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the solute.1. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[7]2. Ensure very slow cooling. Insulate the flask to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.[10]3. Select a different solvent with a lower boiling point.
Crystallization does not initiate. The solution is not saturated enough, or nucleation is inhibited.1. If too much solvent was added, carefully evaporate some of it to increase concentration.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Q4: I suspect my product is contaminated with an N-oxide byproduct. How can I remove it?

A: Indazole N-oxides can form as byproducts, especially in reactions involving oxidizing agents or certain cyclization conditions.[11] These impurities can be difficult to remove by standard chromatography or recrystallization due to similar polarities. A chemical conversion is often the most effective strategy.

Strategy: Selective Chemical Reduction

The N-O bond can be selectively reduced back to the parent amine/indazole without affecting other functional groups.

  • Mechanism: A mild reducing agent can selectively cleave the relatively weak N-O bond. Titanium(III) chloride (TiCl₃) is a facile and highly effective reagent for this purpose and is compatible with many other functional groups.[12] It can even be used in the presence of biological matrices.[12]

  • Alternative Reagents: While various reagents can reduce N-oxides, many are too harsh. Avoid catalytic hydrogenation (e.g., H₂/Pd-C) if other reducible groups (alkenes, nitro groups) are present.

See the detailed protocol for this reduction in the "Experimental Protocols" section below.

Purification Workflows & Methodologies

General Purification Strategy

A logical, stepwise approach is crucial for efficiently purifying a crude indazole product. The following workflow illustrates a typical decision-making process.

G cluster_0 Initial Assessment & Purification Crude Crude Indazole Product Assess Assess Purity & Impurity Profile (TLC, LC-MS, ¹H NMR) Crude->Assess Decision1 Is the major impurity acidic/basic? Assess->Decision1 ABE Acid-Base Extraction Decision1->ABE Yes Decision2 Is the product a solid? Decision1->Decision2 No Neutral Neutral Product ABE->Neutral Neutral->Decision2 Recryst Recrystallization Decision2->Recryst Yes Column Column Chromatography Decision2->Column No (Oil) Decision3 Is Purity Sufficient? (>95%) Recryst->Decision3 Decision3->Column No Final Pure Product (>98%) Decision3->Final Yes Column->Final Prep Preparative HPLC (For >99.5% Purity) Final->Prep Optional High Purity

Caption: A decision workflow for purifying crude indazole products.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization for General Purification

This protocol is effective for removing minor impurities from a solid indazole product.[13]

  • Solvent Selection: Choose a solvent in which your indazole product is highly soluble at elevated temperatures but poorly soluble at room temperature.[7] Screen potential solvents like ethanol, methanol, ethyl acetate, or toluene in small test tubes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. Assess purity via melting point, NMR, or HPLC.[7]

Protocol 2: Acid-Base Extraction to Remove Acidic Impurities

This technique is ideal for separating a basic indazole product from acidic starting materials or byproducts (e.g., a carboxylic acid).[14][15]

G cluster_main Acid-Base Extraction Workflow cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Mixture (Indazole + Acidic Impurity) Dissolved in Organic Solvent (e.g., DCM) sep_funnel Add to Separatory Funnel Wash with aq. Base (e.g., 1M NaHCO₃) start->sep_funnel separate Separate Layers sep_funnel->separate org_layer Basic Indazole Product (Remains Neutral) separate->org_layer aq_layer Acidic Impurity (Forms Water-Soluble Salt) separate->aq_layer wash Wash with Brine org_layer->wash dry Dry (Na₂SO₄), Filter, Evaporate wash->dry product Purified Indazole dry->product acidify Acidify with HCl aq_layer->acidify discard Discard or Isolate Impurity acidify->discard

Sources

Technical Support Center: Optimizing the Nitrosation of Indoles for Cleaner Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazoles via indole nitrosation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their indazole synthesis. Indazoles are a critical scaffold in modern drug discovery, acting as bioisosteres of indoles and forming key interactions within protein binding pockets.[1][2] The conversion of indoles to 1H-indazole-3-carboxaldehydes is a powerful synthetic tool, but it is not without its challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this transformation.

Understanding the Transformation: Mechanism and Key Challenges

The synthesis of 1H-indazole-3-carboxaldehydes from indoles proceeds through a multi-step pathway initiated by the electrophilic nitrosation at the C3 position of the indole ring.[1][2] This forms a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. Subsequent hydration at the C2 position triggers a ring-opening event, followed by cyclization to yield the desired indazole product.[1]

However, a significant competing reaction can derail this process: the nucleophilic attack of a starting indole molecule on the reactive 3-nitrosoindole intermediate. This leads to the formation of intensely colored dimeric byproducts, often appearing as a deep red precipitate, which can drastically reduce the yield of the desired indazole.[2][3][4] This side reaction is particularly prevalent with electron-rich indoles due to their heightened nucleophilicity.[2][4]

Diagram: Reaction Mechanism and Dimer Formation

reaction_mechanism Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole C3 Nitrosation Dimer Dimeric Byproduct (Deep Red) Indole->Dimer NitrosatingAgent NaNO₂, H⁺ RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition & Ring Opening Nitrosoindole->Dimer + Indole (Side Reaction) Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure

Caption: Reaction pathway for indole nitrosation leading to indazole synthesis and the competing dimerization side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the deep red or purple color I'm seeing in my reaction?

A1: The intense color, typically red, is a hallmark of dimeric and sometimes trimeric byproduct formation.[2][3][4] This occurs when the starting indole, acting as a nucleophile, attacks the electrophilic 3-nitrosoindole intermediate.[2][4] This side reaction is a major source of yield loss and purification challenges.

Q2: Why is "reverse addition" recommended for this reaction?

A2: Reverse addition, where a solution of the indole is slowly added to the pre-formed nitrosating mixture, is a critical strategy to minimize dimer formation.[1][2][5] By maintaining a low concentration of the nucleophilic indole at all times, the desired intramolecular rearrangement is favored over the intermolecular side reaction that leads to dimers.[2]

Q3: How do I adjust the reaction conditions for electron-rich versus electron-deficient indoles?

A3: The electronic nature of your indole substrate dictates the optimal reaction temperature.

  • Electron-rich indoles are highly reactive and typically require low temperatures (e.g., 0 °C) for the initial addition to control reactivity and prevent byproduct formation. The reaction may then be allowed to warm to room temperature for completion.[2]

  • Electron-deficient indoles (e.g., nitro- or cyano-substituted) are less nucleophilic and require more forcing conditions. The reaction may need to be heated (e.g., 50-80 °C) to achieve full conversion.[2]

Q4: Can I use other acids besides hydrochloric acid (HCl)?

A4: While HCl is commonly used, other acids like acetic acid have been reported. However, the choice of acid and solvent can significantly influence the reaction outcome and product distribution.[3] For the synthesis of 1H-indazole-3-carboxaldehydes, aqueous HCl has been shown to be effective.[1] It is crucial to maintain slightly acidic conditions; a very low pH can protonate the indole, reducing its nucleophilicity.[3]

Q5: My indazole product seems to be decomposing during workup or purification. What can I do?

A5: The stability of the final indazole product can be pH-dependent. Some N-nitroso compounds, which may persist in small amounts, are known to be unstable.[3] During the aqueous workup, consider neutralizing the reaction mixture carefully with a base like sodium bicarbonate.[4] Additionally, minimizing exposure to heat and light during purification and storage is always good practice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Indazole 1. Sub-optimal Temperature: Incorrect temperature for the specific indole substrate (electron-rich vs. electron-deficient).2. Incorrect Addition Method: Adding the nitrosating agent to the indole solution can lead to rapid dimerization.[2]3. Insufficient Acid: Not enough acid to generate the active nitrosonium ion (NO⁺).1. Adjust Temperature: For electron-rich indoles, perform the addition at 0 °C. For electron-deficient indoles, consider heating the reaction after the addition is complete (e.g., 50-80 °C).[2]2. Use Reverse Addition: Always add the indole solution slowly to the cold nitrosating mixture using a syringe pump for controlled delivery.[1][4]3. Optimize Stoichiometry: Ensure the correct equivalents of acid are used. A typical ratio is ~2.7 equivalents of HCl to 8 equivalents of NaNO₂.[2]
Significant Formation of Red/Purple Precipitate (Dimer) 1. High Indole Concentration: Localized high concentrations of the indole starting material promote the dimerization side reaction.[2]2. Reaction Temperature Too High: Especially for electron-rich indoles, higher temperatures accelerate the rate of dimerization.1. Slow, Controlled Addition: Use a syringe pump to add the indole solution over a prolonged period (e.g., 2 hours) into a vigorously stirred nitrosating mixture.[4]2. Lower the Temperature: Perform the addition at 0 °C in an ice bath to manage the reactivity of the intermediates.[1][2] Consider further dilution of the reaction mixture for highly reactive substrates.[4]
Reaction Stalls / Incomplete Conversion 1. Insufficient Nitrosating Agent: The nitrosonium ion is being consumed before all the indole has reacted.2. Low Reaction Temperature (for electron-deficient indoles): The substrate is not reactive enough at lower temperatures.1. Increase Equivalents: Use a sufficient excess of sodium nitrite (e.g., 8 equivalents) to ensure the nitrosating agent is not the limiting factor.[2]2. Increase Temperature: After the slow addition at 0 °C is complete, gradually heat the reaction mixture and monitor by TLC until the starting material is consumed.[2]
Purification Difficulties 1. Persistent Colored Impurities: Dimeric byproducts are co-eluting with the desired product.2. Product Instability on Silica Gel: The acidic nature of silica gel may cause degradation of sensitive products.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate the product from the less polar dimer.2. Neutralize Silica Gel: Consider pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column degradation.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield Dimer High Dimer Formation (Red Precipitate) Start->Dimer Stalled Incomplete Conversion Start->Stalled Sol_Temp Adjust Temperature (Based on electronics) LowYield->Sol_Temp Sol_Reverse Implement Slow Reverse Addition LowYield->Sol_Reverse Sol_Stoich Check Reagent Stoichiometry LowYield->Sol_Stoich Dimer->Sol_Temp Dimer->Sol_Reverse Stalled->Sol_Stoich Sol_Heat Heat Reaction Post-Addition (for e⁻ deficient indoles) Stalled->Sol_Heat

Caption: A logical workflow for troubleshooting common issues in indole nitrosation reactions.

Optimized Experimental Protocols

Safety First: Nitrosating agents can be hazardous. The reaction may produce nitrogen oxide gases. Always conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

Protocol 1: General Procedure for Electron-Rich & Halogenated Indoles

This protocol is adapted from a robust, optimized procedure and is suitable for substrates like 5-bromoindole.[1]

Materials:

  • Substituted Indole (1.0 mmol, 1 equiv.)

  • Sodium Nitrite (NaNO₂) (552 mg, 8.0 mmol, 8 equiv.)

  • Hydrochloric Acid (HCl), 2 N aqueous solution (1.35 mL, 2.7 mmol, 2.7 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Syringe pump

  • Argon or Nitrogen gas supply

Procedure:

  • Prepare the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equiv.) in deionized water (4 mL) and DMF (3 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the 2 N aqueous HCl solution (2.7 equiv.) to the mixture while maintaining the temperature at 0 °C.

  • Stir the resulting pale-yellow solution at 0 °C for 10 minutes.

  • Prepare the Indole Solution: In a separate flask, dissolve the indole (1 equiv.) in DMF (3 mL).

  • Slow Addition: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours). Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Protocol 2: Modified Procedure for Electron-Deficient Indoles

This protocol is adapted for less reactive substrates, such as 5-nitroindole, which require heating.

Procedure:

  • Prepare the Nitrosating Mixture: To a solution of NaNO₂ (8 equiv.) in deionized water at 0 °C, slowly add 2 N aqueous HCl (7 equiv.). Stir under argon for 10 minutes, then add DMF.

  • Indole Addition: Add a solution of the electron-deficient indole (e.g., 5-nitroindole, 1 equiv.) in DMF at 0 °C.

  • Heating: Heat the reaction mixture to 80 °C and stir under argon for 6 hours, or until TLC analysis indicates completion.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

References

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]

  • OiPub. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Research Paper. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3. [Link]

  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

Sources

Indazole Ring Integrity: A Technical Guide to Preventing Cleavage During Chemical Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indazole scaffold. The indazole core, a privileged structure in medicinal chemistry, can be susceptible to ring cleavage under certain reaction conditions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of the indazole ring throughout your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Indazole Ring Cleavage

This section addresses common issues encountered during the chemical modification of indazoles, providing explanations for the underlying chemistry and actionable solutions.

Question: My indazole ring opened to an o-aminobenzonitrile derivative. What caused this, and how can I prevent it?

Answer: This is a classic case of indazole ring cleavage, often occurring under strongly basic conditions, particularly with N-1 substituted indazoles.

The Underlying Chemistry: The Dimroth Rearrangement-like Cleavage

N-1 substituted indazoles, when subjected to a strong base, can undergo a ring-opening reaction to form a more stable o-aminobenzonitrile. This transformation is driven by the deprotonation at the C3 position, which is acidic. The resulting 3-anion can then undergo ring cleavage.[1] Unprotected indazoles are less prone to this specific cleavage pathway under basic conditions because the N-H proton is more acidic and will be deprotonated first, forming an indazolide anion which is more stable.[1]

Visualizing the Problem: Ring-Opening Mechanism

cluster_0 Indazole Ring Cleavage N1_Protected_Indazole N-1 Protected Indazole C3_Anion C3-Anion Intermediate N1_Protected_Indazole->C3_Anion Deprotonation at C3 Strong_Base Strong Base (e.g., n-BuLi, LDA) Ring_Opening Ring Opening C3_Anion->Ring_Opening o_Aminobenzonitrile o-Aminobenzonitrile Ring_Opening->o_Aminobenzonitrile

Caption: Mechanism of base-induced indazole ring cleavage.

Solutions & Preventative Measures:

  • Employ an N-2 Protecting Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it directs lithiation to the C3 position without inducing ring cleavage.[2][3]

  • Use an Unprotected Indazole: If the reaction conditions allow, proceeding with an NH-free indazole can prevent this type of ring opening. The indazole will be deprotonated at N1, and subsequent reactions can be directed to other positions.[1]

  • Careful Selection of Base and Temperature: If a base is necessary, consider using a weaker base or running the reaction at a lower temperature to disfavor the C3 deprotonation and subsequent cleavage.

Question: I am trying to perform a Suzuki-Miyaura coupling on a bromoindazole, but I am getting low yields and decomposition. What is going wrong?

Answer: Suzuki-Miyaura couplings on indazoles can be challenging due to the potential for side reactions under the basic conditions typically employed. The choice of base, catalyst, and solvent is critical.

The Underlying Chemistry: Balancing Basicity and Stability

The base in a Suzuki coupling is necessary to activate the boronic acid for transmetalation.[4][5] However, as discussed previously, strong bases can promote indazole ring cleavage. Therefore, a careful balance must be struck.

Solutions & Preventative Measures:

  • Optimized Reaction Conditions: A study on the Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles found that using a milder base like K2CO3 or Cs2CO3 with a palladium catalyst such as PdCl2(PPh3)2 in a solvent like DMF at reflux can be effective.[6]

  • Ligand Selection: The choice of ligand for the palladium catalyst can significantly impact the reaction's success. Electron-rich and bulky phosphine ligands often improve catalytic activity and stability.

  • Protecting Group Strategy: If ring cleavage is a persistent issue, consider protecting the indazole nitrogen. An N-Boc group, for example, is stable to the milder basic conditions of many Suzuki reactions and can be removed later.[7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Bromoindazole

  • To a reaction vessel, add the 7-bromo-1H-indazole derivative (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K2CO3 (2.0 equiv.).

  • Add PdCl2(PPh3)2 (0.1 equiv.) to the vessel.

  • Add DMF as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.[6]

Question: My indazole derivative is degrading during a reduction of a nitro group. How can I selectively reduce the nitro group while preserving the indazole ring?

Answer: Catalytic hydrogenation is a common method for nitro group reduction, but the conditions can sometimes lead to over-reduction or cleavage of the indazole ring.

The Underlying Chemistry: Catalyst and Condition Selection

The choice of catalyst, solvent, and hydrogen pressure can influence the selectivity of the reduction. Harsh conditions can lead to the reduction of the pyrazole portion of the indazole ring.

Solutions & Preventative Measures:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used and often effective catalyst for this transformation.[8]

  • Solvent System: The use of a solvent system like concentrated ammonium hydroxide can sometimes improve selectivity.[8]

  • Control of Reaction Parameters: Careful control of hydrogen pressure and temperature is crucial. Running the reaction at room temperature and moderate pressure (e.g., 40 psig) can provide the desired selectivity.[8]

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reducing agents such as SnCl2 in HCl or Fe in acetic acid, which can be milder and more selective for the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for my indazole modification?

The ideal protecting group depends on the subsequent reaction conditions and the desired regioselectivity (N-1 vs. N-2).

Decision-Making Workflow for Protecting Group Selection

Start Start: Need to protect indazole nitrogen Acid_Stable Need Acid Stability? Start->Acid_Stable Base_Stable Need Base Stability? Acid_Stable->Base_Stable Yes Boc Use Boc Group (Acid Labile) Acid_Stable->Boc No Hydrogenolysis_Stable Need Stability to Hydrogenolysis? Base_Stable->Hydrogenolysis_Stable Yes SEM Use SEM Group (Acid/Fluoride Labile) Base_Stable->SEM No (mild base) Bn Use Benzyl (Bn) Group (Hydrogenolysis Labile) Hydrogenolysis_Stable->Bn No Ts Use Tosyl (Ts) Group (Very Stable) Hydrogenolysis_Stable->Ts Yes

Caption: A flowchart to guide the selection of an appropriate N-protecting group for indazole.

Comparison of Common N-Protecting Groups for Indazoles

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHStable to hydrogenolysis and mild base. Labile to strong acid.[7]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HClDirects C3-lithiation. Cleaved by fluoride or acid.[2][3][7]
BenzylBnBnBr, NaHH₂, Pd/CStable to acid and base. Removed by hydrogenolysis.[7]
TritylTrtTrCl, Et₃NMild acid (e.g., TFA in DCM)Bulky group, can influence regioselectivity. Acid labile.[7]
TosylTsTsCl, pyridineReductive cleavage (e.g., Mg/MeOH)Very stable to acid and base. Reduces nucleophilicity of indazole nitrogen.[7]

Q2: Can I perform electrophilic aromatic substitution on the benzene ring of the indazole?

Yes, electrophilic substitution reactions such as halogenation and nitration can be performed on the indazole ring. The position of substitution will be directed by the existing substituents and the tautomeric form of the indazole (1H or 2H). For example, halogenation often occurs at the 3-position under basic conditions.[9]

Q3: Are there any mild, metal-free methods for indazole functionalization?

Yes, several metal-free methods have been developed. For instance, 1H-indazoles can be synthesized from o-aminobenzoximes using methanesulfonyl chloride and triethylamine.[10] Additionally, oxidative C-N bond formation from arylhydrazones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a metal-free route to 1H-indazoles under mild conditions.[10]

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • TRANSITION METAL CATALYZED C-H FUNCTIONALIZATION OF ARYLINDAZOLES. Available at: [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. Available at: [Link]

  • Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. ACS Publications. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. ACS Publications. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate. Available at: [Link]

  • Electrochemical Oxidative Ring‐Opening Reactions of 2H‐Indazoles with Alcohols to Obtain Ortho‐alkoxycarbonylated Azobenzenes. ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

  • THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Semantic Scholar. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Substituted Indazoles: From Classical Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The strategic synthesis of diversely substituted indazoles is, therefore, a critical endeavor in the pursuit of novel drug candidates. This guide provides an in-depth, objective comparison of the prominent synthetic routes to substituted indazoles, offering insights into their mechanisms, performance, and practical applications to empower researchers in selecting the optimal path for their target molecules.

The Enduring Relevance of Classical Approaches: The Davis-Beirut Reaction

A notable and enduring method for the synthesis of 2H-indazoles is the Davis-Beirut reaction. This reaction is valued for its use of inexpensive starting materials and avoidance of toxic metals.[3] It involves an N,N-bond forming heterocyclization to create a variety of 2H-indazoles and indazolones under both acidic and basic conditions.[3]

The base-catalyzed mechanism begins with the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion, which then attacks the nitro group, leading to cyclization and subsequent formation of the 2H-indazole ring.[3] The reaction can also proceed from o-nitrosobenzaldehyde and primary amines, with evidence supporting the formation of an o-nitrosobenzylidine imine intermediate that undergoes a concerted N,N-bond forming heterocyclization.[4]

While the Davis-Beirut reaction offers a straightforward entry to 2H-indazoles, it can present challenges, including potentially low yields with certain substrates and the need for careful optimization of reaction conditions, such as solvent and water content.[5][6]

The Dawn of a New Era: Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has been revolutionized by the advent of transition-metal catalysis, and the construction of the indazole core has significantly benefited from these advancements. These methods often provide superior yields, broader substrate scope, and greater functional group tolerance compared to classical approaches.

Cross-Coupling Reactions: A Versatile Toolkit

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted indazoles. The Suzuki-Miyaura coupling, for instance, allows for the efficient formation of C-C bonds by reacting halo-indazoles with boronic acids in the presence of a palladium catalyst.[7][8] This methodology is particularly useful for introducing aryl and heteroaryl substituents at various positions of the indazole ring.[7] Similarly, copper-catalyzed cross-coupling reactions have been developed for the regioselective synthesis of 2-substituted-2H-indazoles from 1H-indazoles and diaryliodonium salts, offering excellent control over N(2)-functionalization.[9]

C-H Activation: An Atom-Economical Approach

Transition-metal-catalyzed C-H activation has gained prominence as a highly atom-economical and efficient strategy for the synthesis of complex indazole derivatives.[10] This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-N bonds. Rhodium(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes, for example, leads to the formation of indazole derivatives bearing a quaternary carbon.[11] Another elegant strategy involves the Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes to furnish N-aryl-2H-indazoles. These methods showcase high efficiency, broad functional group tolerance, and the ability to construct intricate molecular architectures in a single step.[10][11]

A Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methods.

Synthetic Route Typical Yields Substrate Scope Key Advantages Key Limitations
Davis-Beirut Reaction Good (60-90%)[6]Tolerates a range of alkyl and some aryl amines.[6]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[3][6]Can be low-yielding with certain substrates; may require optimization.[5][6]
Suzuki-Miyaura Cross-Coupling Good to excellent[7][8]Broad scope for aryl and heteroaryl boronic acids.[7]High yields, excellent functional group tolerance.Requires pre-functionalized halo-indazoles.
Copper-Catalyzed N-Arylation Good[9]Ample structural versatility for diaryliodonium salts.[9]Complete N(2)-regiocontrol.[9]Limited to N-arylation.
Rhodium-Catalyzed C-H Activation Moderate to high (50-95%)[6]Broad scope for both coupling partners.[6][10]High atom economy, synthesis of complex derivatives, applicable to 1H and 2H isomers.[6]May require expensive catalysts and ligands.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations in the discussed indazole synthesis methods.

Davis_Beirut_Reaction start o-Nitrobenzylamine intermediate1 Carbanion start->intermediate1 Base intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Attack product 2H-Indazole intermediate2->product Dehydration

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

Suzuki_Coupling start1 Halo-Indazole catalyst Pd Catalyst start1->catalyst start2 Boronic Acid (R-B(OH)2) start2->catalyst product Substituted Indazole catalyst->product Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling for indazole functionalization.

CH_Activation start1 Azobenzene catalyst Rh(III) Catalyst start1->catalyst start2 Aldehyde start2->catalyst product N-Aryl-2H-Indazole catalyst->product [4+1] Annulation

Caption: Rhodium(III)-catalyzed C-H activation for the synthesis of N-aryl-2H-indazoles.

Experimental Protocol: Rhodium(III)/Copper(II)-Catalyzed Synthesis of 1H-Indazoles

This protocol describes a robust and efficient method for the synthesis of 1H-indazoles via a sequential C-H bond activation and intramolecular cascade annulation, as reported by Cheng and coworkers.[6][10]

Materials:

  • Arylimidate (0.20 mmol, 1.0 equiv)

  • Nitrosobenzene (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl2]2 (5.0 mol %)

  • Cu(OAc)2 (20 mol %)

  • AgSbF6 (20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

  • Argon atmosphere

  • Oven-dried Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Evacuate the tube and backfill with argon. This step is crucial to ensure an inert atmosphere for the catalytic reaction.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol) to the Schlenk tube via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours. The elevated temperature is necessary to drive the catalytic cycle.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the solid catalyst residues.

  • Concentrate the filtrate in vacuo to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Rationale for Experimental Choices:

  • Catalyst System: The combination of [Cp*RhCl2]2, Cu(OAc)2, and AgSbF6 is essential for the sequential C-H activation and C-N/N-N bond formation.[6][10] The rhodium complex facilitates the initial C-H activation, while the copper co-catalyst is involved in the subsequent annulation steps.[10]

  • Solvent: Anhydrous 1,2-dichloroethane is used as the solvent due to its high boiling point and ability to dissolve the reactants and catalysts.

  • Inert Atmosphere: The reaction is performed under an argon atmosphere to prevent the deactivation of the catalysts by oxygen or moisture.

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly, with modern transition-metal-catalyzed methods offering powerful alternatives to classical approaches. The choice of synthetic route should be guided by a careful consideration of the target molecule's structure, the desired efficiency, and the available resources. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical and pharmaceutical sciences.

References

  • Davis–Beirut reaction - Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. [Link]

  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. [Link]

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - NIH. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. [Link]

  • The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles | Organic Letters - ACS Publications. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications. [Link]

  • C−H functionalization of 2H‐indazoles. - ResearchGate. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. [Link]

Sources

A Technical Guide to the Biological Landscape of Methyl 4-methoxy-1H-indazole-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a "privileged structure" in medicinal chemistry, known for its wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of Methyl 4-methoxy-1H-indazole-6-carboxylate, a specific derivative, by examining the established activities of its structural analogs. While direct experimental data on this particular compound is limited in publicly accessible literature, a thorough review of related structures allows for an informed discussion of its potential therapeutic applications and provides a roadmap for future investigation.

The Indazole Core: A Foundation of Diverse Bioactivity

Indazole, a bicyclic heteroaromatic compound, exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and common in biologically active molecules.[1] The versatility of the indazole ring allows for substitutions at various positions, leading to a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][3]

This compound: An Unexplored Candidate

A comprehensive literature search reveals a scarcity of specific biological data for this compound. Its chemical structure, featuring a methoxy group at the 4-position and a methyl carboxylate at the 6-position, suggests potential for biological activity based on the principles of structure-activity relationships (SAR) observed in analogous compounds. The methoxy group, a common substituent in many active indazole derivatives, and the carboxylate moiety, a versatile handle for further chemical modification, make this compound a person of interest for synthetic and biological exploration.[4][5]

Comparative Analysis of Structural Analogs

To infer the potential biological activities of this compound, we will examine analogs with substitutions at similar positions.

Antiproliferative and Cytotoxic Activity

The indazole scaffold is a cornerstone in the development of anticancer agents.[3][6] The antiproliferative potential of indazole derivatives is often evaluated against a panel of human cancer cell lines.

A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds showing inhibitory concentrations in the sub-micromolar range.[6] Another study on polysubstituted indazoles reported IC50 values ranging from 0.64 to 17 µM against A2780 and A549 human cancer cell lines.[3] These findings suggest that the indazole core is a potent pharmacophore for anticancer drug design.

The presence of a methoxy group has been shown to be a favorable substitution. For instance, in a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent antagonists of the CC-chemokine receptor 4 (CCR4), a target implicated in cancer.[4]

Table 1: Antiproliferative Activity of Selected Indazole Analogs

Compound/Analog ClassKey Structural FeaturesCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
3-amino-N-phenyl-1H-indazole-1-carboxamidesAmino group at C3, carboxamide at N1Leukemia (SR)< 1 µM (as low as 0.0153 µM)[6]
Polysubstituted indazolesVarious substitutionsA2780, A549, IMR32, MDA-MB-231, T47D0.64 to 17 µM[3]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesIndole core, methoxyvinyl groupA-549, MCF-7, Panc-1, HT-29Mean GI50 of 29 nM to 102 nM[7]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesThienopyrimidine core, carboxylate at C6MCF-7, MDA-MB-231IC50 as low as 0.013 µM (MCF-7)[8]

Based on this data, it is plausible that this compound could exhibit antiproliferative properties. The 4-methoxy group may enhance activity, and the 6-carboxylate could serve as a point for further derivatization to optimize potency and selectivity.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has been successfully employed in the design of potent kinase inhibitors.[1][9][10][11]

For example, novel indazole compounds have been identified as inhibitors of PKMYT1 kinase, a target in cancer therapy.[10] Furthermore, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity.[11] The development of indazole-based analog-sensitive Akt inhibitors highlights the utility of this scaffold in targeting specific kinases.[9]

The methoxy substituent can play a role in the kinase inhibitory activity of indazole derivatives. In a study on IRAK4 inhibitors, various bicyclic cores were explored, demonstrating the importance of the overall molecular architecture in achieving potency and selectivity.[12] While not a direct comparison, the electronic and steric properties of a methoxy group on the indazole ring would undoubtedly influence its binding to a kinase active site.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and its analogs, a series of well-established in vitro assays are recommended.

Antiproliferative Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cell viability assay.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP generated and thus with kinase activity. Calculate the IC50 value for the test compound.

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Future Directions and Conclusion

The existing body of research strongly supports the potential of the indazole scaffold in drug discovery. While this compound remains a largely uncharacterized molecule, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential antiproliferative agent and/or kinase inhibitor.

The methoxy group at the 4-position is a promising feature, and the methyl ester at the 6-position offers a convenient site for derivatization to explore structure-activity relationships further. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by systematic screening using the assays detailed in this guide. Such studies will be instrumental in elucidating the true biological potential of this intriguing indazole derivative.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Molecules, 26(15), 4625. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8793. [Link]

  • Radi, S., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000173. [Link]

  • Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3588-3592. [Link]

  • Nadin, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(3), 1145-1163. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4875-4880. [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(2), 245-251. [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6526. [Link]

  • Kumar, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11845-11855. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4875-4880. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(6), 948-960. [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5768-5780. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5768-5780. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] Its prevalence has driven the development of a vast array of synthetic methods, each with distinct advantages and limitations. This guide provides an in-depth comparison of the venerable Fischer indole synthesis against a selection of classical and modern alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to guide your selection process.

The Enduring Legacy of the Fischer Indole Synthesis

First reported by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely utilized methods for constructing the indole nucleus.[2] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

Mechanistic Rationale

The power of the Fischer synthesis lies in its elegant and robust mechanism. The process is initiated by the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. The key step is a[3][3]-sigmatropic rearrangement, which is followed by the loss of ammonia and subsequent aromatization to yield the final indole product.[2] This sequence can often be performed in a one-pot fashion, adding to its practical appeal.[4]

Fischer_Indole_Synthesis Start Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone (Intermediate) Start->Hydrazone + H+ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & -NH3 Diimine->Cyclization Indole Indole Product Cyclization->Indole Aromatization

Caption: The mechanistic pathway of the Fischer indole synthesis.

Advantages:

  • Versatility: A wide variety of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.

  • One-Pot Procedure: The reaction can often be carried out without isolating the intermediate hydrazone, improving efficiency.[4]

  • Cost-Effective: Starting materials are generally readily available and inexpensive.

Limitations:

  • Harsh Conditions: The reaction often requires strong acids (Brønsted or Lewis) and high temperatures, which can be incompatible with sensitive functional groups.[2]

  • Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of regioisomeric indole products.[4]

  • Limited Scope for Unsubstituted Indole: The synthesis of the parent indole is not straightforward as it would require acetaldehyde, which tends to self-condense under the reaction conditions.

Classical Alternatives to the Fischer Synthesis

While the Fischer synthesis is a workhorse, several other classical methods offer unique advantages for specific synthetic targets.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[5] Historically, this method was plagued by harsh conditions and low yields.[5] However, modern modifications, such as the use of microwave irradiation, have significantly improved its efficiency and appeal.[6][7]

Bischler_Mohlau_Synthesis Start α-Bromo-acetophenone + Aniline (excess) Intermediate1 Intermediate Adduct Start->Intermediate1 Cyclization Intramolecular Electrophilic Cyclization Intermediate1->Cyclization Aromatization Aromatization Cyclization->Aromatization Indole 2-Aryl-indole Aromatization->Indole

Caption: The reaction pathway of the Bischler-Möhlau indole synthesis.

Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate.[8] The process involves a base-catalyzed condensation followed by a reductive cyclization, typically using zinc in acetic acid.[8] A key feature of this method is the formation of an indole-2-carboxylic acid, which can be subsequently decarboxylated.[8]

Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Condensation Condensation (Base-catalyzed) Start->Condensation Pyruvate o-Nitrophenylpyruvate Condensation->Pyruvate Reduction Reductive Cyclization (e.g., Zn/HOAc) Pyruvate->Reduction IndoleAcid Indole-2-carboxylic acid Reduction->IndoleAcid Decarboxylation Decarboxylation (Heat) IndoleAcid->Decarboxylation Indole Indole Decarboxylation->Indole Larock_Indole_Synthesis Start o-Iodoaniline + Alkyne Pd_cycle Pd(0) Catalytic Cycle Start->Pd_cycle Pd(OAc)2, Base OxAdd Oxidative Addition Pd_cycle->OxAdd Insertion Migratory Insertion OxAdd->Insertion ReductElim Reductive Elimination Insertion->ReductElim Indole 2,3-Disubstituted Indole ReductElim->Indole Indole->Pd_cycle Regenerates Pd(0)

Caption: The catalytic cycle of the Larock indole synthesis.

Advantages:

  • Mild Conditions: Typically proceeds at lower temperatures (60–110 °C) than many classical methods. [9]* High Yields: Often provides yields exceeding 80%. [9]* Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and alkyne components. [9]* Good Regioselectivity: Generally provides a single regioisomer. [9] Limitations:

  • Cost of Catalyst: Palladium catalysts can be expensive.

  • Availability of Starting Materials: Substituted o-haloanilines and internal alkynes may require separate synthesis.

Quantitative Comparison of Indole Synthesis Methods

The choice of synthetic method often depends on factors such as desired substitution pattern, available starting materials, and required reaction conditions. The following table provides a comparative overview of the methods discussed for the synthesis of 2-phenylindole.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau α-Bromoacetophenone, AnilineNoneRefluxNot SpecifiedLow[1]
Bischler-Möhlau (Microwave) N-PhenacylanilineAnilinium bromideNone (solid-state)MW (540W)0.0271[1]
Larock o-Iodoaniline, DiphenylacetylenePd(OAc)₂, K₂CO₃, LiClDMF100Not SpecifiedHigh (typically >80)[10][9]
Reissert o-Nitrotoluene, Diethyl oxalate1. KOEt 2. Zn/HOAcEthanol, Acetic AcidRefluxMulti-stepModerate to Good[8]
Madelung N-Benzoyl-o-toluidineSodium ethoxideNone200–400Not SpecifiedGood (e.g., 81%)[11]
Nenitzescu Benzoquinone, β-AminocrotonateNoneAcetoneRefluxNot Specified~46%[12]

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

[1] Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification, stir in 200 g of clean sand into the reaction mixture.

  • After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Representative Larock Indole Synthesis Protocol

[10][13] General Procedure for the Synthesis of a 2,3-Disubstituted Indole

  • To an oven-dried flask, add the o-haloaniline (1.0 equiv), palladium(II) acetate (5 mol %), a suitable base such as potassium carbonate (2.5 equiv), and lithium chloride (1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Add the disubstituted alkyne (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired indole.

Conclusion

The synthesis of the indole nucleus remains a vibrant area of chemical research, driven by the biological significance of this heterocyclic system. The Fischer indole synthesis, with its long and storied history, continues to be a valuable and widely practiced method due to its simplicity and the low cost of starting materials. However, its often-harsh reaction conditions necessitate the consideration of alternatives.

Classical methods such as the Bischler-Möhlau, Reissert, Madelung, and Nenitzescu syntheses each offer specific advantages for the preparation of particular indole derivatives, such as 2-arylindoles or 5-hydroxyindoles. For researchers requiring milder conditions, greater functional group tolerance, and high yields, modern transition-metal-catalyzed methods, exemplified by the Larock indole synthesis, present a powerful and highly adaptable alternative. The ultimate choice of method will always be guided by the specific target molecule, the availability of starting materials, and the laboratory's capabilities, with this guide serving as a foundational resource for making that informed decision.

References

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]

  • Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of indoles 3 and 4c in the presence of different bases. [Link]

  • Wikipedia. (2023, December 1). Madelung synthesis. [Link]

  • Chen, C.-Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(11), 2997. [Link]

  • Wikipedia. (2023, November 29). Larock indole synthesis. [Link]

  • Organic Reactions. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. [Link]

  • Grokipedia. (n.d.). Larock indole synthesis. [Link]

  • Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 395-412. [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. ECSOC-9. [Link]

  • Wikipedia. (2023, October 21). Nenitzescu indole synthesis. [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. [Link]

  • Wikipedia. (2023, March 20). Bischler–Möhlau indole synthesis. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4702–4705. [Link]

  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]

  • Gribble, G. (2018). Madelung Indole Synthesis. ResearchGate. [Link]

  • Istrati, D. I., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(11), 4150-4155. [Link]

  • HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5), 900-907. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 18(18), 4702-4705. [Link]

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Cambridge University Press. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Nenitzescu Indole Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Wikipedia. (2023, March 20). Reissert indole synthesis. [Link]

  • Wikipedia. (2023, December 1). Fischer indole synthesis. [Link]

  • YouTube. (2024, January 23). Fischer Indole Synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Al-Mourabit, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30204-30229. [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Kumar, A., et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]

Sources

Comparative analysis of the kinase inhibition profiles of various indazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Kinase Inhibition Profiles of Axitinib, Anlotinib, Pazopanib, and Other Key Indazole Derivatives for the Drug Discovery Professional.

The indazole core has cemented its status as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted protein kinase inhibitors. This bicyclic aromatic heterocycle's unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a wide array of kinases, making it a versatile starting point for developing potent and selective therapeutics. For researchers and drug development professionals, understanding the nuanced differences in the kinase inhibition profiles of various indazole derivatives is paramount for advancing new targeted therapies.

This guide provides a comprehensive, comparative analysis of the kinase inhibition profiles of several prominent indazole-based inhibitors, including the FDA-approved drugs Axitinib, Pazopanib, and Anlotinib, alongside other relevant derivatives like Nintedanib and Cediranib. We will delve into their quantitative performance, the structure-activity relationships (SAR) that govern their selectivity, detailed experimental protocols for their evaluation, and the critical signaling pathways they modulate.

Comparative Kinase Inhibition Profiles: A Quantitative Overview

The therapeutic efficacy and off-target effects of a kinase inhibitor are dictated by its potency against the intended target and its selectivity across the broader human kinome. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a comparative summary of the biochemical IC50 values for key indazole derivatives against a panel of clinically relevant receptor tyrosine kinases (RTKs) primarily involved in angiogenesis and tumor progression.

Kinase TargetAxitinib IC50 (nM)[1]Anlotinib IC50 (nM)Pazopanib IC50 (nM)[2]Nintedanib IC50 (nM)Cediranib IC50 (nM)
VEGFR1 0.126.9[3]10345[4]
VEGFR2 0.2[1]0.2[3]3021<1[4]
VEGFR3 0.1-0.3[1]0.7[3]4713≤3[4]
PDGFRα 5.1-715936[4]
PDGFRβ 1.6[1]115.0[3]84655[4]
FGFR1 --1406926[4]
FGFR2 ---37-
FGFR3 --130108-
c-Kit 1.7[1]14.8[3]74-2[4]
Ret -----
c-Met >2000[3]>2000[3]---
EGFR >2000[3]>2000[3]---

From this data, we can draw several key insights:

  • Axitinib emerges as a highly potent and selective inhibitor of the VEGFR family, with sub-nanomolar IC50 values.[1] Its activity against PDGFRβ and c-Kit is also notable, though less potent than against VEGFRs.

  • Anlotinib demonstrates exceptional potency against VEGFR2 and VEGFR3, comparable to Axitinib.[3] It also exhibits strong inhibition of c-Kit.[3] Anlotinib is a multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit.[5]

  • Pazopanib is a multi-kinase inhibitor with activity against VEGFRs, PDGFRs, FGFRs, and c-Kit.[2] Its potency against VEGFRs is generally lower than that of Axitinib and Anlotinib.

  • Nintedanib , while not an indazole, is a potent triple angiokinase inhibitor of VEGFR, FGFR, and PDGFR, providing a valuable comparison.[6]

  • Cediranib is a potent pan-VEGFR inhibitor with significant activity against c-Kit and PDGFRβ.[4][7]

Structure-Activity Relationship (SAR): The "Why" Behind the Profiles

The diverse inhibition profiles of these compounds stem from subtle modifications to the core indazole scaffold, which influence how they interact with the ATP-binding pocket of different kinases.

A common structural motif in many indazole-based VEGFR inhibitors involves the indazole core acting as a hinge-binding moiety, with various substituents at different positions dictating potency and selectivity.[3][8]

  • Hinge-Binding Region: The indazole nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the kinase, a key anchoring interaction.

  • Hydrophobic Pockets: Appending different aromatic and aliphatic groups to the indazole core allows for the exploration of various hydrophobic pockets within the ATP-binding site. For instance, the specific side chain of Axitinib is optimized for the hydrophobic pocket adjacent to the gatekeeper residue in VEGFR2.

  • Solvent-Exposed Region: Substituents that extend into the solvent-exposed region can be modified to improve physicochemical properties like solubility and oral bioavailability without significantly impacting kinase binding.

The variation in substituents across Axitinib, Anlotinib, and Pazopanib directly accounts for their differing selectivity profiles. For example, the specific chemical groups attached to the pyrimidine ring in Pazopanib contribute to its broader kinase inhibition spectrum compared to the more focused VEGFR inhibition of Axitinib.[8]

Key Signaling Pathways Modulated by Indazole Derivatives

Indazole-based inhibitors primarily target the signaling pathways driven by VEGFR, PDGFR, and FGFR, which are central to tumor angiogenesis, growth, and metastasis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[9] Binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[9][10]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazoles Indazole Derivatives (Axitinib, Anlotinib, Pazopanib) Indazoles->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by indazole derivatives.

PDGFR and FGFR Signaling Pathways

Similarly, the Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways are crucial for the proliferation of pericytes and smooth muscle cells that support blood vessel structure, as well as for direct tumor cell growth.[11][12] Dysregulation of these pathways is implicated in various cancers.[11][12] Multi-targeted indazole derivatives like Pazopanib and Anlotinib can simultaneously block these pathways, offering a broader anti-tumor effect.

Multi_Kinase_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK FGFR->PI3K_Akt FGFR->RAS_MAPK Cell_Outcomes Tumor Growth, Angiogenesis, Metastasis PI3K_Akt->Cell_Outcomes RAS_MAPK->Cell_Outcomes Indazoles Multi-targeted Indazole Derivatives Indazoles->VEGFR Indazoles->PDGFR Indazoles->FGFR

Caption: Inhibition of multiple RTK pathways by multi-targeted indazole derivatives.

Experimental Protocols for Kinase Inhibition Profiling

The reliability of kinase inhibition data is critically dependent on the experimental methodology. Here, we provide detailed, step-by-step protocols for two common assay formats used to characterize indazole derivatives: a biochemical assay and a cell-based assay.

Experimental Workflow

A typical workflow for kinase inhibitor profiling begins with a primary biochemical screen to determine potency (IC50) against the target of interest, followed by broader selectivity screening and confirmation of on-target activity in a cellular context.

Kinase_Profiling_Workflow Start Start: Indazole Derivative Synthesis Biochem_Assay Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochem_Assay IC50_Calc Data Analysis: IC50 Determination Biochem_Assay->IC50_Calc Selectivity_Screen Secondary Screen: Kinome-wide Selectivity Profiling IC50_Calc->Selectivity_Screen Potent Hits Cell_Assay Cellular Assay: Target Engagement & Functional (e.g., Phospho-protein HTRF) Selectivity_Screen->Cell_Assay Selective Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Confirmed Activity

Caption: General workflow for the profiling of indazole-based kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay measures the affinity of a test compound for a kinase by assessing the displacement of a fluorescently labeled ATP-competitive tracer.[11][13]

Objective: To determine the biochemical IC50 value of an indazole derivative against a specific kinase (e.g., VEGFR2).

Materials:

  • Recombinant GST-tagged VEGFR2 kinase

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer (e.g., Tracer 236)

  • 10X Kinase Buffer A (500 mM HEPES pH 7.5, 100 mM MgCl2, 10 mM EGTA, 0.1% Brij-35)

  • TR-FRET Dilution Buffer

  • Test Indazole Derivative (e.g., Axitinib) and Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water.

    • Prepare a serial dilution of the test indazole derivative in 100% DMSO, followed by a further dilution in 1X Kinase Buffer to achieve the desired final concentrations (typically in a 10-point, 3-fold dilution series).

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells of the 384-well plate.

  • Kinase/Antibody Addition:

    • Prepare a 2X solution of VEGFR2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer.

    • Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition:

    • Prepare a 2X solution of the Kinase Tracer in 1X Kinase Buffer.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation and Measurement:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Kinase Assay (HTRF® Phospho-VEGFR2 Assay)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay quantifies the phosphorylation of a target kinase at a specific site within a cellular context, providing a measure of the inhibitor's on-target efficacy.[14][15]

Objective: To determine the cellular IC50 of an indazole derivative by measuring the inhibition of VEGF-induced VEGFR2 phosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Recombinant Human VEGF-A

  • Test Indazole Derivative (e.g., Axitinib)

  • HTRF Phospho-VEGFR2 (Tyr1175) Assay Kit (containing Eu3+-cryptate labeled anti-phospho-VEGFR2 antibody and d2 labeled anti-VEGFR2 antibody)

  • Lysis Buffer

  • 96-well cell culture plates and 384-well low-volume white detection plates

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test indazole derivative for 1-2 hours at 37°C.

  • Kinase Activation:

    • Stimulate the cells with VEGF-A at its EC80 concentration for 10-15 minutes at 37°C. Include unstimulated and vehicle-treated controls.

  • Cell Lysis:

    • Remove the medium and add 50 µL of supplemented Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer 16 µL of lysate from each well of the 96-well plate to a 384-well detection plate.

    • Prepare the HTRF antibody mix by combining the Eu3+-cryptate and d2 labeled antibodies in detection buffer.

    • Add 4 µL of the antibody mix to each well of the 384-well plate.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 4 hours to overnight.

    • Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion

The indazole scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Axitinib, Anlotinib, and Pazopanib, subtle chemical modifications to this core can profoundly influence the resulting kinase inhibition profile, leading to drugs with distinct therapeutic applications. A thorough understanding of their comparative potencies, selectivity, and the underlying structure-activity relationships, coupled with robust and validated experimental methodologies, is essential for the rational design of the next generation of indazole-based targeted therapies. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of this important class of kinase inhibitors.

References

  • Hilberg, F., et al. (2008). BIBF 1120: triple receptor tyrosine kinase inhibitor with sustained receptor blockade and potent antiangiogenic, antitumor, and antimetastatic activity. Cancer Research, 68(12), 4774-4782. Available from: [Link]

  • Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 107-117. Available from: [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 265, 116075. Available from: [Link]

  • Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(7), 835-846. Available from: [Link]

  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal, 437(2), 169-183. Available from: [Link]

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(1), 15-23. Available from: [Link]

  • Reck, M., et al. (2014). LUME-Lung 1: a multicentre, randomised, double-blind, phase III trial of nintedanib plus docetaxel versus placebo plus docetaxel in patients with advanced non-small-cell lung cancer. The Lancet Oncology, 15(13), 1457-1467. Available from: [Link]

  • Wedge, S. R., et al. (2005). AZD2171: a highly potent, orally bioavailable, selective inhibitor of vascular endothelial growth factor signaling that inhibits angiogenesis and causes tumor regression. Cancer Research, 65(10), 4389-4400. Available from: [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Available from: [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. Available from: [Link]

  • Lin, B., et al. (2016). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 107(9), 1347-1355. Available from: [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(12), 1209-1218. Available from: [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. Available from: [Link]

  • Sun, Y., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology, 11(1), 120. Available from: [Link]

  • van der Graaf, W. T., et al. (2012). Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 379(9829), 1879-1886. Available from: [Link]

  • Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for metastatic renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial. The Lancet Oncology, 12(12), 1154-1163. Available from: [Link]

  • Wedge, S. R., et al. (2009). Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family. Molecular Cancer Therapeutics, 8(11), 3181-3191. Available from: [Link]

  • Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy. Nature Reviews Cancer, 4(5), 361-370. Available from: [Link]

  • PubChem. (n.d.). Pazopanib. National Center for Biotechnology Information. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Available from: [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(12), 1209-1218. Available from: [Link]

  • ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z. Available from: [Link]

  • Ryan, C. J., & Rosen, L. S. (2007). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Current Opinion in Investigational Drugs, 8(12), 1054-1059. Available from: [Link]

  • Revvity. (2024, June 11). How to run a cell based phospho HTRF assay [Video]. YouTube. Available from: [Link]

  • GIST Support International. (n.d.). Pazopanib. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 of pazopanib against the indicated enzyme in a cell-free assay system. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based.... Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Available from: [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. European Oncology & Haematology, 7(3), 176-181. Available from: [Link]

  • Ma, W., et al. (2023). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers in Oncology, 13, 1189670. Available from: [Link]

  • ResearchGate. (n.d.). Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid. Available from: [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Available from: [Link]

  • Sun, Y., et al. (2020). A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer. Investigational New Drugs, 38(5), 1474-1482. Available from: [Link]

  • Li, J., et al. (2021). Integrated Transcriptome Analysis Reveals KLK5 and L1CAM Predict Response to Anlotinib in NSCLC at 3rd Line. Frontiers in Oncology, 11, 643806. Available from: [Link]

  • Sun, Y., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology, 11(1), 120. Available from: [Link]

  • Jänne, P. A., et al. (2013). Phase I study of cediranib, an oral VEGFR inhibitor, in combination with selumetinib, an oral MEK inhibitor, in patients with advanced solid malignancies. Investigational New Drugs, 31(5), 1259-1267. Available from: [Link]

  • Wu, Q., et al. (2023). Study on the mechanism of anlotinib in the treatment of non-small cell lung cancer based on network pharmacology and molecular docking technology. Medical Data Mining, 6(1), 4. Available from: [Link]

Sources

A Comparative Guide to the Biological and Physicochemical Divergence of 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its biological activity, however, is critically governed by its tautomeric state. The two primary forms, 1H- and 2H-indazole, though differing only by the position of a single proton, exhibit profoundly different physicochemical properties and pharmacological profiles. This guide provides an in-depth comparison of these tautomers, synthesizing structural analysis, biological activity, and experimental characterization to offer a comprehensive resource for researchers in drug discovery.

The Foundation: Structural and Physicochemical Differences

Indazole exists as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-indazole.[2] The 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and typically predominates in solution and the solid state.[3][4][5] In contrast, the 2H-tautomer possesses a less stable ortho-quinoid character.[6] This fundamental structural variance dictates their electronic and steric properties, which in turn influences their biological function.

The energy difference between the two tautomers is significant, with the 1H form being more stable by approximately 2.3 to 4.5 kcal/mol.[3][7] This stability difference is a crucial factor in their relative populations under physiological conditions.[7] Furthermore, the dipole moment of 2H-indazole is greater than that of 1H-indazole, impacting its solubility and interactions with polar environments.[8]

The Core Consequence: Differential Biological Activity

The seemingly minor shift of a proton has profound implications for how indazole-containing molecules interact with biological targets. Tautomerism directly influences hydrogen bonding patterns, molecular shape, and electronic distribution, which are the primary determinants of drug-receptor interactions.[1]

Protein-Ligand Interactions and Kinase Inhibition

In the context of protein kinase inhibition, the position of the N-H proton is critical for forming hydrogen bonds with the "hinge" region of the kinase domain. This interaction is often essential for potent inhibition.

  • 1H-Tautomer: The N-H at the 1-position can act as a hydrogen bond donor, while the nitrogen at the 2-position acts as an acceptor.

  • 2H-Tautomer: The roles are reversed, with the N-H at the 2-position donating and the nitrogen at the 1-position accepting a hydrogen bond.

This differential hydrogen bonding capacity means that one tautomer may bind with significantly higher affinity to a target protein than the other. For example, in the design of Tpl2 kinase inhibitors, modifications at the C3 and C5 positions of the indazole scaffold were explored to optimize interactions, leading to potent compounds.[9] Similarly, docking studies of indazole derivatives with Aurora kinases have shown that the indazole core binds to hinge residues, with the specific interactions dictating inhibitory potency.[10]

Case Study: Indazolinone Kinase Inhibitors

A study on indazolinone-containing kinase inhibitors revealed that regioisomers, which lock the system into forms resembling either the 1H- or 2H-tautomer, had surprisingly similar potencies against KDR (Vascular Endothelial Growth Factor Receptor-2).[11] Quantum mechanics calculations suggested that both tautomeric forms are equally favored for binding to the kinase hinge, highlighting the importance of considering both tautomers in inhibitor design.[11] This contrasts with other systems where one tautomer is strongly preferred.

Experimental and Computational Workflow for Tautomer Analysis

Determining the dominant tautomer and understanding the equilibrium dynamics is a critical step in drug development. A combination of experimental spectroscopy and computational modeling provides a robust framework for this analysis.

Workflow cluster_comp Computational Analysis cluster_results Structural Elucidation A Quantum Mechanics (DFT, ab initio) B Predict Relative Stability (Gas & Solvated) A->B Calculate Energy F Identify Dominant Tautomer (Solution & Solid State) B->F Theoretical Prediction C NMR Spectroscopy (¹H, ¹³C, ¹⁵N) C->F Solution-State Data D X-Ray Crystallography D->F Solid-State Data E UV-Vis Spectroscopy G Characterize Equilibrium E->G Equilibrium Study F->G

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[12][13]

  • Objective: To distinguish between 1H- and 2H-isomers and determine their relative ratio in a given solvent.

  • Protocol:

    • Sample Preparation: Dissolve the indazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

    • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The N-H proton of the 1H-tautomer typically appears as a broad singlet at a high chemical shift (~13.4 ppm in CDCl₃), which is absent in N-substituted 2H-derivatives.[14] The H-3 proton of the 2H-isomer is generally more deshielded than in the 1H-isomer.[14]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the tautomeric form.[12]

    • ¹⁵N NMR: This is a highly effective method as the nitrogen chemical shifts differ significantly between the two tautomers.[15] HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons to nitrogens, providing unambiguous assignment.

  • Causality: The chemical environment of each nucleus is distinct in each tautomer, leading to different resonance frequencies (chemical shifts). By integrating the signals corresponding to each tautomer, their relative populations can be quantified.

B. Single-Crystal X-Ray Diffraction

This technique provides the definitive structure in the solid state.

  • Objective: To unambiguously determine the molecular structure, including the position of the N-H proton, in a crystal.

  • Protocol:

    • Crystallization: Grow high-quality single crystals of the compound using methods like slow evaporation or vapor diffusion.[16]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, which will reveal the connectivity and three-dimensional arrangement of atoms.[17]

  • Causality: The diffraction pattern of X-rays by the crystal lattice is unique to the specific arrangement of atoms. This allows for the precise determination of atomic positions, confirming which tautomer is present in the solid state.[18]

Computational Chemistry

Quantum chemistry calculations are invaluable for predicting the relative stability of tautomers.[19][20]

  • Objective: To calculate the relative energies of the 1H- and 2H-tautomers and predict the equilibrium constant.

  • Methodology:

    • Model Building: Construct 3D models of both tautomers.

    • Calculation: Perform geometry optimization and energy calculations using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2).[13][21]

    • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model) to simulate solution-phase energetics.

  • Causality: These methods solve the Schrödinger equation to determine the electronic structure and energy of each molecule. The tautomer with the lower calculated energy is predicted to be the more stable and abundant form.[22][23]

Data Summary: A Head-to-Head Comparison

Feature1H-Indazole Tautomer2H-Indazole TautomerSignificance in Drug Design
Structure BenzenoidQuinoidAffects aromaticity, planarity, and electronic distribution.[4][6]
Thermodynamic Stability More stable (lower energy)Less stable (higher energy)The 1H-form is generally the predominant species at equilibrium.[2][7]
Dipole Moment LowerHigherInfluences solubility, membrane permeability, and crystal packing.[8]
Hydrogen Bonding N1-H (Donor), N2 (Acceptor)N2-H (Donor), N1 (Acceptor)Critical for specific receptor-ligand interactions, especially with kinases.[10]
¹H NMR (N-H Signal) Present (e.g., ~13.4 ppm)Absent (in N-substituted derivatives)A key diagnostic feature for identifying the 1H-tautomer.[14]
Basicity Weaker baseStronger baseAffects pKa and the ionization state at physiological pH.[3]

Conclusion and Future Perspectives

The tautomerism of the indazole ring is a critical, yet often subtle, factor that dictates the biological and pharmacological properties of a molecule. A thorough understanding and characterization of the dominant tautomeric form are essential for rational drug design and lead optimization. The interplay between the 1H- and 2H-forms can be leveraged to fine-tune a compound's binding affinity, selectivity, and pharmacokinetic profile.

Future research should continue to integrate advanced spectroscopic techniques with high-level computational models to accurately predict and validate tautomeric preferences, not just for parent scaffolds but also within the complex microenvironment of a protein binding site. This dual approach is a self-validating system that enhances the trustworthiness of structural assignments and ultimately accelerates the development of more effective and safer indazole-based therapeutics.[22]

References

  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.
  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). Quantum simulation of preferred tautomeric state prediction.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ChemicalBook. (2022). Indazole – Synthesis and Reactions as a Chemical Reagent.
  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • ACS Publications. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.
  • ChemRxiv. (2025). Taming Tautomerism in Organic Crystal Structure Prediction.
  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • PubMed. (2012). Contribution of indazolinone tautomers to kinase activity. Bioorganic & Medicinal Chemistry Letters.
  • arXiv. (2022). Quantum Simulation of Preferred Tautomeric State Prediction.
  • ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate).
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • ResearchGate. (2016). 13C NMR of indazoles.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • Benchchem. (n.d.). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers.
  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • ResearchGate. (2025). Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations.
  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering.
  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2025). On the solvatochromism, dimerization and tautomerism of indazole.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei.
  • Benchchem. (n.d.). Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Comparative Guide.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

A Researcher's Guide to Confirming the Mechanism of Action for Novel Indazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2][3][4] This versatility has led to the development of numerous approved drugs and a robust pipeline of clinical candidates, particularly in oncology.[1][5][6] Many indazole derivatives function as protein kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer progression.[7][8]

For the drug development professional, moving a novel indazole-based compound from a promising hit to a viable clinical candidate requires a rigorous and unequivocal confirmation of its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for this critical process. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that each step builds upon the last to create a self-validating dossier of evidence. Our focus will be on a common scenario: confirming a novel indazole agent as a specific protein kinase inhibitor.

The Strategic Workflow: From Cellular Effect to Molecular Target

Confirming a drug's MoA is not a single experiment but a phased, logical progression. The goal is to build a chain of evidence that connects the compound's macroscopic effect on a cell to its specific interaction with a molecular target and the subsequent modulation of its signaling pathway.

MoA_Workflow A Phase 1: Phenotypic Screening (Does it work?) B Phase 2: Target Engagement (What does it bind to?) A->B Establish Potency (IC50) C Phase 3: Pathway Validation (How does it work?) B->C Confirm On-Target Binding D Confirmation of MoA C->D Validate Functional Effect

Caption: High-level workflow for MoA confirmation.

Phase 1: Quantifying the Phenotypic Effect

The journey begins by confirming that the novel compound, which we will call Indazole-X , elicits a desired biological response, typically the inhibition of cancer cell proliferation. This step provides the foundational dose-response data required for all subsequent experiments.

Core Experiment: Cell Viability Assay

The primary tool for this phase is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[9][10]

Causality Behind the Choice: An MTT assay is selected for its reliability and high-throughput nature. It allows for the rapid determination of the half-maximal inhibitory concentration (IC50), which is the concentration of Indazole-X required to inhibit cell viability by 50%. This IC50 value is critical; it establishes the precise, physiologically relevant concentration range to be used in later, more complex target-specific assays, ensuring that observed effects are not due to non-specific toxicity at excessively high concentrations.

Comparative Data Presentation

To contextualize the performance of Indazole-X, its IC50 values should be compared against a well-established, clinically relevant alternative, such as Pazopanib, an approved indazole-based multi-kinase inhibitor.[11]

Compound Target Cell Line Primary Target(s) IC50 (nM)
Indazole-X (Novel Agent) NCI-H1581 (Lung Cancer)Presumed FGFR185
Indazole-X (Novel Agent) K562 (Leukemia)Presumed Bcr-Abl>10,000
Pazopanib (Comparator) NCI-H1581 (Lung Cancer)VEGFR, PDGFR, FGFR150
Pazopanib (Comparator) K562 (Leukemia)c-Kit, PDGFR250

This table presents hypothetical data for illustrative purposes. The data suggests that Indazole-X is potent and selective for the NCI-H1581 cell line, which is known to be driven by FGFR signaling, providing the first clue to its specific MoA.[4]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a self-validating system, including controls for background absorbance and untreated cells to ensure data integrity.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H1581) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of Indazole-X in DMSO. Perform a serial dilution in serum-free media to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and media-only (for background).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours.[9] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated cells (representing 100% viability) and plot the percent viability against the log of the inhibitor concentration to calculate the IC50 value.

Phase 2: Target Identification and Engagement Confirmation

Having established a potent cellular effect, the next imperative is to prove that Indazole-X directly binds to its intended molecular target within the complex environment of a living cell. This phase bridges the gap between phenotypic observation and molecular interaction.

Experiment 1: In Vitro Kinase Assay

Causality Behind the Choice: Before testing in a complex cellular system, it is crucial to confirm that Indazole-X can directly inhibit the enzymatic activity of its purified target kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a preferred method.[12][13] It measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzymatic activity.[12] This experiment isolates the drug-target interaction from all other cellular variables, providing clean, quantitative data on inhibitory potency (IC50) at the enzymatic level.

Data Presentation: Kinase Selectivity Panel

A key aspect of a successful therapeutic agent is its selectivity. Indazole-X should be profiled against a panel of kinases to ensure it preferentially inhibits its intended target.

Kinase Target Indazole-X IC50 (nM) Staurosporine IC50 (nM) (Control)
FGFR1 15 5
VEGFR2 25010
CDK2 >10,00020
p38α 8002
Pim-1 >10,00015

This table presents hypothetical data. Staurosporine is a non-selective kinase inhibitor used as a positive control.[12] The data strongly supports the hypothesis that Indazole-X is a potent and selective inhibitor of FGFR1.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
  • Compound Preparation: Prepare a serial dilution of Indazole-X in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., recombinant FGFR1), the specific substrate peptide for that kinase, and the diluted Indazole-X or DMSO control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the luminescent signal against the inhibitor concentration to determine the enzymatic IC50 value.[12]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Causality Behind the Choice: Proving direct inhibition of a purified enzyme is necessary but not sufficient. The definitive test is to demonstrate target engagement in situ. CETSA is a powerful biophysical assay that confirms a drug binds to its target within intact cells.[14] The principle is that ligand binding thermodynamically stabilizes a protein, increasing its resistance to heat-induced unfolding and aggregation.[15][16][17] A positive result in CETSA is authoritative proof that Indazole-X reaches and binds to its target in a physiological context.

CETSA_Principle cluster_0 No Drug cluster_1 With Indazole-X P1 Target Protein P2 Unfolded Protein P1->P2 Heat P3 Aggregated Protein P2->P3 C1 Stabilized Complex C2 Remains Soluble C1->C2 Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Treat cultured cells (e.g., NCI-H1581) with Indazole-X (at a concentration ~10x its cell viability IC50) or a vehicle control for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the soluble fractions by Western Blotting (see protocol in Phase 3) using a specific antibody against the target protein (FGFR1).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.[18]

Phase 3: Validating Downstream Pathway Modulation

The final piece of the puzzle is to demonstrate that the physical binding of Indazole-X to its target has the intended functional consequence: the inhibition of the downstream signaling pathway.

Core Experiment: Western Blotting for Phosphoproteins

Causality Behind the Choice: Protein kinases exert their function by phosphorylating downstream substrate proteins. For a receptor tyrosine kinase like FGFR1, its activation leads to the phosphorylation and activation of key signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[8][19] Western blotting is the gold-standard technique to measure changes in the phosphorylation status of specific proteins. By treating cells with Indazole-X and observing a dose-dependent decrease in the phosphorylation of key downstream effectors (e.g., phospho-AKT), we can definitively link target engagement to the intended biological outcome.

Signaling_Pathway cluster_pathway FGFR1 Signaling Pathway FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Measurement Western Blot measures decrease in p-AKT pAKT->Measurement Inhibitor Indazole-X Inhibitor->FGFR1 Inhibits

Caption: Inhibition of the FGFR1 pathway by Indazole-X.

Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis: Seed NCI-H1581 cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. Treat with various concentrations of Indazole-X for 2-4 hours. Stimulate the pathway with the appropriate ligand (e.g., FGF) for 15-30 minutes. Immediately place plates on ice and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-AKT) and the total protein (e.g., anti-total-AKT) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing concentrations of Indazole-X confirms pathway inhibition.

Conclusion: Synthesizing the Evidence

By systematically progressing through these three phases, we have constructed a robust, multi-faceted confirmation of the mechanism of action for Indazole-X.

Parameter Indazole-X (Novel Agent) Pazopanib (Comparator) Interpretation
Cell Viability (NCI-H1581) IC50 = 85 nMIC50 = 150 nMPotent anti-proliferative effect.
In Vitro Kinase Assay (FGFR1) IC50 = 15 nMIC50 = 40 nMDirect and potent inhibition of the target enzyme.
Target Engagement (CETSA) Thermal Shift (ΔTm) = +5.2 °CThermal Shift (ΔTm) = +4.8 °CConfirmed binding to FGFR1 in intact cells.
Downstream Pathway Inhibition Dose-dependent decrease in p-AKTDose-dependent decrease in p-AKTFunctional inhibition of the target's signaling pathway.

The collective data provides a compelling and scientifically rigorous narrative: Indazole-X is a potent and selective inhibitor of the FGFR1 kinase. It engages its target in cells, leading to the inhibition of downstream AKT signaling, which results in a potent anti-proliferative effect. This validated mechanism of action provides the confidence needed to advance this promising therapeutic agent to the next stage of drug development.

References

  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (n.d.). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • PubMed. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

  • Bentham Science Publishers. (2021, October 1). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Retrieved from [Link]

  • Profacgen. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • PubMed. (2022, March 10). Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Von Arnim Lab. (n.d.). Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

  • ResearchGate. (2025, July 6). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Benchmarking the performance of Methyl 4-methoxy-1H-indazole-6-carboxylate against established inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

Authored by: Senior Application Scientist

Introduction: The Critical Role of Akt in Cellular Signaling and Disease

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is fundamental to a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] The activation of Akt is initiated by various extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[4][5] This binding event triggers the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for Akt and its upstream kinase, PDK1, at the plasma membrane.[2][6] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[1]

Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.[3] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][7] This makes Akt a highly attractive target for the development of novel cancer therapeutics.

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a variety of protein kinases. This guide provides a comprehensive framework for benchmarking the performance of a novel indazole compound, Methyl 4-methoxy-1H-indazole-6-carboxylate , against well-established, clinically relevant Akt inhibitors. By presenting detailed, side-by-side experimental protocols and data analysis templates, we aim to equip researchers with the tools to rigorously evaluate the potential of this and other new chemical entities targeting the Akt signaling pathway.

The Inhibitors: A Head-to-Head Comparison

This guide will focus on comparing the inhibitory activity of this compound against three well-characterized Akt inhibitors:

  • This compound: The investigational compound. Its performance metrics are to be determined through the protocols outlined in this guide.

  • Ipatasertib (GDC-0068): A potent, ATP-competitive pan-Akt inhibitor with IC50 values of 5 nM, 18 nM, and 8 nM for Akt1, Akt2, and Akt3, respectively.[1][8][9]

  • MK-2206: A highly selective allosteric inhibitor of all three Akt isoforms with IC50 values of 8 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3.[4][10]

  • Capivasertib (AZD5363): A potent, orally available pan-Akt inhibitor with IC50 values of 3 nM, 7 nM, and 7 nM for Akt1, Akt2, and Akt3, respectively.[11][12]

Comparative Inhibitor Potency
InhibitorTargetIC50 (nM)
This compound Akt1/2/3To be determined
Ipatasertib (GDC-0068) Akt15[1][8]
Akt218[1][8][9]
Akt38[1][8][9]
MK-2206 Akt18[4][10]
Akt212[4][10]
Akt365[4][10]
Capivasertib (AZD5363) Akt13[12]
Akt27[11][12]
Akt37[11][12]

Experimental Benchmarking Protocols

To provide a comprehensive assessment of inhibitor performance, we will utilize two distinct but complementary assays: an in vitro biochemical assay to determine direct enzyme inhibition and a cell-based assay to evaluate the inhibitor's efficacy in a more physiologically relevant context.

In Vitro Benchmarking: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[15] This assay is highly sensitive and can be used with a wide range of ATP concentrations, making it suitable for characterizing the potency of kinase inhibitors.[16]

cluster_0 Kinase Reaction cluster_1 ADP Detection A Prepare Kinase Reaction Mixture (Akt1, Substrate, Buffer, Inhibitor) B Add ATP to Initiate Reaction A->B C Incubate at 30°C for 60 min B->C D Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) C->D E Incubate at RT for 40 min D->E F Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) E->F G Incubate at RT for 30 min F->G H Measure Luminescence G->H

Caption: Workflow for the in vitro ADP-Glo™ Kinase Assay.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Akt1 Enzyme: Recombinant human Akt1, diluted in Kinase Buffer to a final concentration of 2.5 ng/µL.

    • Substrate: GSK-3α peptide (RPRAATF), diluted in Kinase Buffer to a final concentration of 0.2 µg/µL.

    • ATP: 10 mM stock solution, diluted in Kinase Buffer to a final concentration of 10 µM.

    • Inhibitors: Prepare a 10-point serial dilution of each inhibitor (this compound, Ipatasertib, MK-2206, and Capivasertib) in DMSO, followed by a 1:100 dilution in Kinase Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[14]

  • Set up the Kinase Reaction (in a 384-well plate):

    • Add 2 µL of diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the appropriate wells.

    • Add 2 µL of the Akt1 enzyme and substrate mixture.

    • Initiate the reaction by adding 1 µL of 10 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Perform the ADP-Glo™ Assay:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic equation.

Cell-Based Benchmarking: Western Blot Analysis of Akt Phosphorylation

To assess the efficacy of the inhibitors in a cellular context, we will measure the inhibition of Akt phosphorylation at Serine 473 in a cancer cell line with a constitutively active PI3K/Akt pathway. Western blotting is a robust and widely used technique for this purpose.[17]

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot A Seed & Culture PC-3 Cells B Serum Starve Cells A->B C Treat with Inhibitors B->C D Stimulate with EGF C->D E Lyse Cells D->E F Protein Quantification E->F G SDS-PAGE & Transfer F->G H Blocking G->H I Primary Antibody Incubation (p-Akt Ser473 & Total Akt) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Densitometry & Analysis K->L

Caption: Workflow for the cell-based Western blot assay.

  • Cell Culture and Treatment:

    • Cell Line: PC-3 human prostate cancer cells, which have a PTEN null mutation leading to constitutive Akt activation.

    • Culture Conditions: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Plating: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor for 2 hours. Include a vehicle control (DMSO).

    • Stimulation: Stimulate the cells with 100 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to induce robust Akt phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in 5% BSA in TBST.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Calculate the percent inhibition of Akt phosphorylation for each inhibitor concentration relative to the EGF-stimulated vehicle control.

    • Determine the cellular IC50 value for each inhibitor.

Data Presentation and Interpretation

The results from both the in vitro and cell-based assays should be tabulated for clear comparison.

Table 2: In Vitro Inhibitory Activity (IC50, nM)
InhibitorAkt1Akt2Akt3
This compound
Ipatasertib (GDC-0068)
MK-2206
Capivasertib (AZD5363)
Table 3: Cellular Inhibition of Akt Phosphorylation (IC50, µM)
InhibitorPC-3 Cells (p-Akt Ser473)
This compound
Ipatasertib (GDC-0068)
MK-2206
Capivasertib (AZD5363)

A direct comparison of the IC50 values will provide a quantitative measure of the relative potency of this compound. A lower IC50 value indicates greater potency. It is also important to consider the difference between the biochemical and cellular potencies. A large discrepancy may indicate issues with cell permeability, off-target effects, or compound stability in the cellular environment.

Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the key components and interactions within the PI3K/Akt signaling pathway, highlighting the point of intervention for Akt inhibitors.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt_cyto Akt PIP3->Akt_cyto Recruits to Membrane Akt_mem Akt PDK1->Akt_mem Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt_mem->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates GF Growth Factor GF->RTK Binds & Activates Inhibitor Akt Inhibitors (e.g., this compound) Inhibitor->Akt_mem Inhibits

Caption: The PI3K/Akt Signaling Pathway and the site of action for Akt inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound as a potential Akt inhibitor. By following these detailed protocols, researchers can generate reliable and comparable data on its in vitro and cellular potency. Favorable results from these assays would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases to assess its specificity, as well as in vivo efficacy studies in relevant cancer models. The ultimate goal is to determine if this novel compound possesses a superior therapeutic window and a more favorable pharmacological profile compared to existing Akt inhibitors, paving the way for its potential development as a next-generation cancer therapeutic.

References

  • MedchemExpress. (n.d.). Capivasertib (AZD5363).
  • Selleck Chemicals. (n.d.). MK-2206 Dihydrochloride.
  • MedchemExpress. (n.d.). MK-2206.
  • Selleck Chemicals. (n.d.). Ipatasertib (GDC-0068).
  • InvivoChem. (n.d.). Capivasertib ((R)-AZD5363).
  • Wikipedia. (2024). Akt/PKB signaling pathway. Retrieved from [Link]

  • TargetMol. (n.d.). Capivasertib | AZD5363 | AKT inhibitor.
  • Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 7(1), 102-113.
  • Fresno Vara, J. A., et al. (2004). Multiple roles and therapeutic implications of Akt signaling in cancer.
  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Goetz, J. G., et al. (2011). AKT Inhibition Promotes Nonautonomous Cancer Cell Survival. Cancer Research, 71(13), 4593-4603.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Larsen, J. V., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 11-21.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of AKT Phosphorylation Following Murrangatin Diacetate Treatment.
  • Porta, C., et al. (2014). AKT in cancer: new molecular insights and advances in drug development.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like Methyl 4-methoxy-1H-indazole-6-carboxylate demands the highest standards of scientific rigor and safety. This extends beyond the bench to the responsible management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and best practices for laboratory safety. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Disclaimer: This document provides guidance based on general principles of chemical safety and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not available. Therefore, this compound must be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. While specific toxicological data for this compound is limited, data from analogous indazole derivatives suggest a prudent approach is necessary.[1] Structurally similar compounds are often classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation; they may also be harmful if swallowed.[2][3][4]

The foundational principle of laboratory safety dictates treating compounds with unknown toxicity as hazardous. This ensures the highest level of protection is applied. Your institution is required by the Occupational Safety and Health Administration (OSHA) to develop a Chemical Hygiene Plan (CHP) that outlines procedures for handling such chemicals.[5][6]

Potential Hazard Class GHS Pictogram Potential Effects & Rationale Key Precautionary Measures
Acute Toxicity, Oral Skull and Crossbones
Based on analogs, may be harmful if swallowed.[3][7] Indazole scaffolds are biologically active and can interfere with physiological processes.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]Skin Irritation Exclamation MarkA common characteristic of similar heterocyclic compounds.[2][3]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[1]Eye Irritation Exclamation MarkCan cause serious eye irritation upon contact.[3]Use safety glasses with side-shields or chemical goggles.[1]Respiratory Irritation Exclamation MarkHandling the compound as a powder may generate dust that can irritate the respiratory tract.[2][3]Handle in a certified chemical fume hood. Use a NIOSH-approved respirator if aerosolization is possible.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable. The rationale for each piece of equipment is directly tied to the potential hazards identified above.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[1]

  • Eye Protection: Use safety glasses with side-shields or, for greater protection against splashes, chemical goggles that comply with OSHA regulations.[7]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. This prevents incidental skin contact and protects personal clothing.

  • Respiratory Protection: All handling of solid this compound should occur within a functioning chemical fume hood to minimize inhalation risk.[6]

Waste Classification: A Regulatory Imperative

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are legally responsible for determining if their waste is hazardous.[8][9][10] This "cradle to grave" responsibility means you must ensure the waste is managed correctly from generation to final disposal.[10]

Given the lack of specific data and the known biological activity of the indazole class of compounds, This compound waste must be classified and handled as hazardous chemical waste. This includes the pure compound, solutions containing it, and any materials (e.g., pipette tips, contaminated gloves, weighing paper) grossly contaminated with it.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and compliance.

Step 1: Segregation at the Source The cardinal rule of waste management is segregation.[11] Never mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically directed by your EHS department. The rationale is to prevent dangerous chemical reactions and to ensure the final disposal method is appropriate for the waste's specific hazards.[9]

Step 2: Proper Containerization

  • Primary Container: Collect all waste (solid and liquid) in a designated, leak-proof container that is chemically compatible with the compound.[1] The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[8] This is one of the most common EPA violations and is crucial for preventing spills and the release of vapors.[8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, unbreakable secondary container (such as a plastic tub) to contain any potential leaks or spills.[1]

Step 3: Accurate and Complete Labeling Proper labeling is a key requirement of the OSHA Laboratory Standard.[11][12] Your hazardous waste container must be labeled clearly with:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Designated and Secure Storage Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] This storage area should be clearly marked and ideally located near the point of generation to minimize transport within the lab. Do not store waste containers near heat sources or in direct sunlight.[11]

Step 5: Final Disposal via Professional Services Hazardous waste must be disposed of through your institution's EHS department, which will arrange for pickup by a licensed professional waste disposal service.[3][9] These services are equipped to handle and dispose of hazardous materials in a manner that is compliant with all federal and state regulations.[9] Do not pour this chemical down the drain or place it in the regular trash.[13]

Decontamination and Spill Management

  • Labware Decontamination: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow this with a standard wash procedure.

  • Small Spills: In the event of a small spill inside a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to collect the material. Sweep up the absorbed material and place it in your designated hazardous waste container.[2] Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposition A Waste Generation (e.g., residual solid, contaminated labware) B Hazard Assessment (Treat as Hazardous) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Stream (No Mixing) C->D E Select Compatible, Leak-Proof Primary Container D->E F Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) E->F G Store in Secure, Ventilated Designated Area (in Secondary Containment) F->G H Contact Institution's EHS Dept. for Waste Pickup Request G->H I Transfer to Licensed Hazardous Waste Contractor H->I J Compliant Final Disposal (e.g., Incineration) I->J caption Disposal Workflow for this compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl 4-methoxy-1H-indazole-6-carboxylate. As a novel heterocyclic compound, comprehensive hazard data may not be fully available. Therefore, this guide is built upon established best practices for handling structurally similar indazole derivatives and powdered chemical reagents in a research and development setting. The protocols herein are designed to be self-validating, ensuring a robust safety framework for all laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound belongs to the indazole class of heterocyclic compounds. While specific toxicological data for this exact molecule is limited, analysis of safety data for analogous structures reveals a consistent hazard profile that must be respected. The primary risks are associated with exposure to the compound in its solid, powdered form and when in solution.

Based on data for similar indazole-based molecules, the anticipated hazards are summarized below.[1][2] We must operate under the assumption that this compound presents, at a minimum, the following risks:

Hazard CategoryDescriptionPotential Effect
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion may lead to systemic toxic effects.[3]
Skin Irritation (Category 2) Causes skin irritation upon contact.May cause redness, itching, or inflammation of the skin.[1][2]
Eye Irritation (Category 2A) Causes serious eye irritation.Direct contact can result in significant pain, redness, and potential damage to eye tissue.[1][2]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]

It is imperative to handle this compound with the diligence required for substances with unknown long-term toxicological properties.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following equipment represents the minimum standard for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood. An N95 dust mask may be sufficient for brief handling of small quantities inside a hood, but a half-mask respirator with P100 cartridges is recommended for weighing operations or if dust is generated. This prevents inhalation of irritating airborne particulates.[4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use.[4] When working with solutions, ensure the glove material is resistant to the solvent being used. Double-gloving is recommended for extended procedures or when handling concentrated solutions.
Eyes Safety GogglesSafety glasses with side shields are the minimum requirement. However, chemical splash goggles that form a seal around the eyes provide superior protection against both airborne powder and liquid splashes and are strongly recommended.[4][5]
Face Face ShieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during the handling of bulk quantities or during vigorous solution mixing.[5]
Body Laboratory CoatA flame-resistant laboratory coat is required to protect against skin contact and to prevent contamination of personal clothing.[4] Ensure the coat is fully buttoned.
Feet Closed-Toed ShoesLeather or chemical-resistant shoes that cover the entire foot are mandatory in the laboratory to protect from spills.[6]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is critical for safety. The causality behind these steps is to minimize the generation of and exposure to airborne particulates and to prevent accidental skin or eye contact.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning properly.

  • Assemble all PPE: Before approaching the chemical storage area, ensure all required PPE is available and in good condition.[4]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Prepare Waste Containers: Designate and label appropriate hazardous waste containers for solid and liquid waste before starting the experiment.

Handling the Solid Compound (Weighing & Transfer)
  • Work in a Fume Hood: All manipulations of solid this compound must be conducted in a certified chemical fume hood to control exposure to dust.[4]

  • Don PPE: Wear all PPE as detailed in the table above, including a respirator if significant dust is anticipated.

  • Minimize Dust: Use spatulas to carefully transfer the compound. Avoid pouring the powder, as this can generate dust.[4] If possible, use a weigh boat or paper with anti-static properties.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using a dampened paper towel to avoid dust generation. Place the towel in the designated solid waste container.

Spill Response Protocol
  • Evacuate: In the event of a spill outside of a fume hood, evacuate the immediate area.

  • Alert Personnel: Inform the laboratory supervisor and adjacent personnel immediately.

  • Assess and Equip: For a small, manageable spill, and only if you are trained to handle it, don appropriate PPE, including a respirator, double gloves, and goggles.[4]

  • Contain and Clean: Cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper segregation and disposal of waste are critical to laboratory safety and environmental compliance.

  • Chemical Waste:

    • Solid Waste: All un-used solid compound and materials heavily contaminated (e.g., spill cleanup debris) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

    • Liquid Waste: Solutions containing this compound and contaminated solvents must be disposed of in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Contaminated PPE Disposal:

    • Gloves: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste stream immediately after use.

    • Lab Coats: If a lab coat becomes contaminated, it must be professionally laundered by a service equipped to handle contaminated lab wear. Do not take contaminated lab coats home.

    • Disposable PPE: All other disposable items (e.g., weigh boats, contaminated paper towels) should be placed in the solid hazardous waste container.

Visual Workflow: PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Task Assessment: Handling Methyl 4-methoxy- 1H-indazole-6-carboxylate controls Verify Engineering Controls (Fume Hood, Eyewash) start->controls solid Handling Solid Powder (Weighing, Transfer) controls->solid Task involves powder solution Handling Liquid Solution (Dissolving, Reaction) controls->solution Task involves liquid ppe_solid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - NIOSH Respirator (N95/P100) solid->ppe_solid ppe_solution Required PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles solution->ppe_solution ppe_splash Additional PPE: - Face Shield - Double Gloves solution->ppe_splash Risk of Splash? disposal Dispose of Waste & PPE in Labeled Hazardous Waste Containers ppe_solid->disposal ppe_solution->disposal ppe_splash->disposal

Caption: PPE Selection Workflow for Handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Amino-4-methoxy-1H-indazole.
  • Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxy-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxy-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.